molecular formula C16H13NO2 B138066 Ethyl 4'-cyanobiphenyl-3-carboxylate CAS No. 131379-34-5

Ethyl 4'-cyanobiphenyl-3-carboxylate

Cat. No.: B138066
CAS No.: 131379-34-5
M. Wt: 251.28 g/mol
InChI Key: KPLMOZNBQVTKCS-UHFFFAOYSA-N
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Description

Ethyl 4'-cyanobiphenyl-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLMOZNBQVTKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618690
Record name Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131379-34-5
Record name Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physicochemical properties of Ethyl 4'-cyanobiphenyl-3-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4'-cyanobiphenyl-3-carboxylate

Introduction

This compound (CAS No. 131379-34-5) is a bifunctional organic molecule belonging to the cyanobiphenyl class of compounds.[1][2] Molecules in this class are of significant interest in materials science, particularly as core structures for liquid crystals, owing to their rigid, rod-like shape and strong dipole moment imparted by the cyano group.[3] The presence of an ethyl carboxylate group provides an additional site for functionalization, making it a versatile building block in the synthesis of more complex molecules and materials. This guide provides a comprehensive overview of its structural, physicochemical, and spectroscopic properties, grounded in established analytical principles and methodologies. While direct experimental data for this specific isomer is limited in public databases, this document synthesizes known information with expert analysis of expected properties based on its molecular structure and data from closely related compounds.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its molecular structure. This compound consists of a biphenyl core. One phenyl ring is substituted with a cyano group (-C≡N) at the 4'-position, while the other is substituted with an ethyl carboxylate group (-COOCH₂CH₃) at the 3-position.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name Ethyl 4'-cyano-[1,1'-biphenyl]-3-carboxylate -
CAS Number 131379-34-5 [1][2]
Molecular Formula C₁₆H₁₃NO₂ -

| Molecular Weight | 251.28 g/mol |[1] |

Synthesis and Purification

The construction of the biphenyl core is most effectively achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent and highly versatile method.[4][5] This reaction's tolerance for a wide range of functional groups, including nitriles and esters, and its generally mild reaction conditions make it ideal for this synthesis.[6][7]

Generalized Synthetic Workflow

The synthesis involves the coupling of two functionalized benzene rings: one containing a boronic acid (or ester) and the other a halide (typically bromide or iodide). For this compound, the logical precursors would be (4-cyanophenyl)boronic acid and ethyl 3-bromobenzoate.

synthesis_workflow reagents Reactants: (4-cyanophenyl)boronic acid Ethyl 3-bromobenzoate reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃, K₂CO₃) - Solvent (e.g., Toluene/Water) reagents->reaction 1. Combine workup Aqueous Workup - Quench reaction - Separate organic layer - Dry with Na₂SO₄ reaction->workup 2. Reaction Completion purification Purification 1. Column Chromatography    (Silica Gel) 2. Recrystallization workup->purification 3. Isolate Crude Product product Final Product: This compound purification->product 4. Isolate Pure Product

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Suzuki-Miyaura Coupling

Causality: The palladium(0) catalyst is essential as it undergoes oxidative addition with the aryl halide, initiating the catalytic cycle. The base activates the boronic acid, facilitating the crucial transmetalation step where the organic moiety is transferred to the palladium center. The final reductive elimination step forms the new C-C bond and regenerates the catalyst.[5][8]

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (4-cyanophenyl)boronic acid (1.0 eq), ethyl 3-bromobenzoate (1.0-1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture like toluene and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate or potassium carbonate (2-3 eq), dissolved in the water portion.

  • Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure product.

Physicochemical Properties

Quantitative physicochemical data for this specific compound are not widely published. The following table summarizes known and predicted values, with clear notation for estimated data derived from structurally similar isomers.

Table 2: Summary of Physicochemical Properties

Property Value Notes / Source
Physical State White to off-white solid Predicted based on isomers
Molecular Weight 251.28 g/mol [1]
Melting Point Data not available Isomer (4-carboxylate) melts at 123-124.5 °C.[9]
Boiling Point Data not available Predicted for isomer (4-carboxylate): 414.3 ± 38.0 °C.[9]
Density Data not available Predicted for isomer (4-carboxylate): 1.18 ± 0.1 g/cm³.[9]

| Solubility | Insoluble in water. Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO. | Predicted based on structure |

Experimental Protocol: Melting Point Determination by DSC

Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] An endothermic event, such as melting, requires more energy to be supplied to the sample to maintain the same temperature as the reference. This energy difference is detected and plotted, with the peak of the endotherm corresponding to the melting point.[12][13] This method is highly accurate, requires minimal sample, and can also reveal other phase transitions.[14]

  • Sample Preparation: Accurately weigh 1-5 mg of the purified compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate.

  • Thermal Program: Set the instrument to perform a heat-cool-heat cycle. A typical program would be:

    • Equilibrate at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting temperature.

    • Cool back down to 25 °C.

    • Perform a second heating ramp under the same conditions.

  • Data Analysis: The melting point (Tₘ) is determined from the second heating curve to ensure a consistent thermal history. It is typically taken as the onset or peak of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

dsc_workflow prep 1. Sample Prep (1-5 mg in Al pan) load 2. Load Sample & Reference into DSC Cell prep->load program 3. Program Thermal Cycle (Heat-Cool-Heat, 10°C/min) load->program run 4. Run Analysis (Under N₂ Purge) program->run analyze 5. Analyze Thermogram (2nd Heating Curve) run->analyze results Results: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) analyze->results

Caption: Workflow for melting point determination using DSC.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton NMR)

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[15] The chemical shift of a proton is determined by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.[16][17]

  • Expected Spectrum (in CDCl₃, 400 MHz):

    • δ ~8.2-7.5 ppm (multiplets, 8H): These signals correspond to the eight protons on the two aromatic rings. The protons on the 3-substituted ring will show more complex splitting patterns compared to the A₂B₂ system of the 4'-substituted ring. The protons ortho to the ester and cyano groups will be the most downfield.

    • δ ~4.4 ppm (quartet, 2H, J ≈ 7.1 Hz): This quartet represents the methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl group.

    • δ ~1.4 ppm (triplet, 3H, J ≈ 7.1 Hz): This triplet corresponds to the terminal methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene group.

¹³C NMR Spectroscopy (Carbon NMR)

Principle: ¹³C NMR provides information on the different carbon environments in a molecule.[18][19] Chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms.

  • Expected Spectrum (in CDCl₃, 100 MHz):

    • δ ~165 ppm: Ester carbonyl carbon (-C=O).

    • δ ~145-120 ppm: Aromatic carbons. There will be 12 distinct signals, though some may overlap. The carbons directly attached to the electron-withdrawing cyano and ester groups will be at the lower end of this range, while the ipso-carbon of the cyano group will be further upfield.

    • δ ~118 ppm: Nitrile carbon (-C≡N).

    • δ ~61 ppm: Ester methylene carbon (-O-CH₂-).

    • δ ~14 ppm: Ester methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.

  • Expected Key Absorption Bands (cm⁻¹):

    • ~2230 cm⁻¹ (strong, sharp): C≡N stretch of the nitrile group.

    • ~1720 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.

    • ~1600, 1480 cm⁻¹: C=C stretches within the aromatic rings.

    • ~1250, 1100 cm⁻¹ (strong): C-O stretches of the ester group.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretches of the ethyl group.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural analysis, a molecule is ionized, and the mass of the resulting molecular ion confirms the molecular weight. Fragmentation patterns provide clues about the molecule's structure.

  • Expected Data (Electron Ionization - EI):

    • Molecular Ion (M⁺): A strong peak at m/z = 251, corresponding to the molecular weight of the compound.

    • Key Fragments:

      • m/z = 222: Loss of the ethyl group (•C₂H₅).

      • m/z = 206: Loss of the ethoxy group (•OC₂H₅).

      • m/z = 178: Loss of the entire carboxylate group, leaving the cyanobiphenyl cation.

      • m/z = 102: Fragment corresponding to the benzonitrile cation.

nmr_logic cluster_0 NMR Data Analysis spectrum Acquire ¹H NMR Spectrum shifts Chemical Shifts (δ) - Identify proton environments (Aromatic, -OCH₂-, -CH₃) spectrum->shifts integration Integration - Determine proton ratio (8H : 2H : 3H) spectrum->integration splitting Splitting (Multiplicity) - Deduce neighboring protons (e.g., Quartet-Triplet for ethyl) spectrum->splitting structure Verified Structure shifts->structure integration->structure splitting->structure

Caption: Logical workflow for structural verification using ¹H NMR data.

Safety and Handling

  • Recommended Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Potential Hazards:

    • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled (based on nitrile functionality and isomer data).

    • Irritation: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • D'Amelia, R., Franks, T., & Nirode, W. F. (2017). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 94(6), 768-773. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]

  • Wiley-VCH. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the title compound. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • NIH. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Structure and Phase Transitions of Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl.... Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

  • NIST. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Novel Cyanobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to novel cyanobiphenyl derivatives, molecules of significant interest in materials science and medicinal chemistry. With applications ranging from liquid crystal displays (LCDs) to pharmacologically active agents, the ability to synthesize these compounds with high purity and in good yields is of paramount importance. This document delves into the core synthetic strategies, including palladium-catalyzed cross-coupling reactions and cyanation methods, as well as classical approaches. Emphasis is placed on the rationale behind methodological choices, detailed experimental protocols, and the synthesis of functionalized derivatives with tailored properties.

Introduction: The Enduring Importance of Cyanobiphenyls

Since their initial synthesis, cyanobiphenyls have established themselves as a cornerstone of materials science, most notably as the basis for many liquid crystal technologies. The archetypal 4-cyano-4'-pentylbiphenyl (5CB), first synthesized in 1972, paved the way for the development of stable, room-temperature liquid crystals essential for the advancement of LCDs. The inherent properties of the cyanobiphenyl core—a rigid, calamitic structure with a strong dipole moment—give rise to the anisotropic properties necessary for liquid crystalline behavior.

Beyond their use in liquid crystals, the cyanobiphenyl scaffold has emerged as a privileged structure in medicinal chemistry. The biphenyl moiety is present in numerous biologically active compounds, and the cyano group can act as a key pharmacophore or a versatile synthetic handle for further derivatization.[1] This dual applicability underscores the continued need for robust and adaptable synthetic methodologies to access novel cyanobiphenyl derivatives with tailored functionalities.

This guide will explore the primary synthetic routes to the cyanobiphenyl core and the subsequent derivatization strategies to generate novel compounds. We will examine the mechanistic underpinnings of these reactions, providing a rationale for the selection of catalysts, ligands, and reaction conditions.

Core Synthesis Strategies: Constructing the Cyanobiphenyl Scaffold

The synthesis of the fundamental cyanobiphenyl structure can be approached in two primary ways: by first forming the biphenyl linkage and then introducing the cyano group, or by coupling two pre-functionalized aromatic rings, one of which already contains the nitrile moiety.

Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorse

Palladium-catalyzed cross-coupling reactions have become the dominant method for the synthesis of biaryl compounds due to their high efficiency, functional group tolerance, and predictable stereochemistry.[2][3] The Suzuki-Miyaura and Negishi couplings are particularly well-suited for the synthesis of cyanobiphenyls.

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] For the synthesis of a cyanobiphenyl, this can be achieved by coupling a cyanophenylboronic acid with a halo-substituted benzene derivative, or vice versa.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes with phosphine ligands are commonly used. The choice of ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphines often improve the catalytic activity, especially for less reactive aryl chlorides.

  • Base: A base is crucial for the transmetalation step of the catalytic cycle.[5] Inorganic bases such as potassium carbonate, sodium carbonate, or potassium phosphate are frequently employed. The choice of base can influence the reaction rate and the stability of the boronic acid.

  • Solvent: A variety of solvents can be used, including toluene, dioxane, and aqueous mixtures. The choice of solvent often depends on the solubility of the reactants and the reaction temperature.

Experimental Protocol: Suzuki-Miyaura Coupling for 4-Cyano-4'-pentylbiphenyl

This protocol describes the synthesis of 4-cyano-4'-pentylbiphenyl from 4-bromobenzonitrile and 4-pentylphenylboronic acid.

Materials:

  • 4-bromobenzonitrile (1.0 eq)

  • 4-pentylphenylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile, 4-pentylphenylboronic acid, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate and triphenylphosphine to the mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-cyano-4'-pentylbiphenyl.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) C Ar-Pd(II)-X (L2) B->C Ar-X D Transmetalation (Ar'-B(OR)2) C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar' (L2) D->E H [B(OR)2X] D->H F Reductive Elimination E->F F->A Ar-Ar' G Ar-Ar' Product F->G I Base I->D Negishi_Coupling_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) C Ar-Pd(II)-X (L2) B->C Ar-X D Transmetalation (Ar'-ZnX) C->D Ar'-ZnX E Ar-Pd(II)-Ar' (L2) D->E H ZnX2 D->H F Reductive Elimination E->F F->A Ar-Ar' G Ar-Ar' Product F->G

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of Ethyl 4'-cyanobiphenyl-3-carboxylate, a molecule of significant interest in materials science and medicinal chemistry. By integrating theoretical principles with established experimental insights from analogous compounds, this document elucidates the key structural features, including bond lengths, bond angles, and the critical dihedral angle between the phenyl rings. The guide further explores the conformational landscape, detailing the rotational freedom of the ethyl carboxylate group and its influence on the molecule's overall topology. A robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction is presented, alongside a discussion of expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) based on established chemical principles and data from closely related structures. This guide serves as an essential resource for researchers seeking a deep understanding of this important biphenyl derivative.

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged motif in both materials science and drug discovery. Its rigid, yet conformationally adaptable nature, provides a versatile platform for the design of liquid crystals, organic light-emitting diodes (OLEDs), and biologically active molecules. The specific substitution pattern on the biphenyl core dictates its physicochemical properties and, consequently, its application. This compound, with its electron-withdrawing cyano group and the flexible ethyl carboxylate moiety, presents a unique combination of features that warrant a detailed structural and conformational investigation. The cyano group is a common feature in liquid crystalline materials, while the ester functionality offers a handle for further chemical modification, making it a valuable building block in organic synthesis.

Molecular Structure: A Hybrid of Rigidity and Flexibility

The molecular structure of this compound is characterized by two phenyl rings linked by a single C-C bond. This central bond, while allowing for rotation, is subject to steric and electronic effects that define the molecule's overall shape.

The Biphenyl Core: Non-planarity and the Dihedral Angle

A critical feature of the biphenyl core is its non-planar conformation in the ground state. Steric hindrance between the ortho-hydrogens on the adjacent rings prevents a fully coplanar arrangement. This deviation from planarity is quantified by the dihedral angle (torsion angle) between the two phenyl rings. For unsubstituted biphenyl, this angle is approximately 44° in the gas phase.

For this compound, the substituents are not expected to impose significant additional steric bulk at the ortho positions. Therefore, a dihedral angle in the range of 40-50° is anticipated to be the most stable conformation. This non-planar arrangement has significant implications for the molecule's electronic properties, affecting the degree of π-conjugation between the two rings.

Bond Lengths and Angles: Insights from Analogous Structures

While a definitive single-crystal X-ray structure for this compound is not publicly available, valuable insights into its bond lengths and angles can be gleaned from the crystal structure of the closely related compound, 4-n-ethyl-4'-cyanobiphenyl (2CB).

Table 1: Expected Bond Lengths and Angles for this compound (Based on 2CB data[1])

FeatureExpected Value
Inter-ring C-C bond length~1.49 Å
Aromatic C-C bond lengths~1.39 Å
C-CN bond length~1.44 Å
C≡N bond length~1.14 Å
C-C(O)O bond length~1.51 Å
C=O bond length~1.21 Å
C-O (ester) bond length~1.34 Å
O-C (ethyl) bond length~1.45 Å
Phenyl ring C-C-C angles~120°
Inter-ring C-C-C angles~121°
C-C-O (ester) angle~111°
O-C=O (ester) angle~125°

These values represent a molecule with standard aromatic and single bond characteristics. The geometry around the ester group is trigonal planar, as expected.

Conformational Analysis: Mapping the Energy Landscape

The conformation of this compound is primarily defined by two key rotational degrees of freedom:

  • Rotation around the inter-ring C-C bond: This determines the dihedral angle between the two phenyl rings.

  • Rotation around the C-C(O) and C(O)-O bonds of the ethyl carboxylate group: This dictates the orientation of the ester functionality relative to the phenyl ring.

Rotational Barrier of the Biphenyl Core

The rotation around the inter-ring C-C bond is not free. The molecule must pass through a higher-energy planar conformation (dihedral angle = 0°) and a perpendicular conformation (dihedral angle = 90°). The energy barrier for this rotation in unsubstituted biphenyl is relatively low, on the order of 6-8 kJ/mol, allowing for rapid interconversion between enantiomeric twisted conformations at room temperature.[2][3][4] The presence of the cyano and ethyl carboxylate groups is not expected to significantly increase this barrier.

Conformation of the Ethyl Carboxylate Group

The ethyl carboxylate group also possesses rotational freedom. The most stable conformation will seek to minimize steric interactions. It is anticipated that the carbonyl group (C=O) will lie in or close to the plane of the phenyl ring to maximize conjugation, with the ethyl group oriented away from the biphenyl core. The barrier to rotation around the C-C(O) bond is expected to be low, allowing for a range of accessible conformations.

Synthesis of this compound

The most versatile and efficient method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an arylboronic acid or ester.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the inter-ring C-C bond, leading to two possible synthetic routes:

  • Route A: Coupling of (4-cyanophenyl)boronic acid with ethyl 3-bromobenzoate.

  • Route B: Coupling of (3-(ethoxycarbonyl)phenyl)boronic acid with 4-bromobenzonitrile.

Both routes are viable, and the choice would likely depend on the commercial availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

The following is a generalized, yet detailed, protocol for the synthesis via Route A.

Diagram 1: Synthetic Workflow for this compound via Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_workup Work-up & Purification reactant1 Ethyl 3-bromobenzoate reaction Suzuki-Miyaura Coupling reactant1->reaction 1.0 eq reactant2 (4-cyanophenyl)boronic acid reactant2->reaction 1.1 - 1.5 eq catalyst Pd(PPh₃)₄ or Pd(OAc)₂/ligand catalyst->reaction base Aqueous Base (e.g., K₂CO₃, Na₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->reaction temperature Heat (e.g., 80-100 °C) temperature->reaction atmosphere Inert Atmosphere (N₂ or Ar) atmosphere->reaction extraction Liquid-Liquid Extraction chromatography Column Chromatography extraction->chromatography crystallization Recrystallization chromatography->crystallization product This compound crystallization->product reaction->extraction

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-bromobenzoate (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a suitable solvent (e.g., toluene or 1,4-dioxane).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Base: Add an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. Further purification can be achieved by recrystallization.[6]

Spectroscopic Characterization: The Molecular Fingerprint

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (7.5-8.5 ppm) due to the presence of two substituted phenyl rings. The protons on the 3-substituted ring will exhibit a complex splitting pattern, while the protons on the 4'-substituted ring will show a pair of doublets (an AA'BB' system). The ethyl group will give rise to a quartet at approximately 4.4 ppm (CH₂) and a triplet at around 1.4 ppm (CH₃).

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 16 carbon atoms. The quaternary carbons, including the ipso-carbons of the biphenyl linkage, the cyano carbon, and the carbonyl carbon, will be readily identifiable. The cyano carbon (C≡N) is expected around 118-120 ppm, and the carbonyl carbon (C=O) around 165-167 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide key information about the functional groups present in the molecule.

Table 2: Expected Characteristic FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N stretch~2220-2230Strong
C=O stretch (ester)~1715-1730Strong
C-O stretch (ester)~1250-1300Strong
Aromatic C=C stretch~1600, ~1480Medium
Aromatic C-H stretch>3000Medium
Aliphatic C-H stretch<3000Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.28 g/mol ). Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the entire ethyl carboxylate group (-COOC₂H₅).

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound. By leveraging data from analogous compounds and established chemical principles, we have constructed a comprehensive model of its structure, conformational dynamics, and expected spectroscopic behavior. The outlined Suzuki-Miyaura coupling protocol offers a reliable method for its synthesis.

Future research on this molecule could focus on obtaining a single-crystal X-ray structure to definitively determine its solid-state conformation. Further computational studies could provide a more detailed map of its conformational energy landscape and explore its electronic properties, such as the HOMO-LUMO gap and dipole moment, which are crucial for its potential applications in materials science. Additionally, the synthesis and characterization of derivatives will be instrumental in establishing clear structure-property relationships, paving the way for the rational design of new materials and biologically active compounds based on this versatile biphenyl scaffold.

References

  • Barton, D. H. R. (1970). The Principles of Conformational Analysis. Science, 169(3945), 539-544.
  • Bastiansen, O., & Samdal, S. (1985). Structure and barrier of internal rotation of biphenyl derivatives in the gaseous state: Part 4. Barrier of internal rotation in biphenyl, perdeuterated biphenyl and seven non-ortho-substituted halogen derivatives. Journal of Molecular Structure, 128(1-3), 115-125.
  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Almenningen, A., Bastiansen, O., Gundersen, S., & Samdal, S. (1989). Structure and Barrier to Internal Rotation of Biphenyl Derivatives in the Gaseous State. Part 6. On the Molecular Structure and Internal Rotation of 2,2'-Bipyridine. Acta Chemica Scandinavica, 43, 932-937.
  • Sancho-García, J. C., & Cornil, J. (2005). Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects.
  • Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

  • Moore, J. S., & Stupp, S. I. (1990).
  • Novak, M., Wang, Y.-T., & Ambrogio, M. W. (2007). A Research Project in the Organic Instructional Laboratory Involving the Suzuki-Miyaura Cross Coupling Reaction.
  • Campanelli, A. R., & Domenicano, A. (2013). A computational study of 4-substituted biphenyls in their minimum energy conformation: twist angles, structural variation, and substituent effects. Structural Chemistry, 24(4), 1167-1179.
  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 11(3), 333-348.
  • Sundararajan, P. R. (1986). Conformational analysis of substituted biphenyls. Journal of Molecular Structure: THEOCHEM, 139(1-2), 111-120.
  • Wilson, E. B. (1990). The story of the double-minimum potential in biphenyl. Journal of Molecular Structure, 216, 1-10.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Mondal, S. (1998). Molecular structure and packing in the crystalline state of 4-n-ethyl-4'-cyanobiphenyl (2CB) by single crystal X-ray diffractometry. [Doctoral dissertation, University of North Bengal]. North Bengal University Institutional Repository. [Link]

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Spectroscopic Characterization of Ethyl 4'-cyanobiphenyl-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4'-cyanobiphenyl-3-carboxylate is a key intermediate in the synthesis of various organic materials, particularly liquid crystals and pharmacologically active compounds. Its rigid biphenyl core, coupled with the polar cyano and ester functionalities, imparts unique electronic and self-assembly properties. A thorough understanding of its spectroscopic signature is paramount for researchers in materials science and drug development to ensure purity, verify structure, and predict molecular behavior. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles.

Molecular Structure and Key Features

The structure of this compound comprises a biphenyl scaffold with two distinct substitution patterns on the phenyl rings. One ring is substituted at the 4'-position with a nitrile (-C≡N) group, while the other is substituted at the 3-position with an ethyl carboxylate (-COOCH₂CH₃) group. This arrangement results in a non-symmetrical molecule with a specific distribution of electron-donating and electron-withdrawing groups, which directly influences its spectroscopic properties.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals in the aromatic, quartet, and triplet regions, corresponding to the biphenyl protons and the ethyl ester group, respectively.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25s1HH-2
~8.05d1HH-4
~7.80d2HH-2', H-6'
~7.70d2HH-3', H-5'
~7.65d1HH-6
~7.55t1HH-5
4.42q2H-OCH₂CH₃
1.42t3H-OCH₂CH₃

Interpretation:

  • Aromatic Region (7.5-8.3 ppm): The seven protons on the biphenyl core will appear in this region. The proton at the 2-position (H-2) is expected to be the most deshielded due to the anisotropic effect of the adjacent ester group, appearing as a singlet or a narrow triplet. The protons on the cyanophenyl ring (H-2', H-6' and H-3', H-5') will likely appear as two distinct doublets due to their symmetrical relationship. The remaining protons on the ester-substituted ring (H-4, H-5, H-6) will exhibit doublet and triplet splitting patterns based on their coupling with neighboring protons.

  • Ethyl Group: The methylene protons (-OCH₂ CH₃) will appear as a quartet around 4.4 ppm due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃ ) will appear as a triplet around 1.4 ppm due to coupling with the two methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • Data Acquisition: Acquire 16 scans and apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

  • Data Processing: Phase and baseline correct the spectrum. Integrate all peaks and reference the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 16 unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166.0C=O (ester)
~145.0C-4'
~143.0C-1'
~138.0C-1
~132.5C-3
~132.0C-3', C-5'
~130.0C-5
~129.5C-6
~129.0C-4
~128.0C-2
~127.5C-2', C-6'
~118.5-C≡N
~112.0C-ipso (attached to CN)
61.5-OCH₂ CH₃
14.3-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing around 166 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will resonate between 112 and 145 ppm. The carbons directly attached to the electron-withdrawing cyano and ester groups, as well as the bridgehead carbons, will have distinct chemical shifts.

  • Nitrile Carbon: The carbon of the nitrile group will appear around 118.5 ppm.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂ CH₃) will be found around 61.5 ppm, while the methyl carbon (-OCH₂CH₃ ) will be the most upfield signal at approximately 14.3 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 125 MHz NMR spectrometer. Employ proton decoupling to simplify the spectrum. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • Data Acquisition: Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform, phase and baseline correct the spectrum. Reference the solvent peak (CDCl₃) to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~2230StrongC≡N stretch (nitrile)
~1725StrongC=O stretch (ester)
~1605, 1480MediumAromatic C=C stretches
~1280, 1120StrongC-O stretch (ester)

Interpretation:

  • Nitrile Stretch: A strong, sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the C≡N triple bond.

  • Carbonyl Stretch: A very strong absorption around 1725 cm⁻¹ is characteristic of the C=O double bond in the ethyl ester group.

  • Aromatic C-H and C=C Stretches: Absorptions above 3000 cm⁻¹ correspond to the stretching of C-H bonds on the aromatic rings. The peaks in the 1605-1480 cm⁻¹ region are due to the C=C bond stretching within the phenyl rings.

  • C-O Stretches: Strong bands in the 1280-1120 cm⁻¹ region are characteristic of the C-O single bond stretches of the ester functionality.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
251High[M]⁺ (Molecular Ion)
223Medium[M - C₂H₄]⁺
206High[M - OC₂H₅]⁺
178Medium[M - COOC₂H₅]⁺
151Medium[C₁₂H₇N]⁺
126Low[C₉H₄N]⁺
102Medium[C₇H₄N]⁺

Interpretation:

  • Molecular Ion Peak: The peak at m/z 251 corresponds to the molecular weight of this compound (C₁₆H₁₃NO₂).

  • Major Fragmentation Pathways:

    • Loss of ethene (C₂H₄) from the ethyl group via a McLafferty rearrangement can lead to a peak at m/z 223.

    • Cleavage of the ethoxy group (-OC₂H₅) results in a prominent peak at m/z 206.

    • Loss of the entire ethyl carboxylate group (-COOC₂H₅) gives a fragment at m/z 178.

    • Further fragmentation of the biphenyl nitrile core can lead to smaller fragments.

MS_Fragmentation M [M]⁺ m/z = 251 M_C2H4 [M - C₂H₄]⁺ m/z = 223 M->M_C2H4 - C₂H₄ M_OC2H5 [M - OC₂H₅]⁺ m/z = 206 M->M_OC2H5 - •OC₂H₅ M_COOC2H5 [M - COOC₂H₅]⁺ m/z = 178 M_OC2H5->M_COOC2H5 - CO C12H7N [C₁₂H₇N]⁺ m/z = 151 M_COOC2H5->C12H7N - C₂H₂

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for this compound. By combining the insights from NMR, IR, and MS, researchers can confidently identify and assess the purity of this compound. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in experimental work. This comprehensive spectroscopic analysis serves as a valuable resource for scientists and professionals engaged in the synthesis and application of advanced organic materials.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comprehensive Technical Guide to Ethyl 4'-Cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of Ethyl 4'-cyanobiphenyl-3-carboxylate, a key intermediate in materials science and medicinal chemistry. We will explore its fundamental properties, synthesis, and the scientific rationale behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound is a bifunctional organic molecule built upon a rigid biphenyl core. This structure is strategically substituted with an electron-withdrawing cyano group and a polar ethyl carboxylate group, bestowing upon it a unique combination of electronic and physical properties.

  • IUPAC Name: ethyl 3-(4-cyanophenyl)benzoate

  • CAS Number: 131379-34-5[1]

Physicochemical Data Summary

The fundamental properties of this compound are crucial for its application in experimental design and are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO₂[1]
Molecular Weight 251.28 g/mol [1]
InChI Key KPLMOZNBQVTKCS-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N

The Role of Key Functional Groups

The utility of this compound stems directly from the interplay of its three primary structural components. Understanding these components is key to appreciating its role as a versatile building block.

A This compound B Cyano Group (-C≡N) at 4'-position A->B C Biphenyl Core A->C D Ethyl Carboxylate Group (-COOEt) at 3-position A->D E Strong Electron-Withdrawing Effect Linear Geometry → Molecular Packing Versatile Synthetic Handle B->E imparts F Structural Rigidity & Planarity Conjugated π-System Foundation for Mesogens C->F provides G Polarity & H-Bond Acceptor Site for Hydrolysis/Amidation Modulates Solubility & Bioactivity D->G confers

Caption: Key structural components and their imparted chemical properties.

  • The Cyano Group (-C≡N): As a potent electron-withdrawing group, the nitrile functionality significantly influences the molecule's electronic landscape, creating a strong dipole moment.[1] Its linear geometry is a critical feature that promotes ordered molecular packing, an essential characteristic for the formation of liquid crystal phases.[1] In medicinal chemistry, the nitrile group is recognized as a bio-isostere for various functional groups and can form crucial hydrogen bonds or dipole interactions with enzyme targets.[2]

  • The Biphenyl Core: This rigid, conjugated π-system serves as the molecule's backbone. It provides structural planarity and is the fundamental unit responsible for the mesomorphic (liquid crystalline) behavior observed in many of its derivatives.[1]

  • The Ethyl Carboxylate Group (-COOC₂H₅): Positioned at the meta-position (C3), this ester group introduces polarity and acts as a hydrogen bond acceptor.[1] It serves as a reactive site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse functionalities. In drug development, esters are frequently employed to create prodrugs, enhancing properties like membrane permeability or oral bioavailability.[1]

Synthesis and Mechanistic Causality

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent method due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[1]

Causality of Component Choice in Suzuki-Miyaura Coupling:

  • Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor, is essential. Palladium cycles through oxidative addition and reductive elimination steps, acting as the catalytic engine for forming the new C-C bond.

  • Base: A base (e.g., K₂CO₃, Na₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step with the palladium complex.

  • Solvent: A mixture of an organic solvent (like DMF or Toluene) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound.

Reactants:

  • Ethyl 3-bromobenzoate (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • Inert Atmosphere: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-bromobenzoate, 4-cyanophenylboronic acid, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Add the solvent mixture (40 mL for a 10 mmol scale reaction) and the Pd(PPh₃)₄ catalyst under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Step): The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a solid.[1]

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Applications in Research and Development

The unique arrangement of functional groups makes this compound a valuable precursor in two major fields:

  • Materials Science: As a structural motif, cyanobiphenyls are foundational to the field of liquid crystals. The polarity, rigidity, and linear shape of molecules derived from this core allow them to self-assemble into ordered mesophases that can manipulate light, forming the basis of liquid crystal displays (LCDs). The meta-substitution of the ester group can be investigated to understand its influence on bulk properties compared to its para-substituted isomers.[1]

  • Drug Discovery and Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The cyano group can act as a key pharmacophore, while the ester provides a handle for modification to optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound can serve as a starting point for the synthesis of inhibitors for various enzyme targets where a rigid, aromatic structure is required for binding.

References

  • Ethyl 3'-amino-5'-cyano[1,1'-biphenyl]-3-carboxylate | C16H14N2O2 | CID 167202780. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Ethyl biphenyl-3-carboxylate | C15H14O2 | CID 2773591. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Tung, L., & Nelson, J. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

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A Technical Guide to the Discovery and Impact of Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for a Stable Mesophase

In the landscape of early 1970s electronics, the need for low-power, high-visibility displays was becoming increasingly apparent, driven by the advent of integrated circuits.[1] Liquid crystal displays (LCDs) showed immense promise, but their widespread adoption was critically hampered by the lack of suitable materials. The then-known liquid crystals were often chemically unstable, required high operating temperatures, and had narrow ranges of their liquid crystalline (mesophase) states, making them impractical for everyday consumer electronics. The challenge was clear: a new class of materials was needed that was stable, colorless, and exhibited a liquid crystal phase at ambient room temperatures.

This guide provides an in-depth review of the seminal discovery of cyanobiphenyl liquid crystals, a breakthrough that directly addressed these challenges and catalyzed the multi-billion dollar LCD industry. We will explore the pioneering work of George Gray and his team at the University of Hull, the strategic molecular design and synthesis that led to these remarkable compounds, their key physicochemical properties, and their revolutionary impact on display technology.

The Breakthrough: George Gray and the Hull University Consortium

The pivotal moment in the history of LCDs came from a concerted effort in the United Kingdom. A consortium involving the Royal Radar Establishment (RRE), the chemical company BDH Chemicals (later part of Merck), and the research group of Professor George William Gray at the University of Hull was formed to develop practical liquid crystal materials.[2] Gray, a leading figure in the field who had authored the foundational text "Molecular Structure and Properties of Liquid Crystals" in 1962, was tasked with designing and synthesizing molecules that could overcome the limitations of existing materials.[3][4]

Gray's team adopted a systematic approach to molecular design. He hypothesized that removing the central linking groups found in many existing liquid crystals (like Schiff bases), which were often a source of chemical instability and color, could lead to more robust materials.[1] His focus turned to the biphenyl core structure, which provided the necessary molecular rigidity to encourage the formation of a liquid crystal phase.[1][2] The second crucial insight was the use of a terminal cyano (-C≡N) group.[1][2] This group was known to impart a strong positive dielectric anisotropy (Δε), a property essential for the operation of the twisted nematic (TN) display, the leading LCD technology at the time.[1]

In 1973, this strategic approach culminated in the synthesis of 4-cyano-4'-pentylbiphenyl (commonly known as 5CB) by Gray, Ken Harrison, and J.A. Nash.[3][5] This compound was revolutionary: it was colorless, photochemically and chemically stable, and, most importantly, it possessed a stable nematic liquid crystal phase over a practical temperature range that included room temperature.[3] The publication of their findings in Electronics Letters marked the birth of a new family of materials that would make the modern LCD possible.[3]

Molecular Design and Synthesis of Cyanobiphenyls

The genius of the cyanobiphenyls lies in their elegant and effective molecular architecture. The structure can be deconstructed into three key components, each contributing a critical property:

  • The Biphenyl Core : Two directly linked phenyl rings provide a rigid, rod-like core. This structural rigidity is a prerequisite for the anisotropic ordering required for a material to exhibit a liquid crystal phase.

  • The Alkyl Chain (e.g., -C₅H₁₁ in 5CB) : A flexible alkyl chain is attached to one end of the biphenyl core. This chain disrupts the close packing of the molecules in the solid state, effectively lowering the melting point without destroying the liquid crystal phase. This allows the nematic phase to exist at lower, more practical temperatures.

  • The Cyano Group (-C≡N) : This terminal group has a large dipole moment aligned along the long axis of the molecule. This feature is the primary reason for the strong positive dielectric anisotropy, meaning the molecules will readily align with an applied electric field—the fundamental principle behind the operation of TN-LCDs.[2]

General Synthesis Pathway for 4-alkyl-4'-cyanobiphenyls

The synthesis of 5CB and its analogues was a key achievement, providing a scalable route to high-purity materials. While several specific pathways have been developed, a common synthetic route involves the modification of a biphenyl starting material.[5][6]

Synthesis_Workflow cluster_start Step 1: Acylation cluster_mid Step 2: Reduction cluster_end Step 3 & 4: Bromination & Cyanation Biphenyl Biphenyl Acylation Friedel-Crafts Acylation (e.g., Pentanoyl chloride, AlCl₃) Biphenyl->Acylation Ketone 4-pentanoyl-biphenyl Acylation->Ketone Intermediate Reduction Clemmensen or Wolff-Kishner Reduction (e.g., NH₂NH₂, KOH) Ketone->Reduction Alkylbiphenyl 4-pentyl-biphenyl Reduction->Alkylbiphenyl Intermediate Bromination Bromination (Br₂) Alkylbiphenyl->Bromination Bromobiphenyl 4-bromo-4'-pentylbiphenyl Bromination->Bromobiphenyl Cyanation Nucleophilic Substitution (CuCN, DMF) Bromobiphenyl->Cyanation CB5 4-pentyl-4'-cyanobiphenyl (5CB) Cyanation->CB5

Caption: A generalized workflow for the synthesis of 5CB.

Experimental Protocol: Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)

The following protocol is a representative example of the synthesis of 5CB, adapted from established chemical literature.

Materials:

  • Biphenyl

  • Pentanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrazine hydrate (NH₂NH₂)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Bromine (Br₂)

  • Iron powder (catalyst)

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvents for reaction and purification (e.g., dichloromethane, ethanol)

Methodology:

  • Step 1: Friedel-Crafts Acylation of Biphenyl

    • Dissolve biphenyl in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ portion-wise with stirring.

    • Add pentanoyl chloride dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl to decompose the aluminum complex.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-pentanoyl-biphenyl.

  • Step 2: Wolff-Kishner Reduction

    • Place the 4-pentanoyl-biphenyl, KOH, and hydrazine hydrate in a flask with ethylene glycol as the solvent.

    • Heat the mixture to reflux for several hours. The temperature will rise as water is distilled off.

    • Continue refluxing until the reaction is complete.

    • Cool the mixture, dilute with water, and extract the product (4-pentyl-biphenyl) with a suitable organic solvent.

    • Wash, dry, and evaporate the solvent. Purify the product by distillation or chromatography.

  • Step 3: Bromination

    • Dissolve the 4-pentyl-biphenyl in a suitable solvent and add a catalytic amount of iron powder.

    • Slowly add a stoichiometric amount of bromine (Br₂) dropwise in the dark.

    • Stir the reaction at room temperature until the bromine color disappears.

    • Wash the reaction mixture to remove excess bromine and iron salts.

    • Isolate the crude 4-bromo-4'-pentylbiphenyl by solvent evaporation.

  • Step 4: Cyanation

    • Heat the 4-bromo-4'-pentylbiphenyl with copper(I) cyanide in a high-boiling polar solvent like DMF.

    • Maintain the reaction at reflux for several hours.

    • After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and HCl to decompose the copper complexes.

    • Extract the product, 5CB, with an organic solvent.

    • Wash the organic extract thoroughly, dry, and remove the solvent.

    • Purify the final product by recrystallization from a suitable solvent (e.g., light petroleum) to obtain high-purity 5CB.[1]

Physicochemical Properties and Their Significance

The cyanobiphenyls possess a unique combination of physical properties that made them exceptionally well-suited for display applications. The properties of 5CB, the archetypal member of this family, are summarized below.

PropertyValue for 5CBSignificance for LCDs
Chemical Formula C₁₈H₁₉NN/A
Molar Mass 249.36 g·mol⁻¹N/A
Crystal-Nematic Transition (T_KN) 22.5 °C[5]Defines the lower limit of the operating temperature range.
Nematic-Isotropic Transition (T_NI) 35.0 °C[5]Defines the upper limit of the operating temperature range. A stable nematic phase around room temperature is crucial.
Dielectric Anisotropy (Δε) Large, Positive (~+11)Enables low-voltage switching in TN-LCDs. The positive value ensures molecules align parallel to the electric field.
Birefringence (Δn) High (~0.18)A high optical anisotropy allows for strong light modulation, enabling high contrast displays even with thin LC layers.
Rotational Viscosity (γ₁) LowA lower viscosity leads to faster switching speeds between on and off states, reducing motion blur.
Stability HighChemically and photochemically stable, ensuring a long operational lifetime for the display without material degradation.

Note: Values are approximate and can vary slightly with temperature and measurement conditions.

The relatively narrow nematic range of single compounds like 5CB was further enhanced by creating eutectic mixtures . A famous example is E7 , which is a mixture of four different cyanobiphenyl and terphenyl compounds.[6] This mixture has a significantly wider nematic range (-10 °C to +61 °C) than any of its individual components, making it robust for use in devices across a wide range of environmental conditions.[6][7]

Logic_Flow cluster_mol Molecular Structure cluster_prop Material Properties cluster_app Device Performance Mol_Core Rigid Biphenyl Core Prop_Phase Stable Nematic Phase at Room Temperature Mol_Core->Prop_Phase Mol_Chain Flexible Alkyl Chain Mol_Chain->Prop_Phase Mol_Cyano Polar Cyano Group Prop_Anisotropy Positive Dielectric Anisotropy (Δε > 0) Mol_Cyano->Prop_Anisotropy App_Op Wide Operating Temperature Range Prop_Phase->App_Op App_Voltage Low Voltage Operation Prop_Anisotropy->App_Voltage Prop_Stability Chemical & UV Stability App_Lifetime Long Device Lifetime Prop_Stability->App_Lifetime Prop_Viscosity Low Viscosity App_Speed Fast Switching Speed Prop_Viscosity->App_Speed App_LCD Viable Twisted Nematic LCD App_Op->App_LCD App_Voltage->App_LCD App_Lifetime->App_LCD App_Speed->App_LCD

Caption: Causality from molecular structure to LCD performance.

Conclusion: A Lasting Legacy in Materials Science

The discovery of cyanobiphenyl liquid crystals by George Gray and his team was not merely an incremental improvement; it was a transformative breakthrough that solved the critical materials challenge of an entire industry.[8][9] The unique combination of chemical stability, a room-temperature nematic phase, and ideal electro-optical properties made these molecules the "fruit flies" of liquid crystal research—ideal compounds for both fundamental scientific study and commercial application.[10] This discovery directly enabled the mass production of the low-power, flat-panel displays that have become ubiquitous in everything from digital watches and calculators to computer monitors and televisions. The systematic approach to molecular engineering pioneered by Gray established a paradigm for the rational design of advanced materials that continues to influence the field to this day.

References

  • The magic of cyanobiphenyls: celebrity molecules: Liquid Crystals - Taylor & Francis Online. (2015). Available at: [Link]

  • 4-Cyano-4'-pentylbiphenyl - Wikipedia. Available at: [Link]

  • George Gray (chemist) - Wikipedia. Available at: [Link]

  • The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - NIH. Available at: [Link]

  • 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Flow Aligned Viscosities of Cyanobiphenyls. (2007). Available at: [Link]

  • The magic of cyanobiphenyls: celebrity molecules - Taylor & Francis Online. Available at: [Link]

  • Full article: 4'-pentyl-4-cyanobiphenyl - 5CB - Taylor & Francis Online. (2024). Available at: [Link]

  • Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. (2022). Available at: [Link]

  • My way to George Gray and liquid crystal polymers - Taylor & Francis Online. (2015). Available at: [Link]

  • Control Patterning of Cyanobiphenyl Liquid Crystals for Electricity Applications. Available at: [Link]

  • Conception, Discovery, Invention, Serendipity and Consortia:Cyanobiphenyls and Beyond - White Rose Research Online. (2022). Available at: [Link]

  • Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals - Aston Research Explorer. Available at: [Link]

Sources

Health and safety data for Ethyl 4'-cyanobiphenyl-3-carboxylate handling.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 4'-cyanobiphenyl-3-carboxylate

Section 1: Compound Identification and Physicochemical Properties

This compound is a multifunctional organic compound featuring a rigid biphenyl core. This structure is functionalized with an electron-withdrawing cyano (-CN) group and a polar ethyl carboxylate (-COOC₂H₅) group.[1] This unique combination of functional groups makes it a compound of interest in materials science and synthetic chemistry.[1] Understanding its physical properties is the first step in a robust safety assessment.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₁₃NO₂ [1]
Molecular Weight 267.29 g/mol [1]
CAS Number 131379-34-5 [1]
Appearance Solid (predicted) Inferred

| Solubility | Likely insoluble in water; Soluble in organic solvents. | Inferred from analogues |

Section 2: Hazard Identification and GHS Classification

While no specific GHS classification exists for this exact molecule, an analysis of related structures such as "Ethyl 4-cyanobenzoate" and "4-Cyano-4'-ethylbiphenyl" allows for a presumptive hazard classification.[2][3][4] The primary hazards are associated with the cyano functionality and the potential for irritation from the biphenyl ester structure.

The compound is classified as a nitrile, which carries inherent toxicological warnings. The transport information for analogous compounds lists them under UN3439, NITRILES, SOLID, TOXIC, N.O.S., Hazard Class 6.1, Packing Group III.[2][5]

Table 2: Presumptive GHS Classification

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[2][3][4][6]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[2][3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][3][4][6]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[2][3][4][6]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[2][3][4]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[2][4][6] |

Section 3: Safe Handling and Storage Protocols

A proactive approach to handling is critical. The causality behind these protocols is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

Handling
  • Avoid Dust Formation: As a solid, the primary inhalation risk comes from airborne dust. Handle in a manner that does not generate dust, such as gentle scooping. For weighing, use a balance with a draft shield or conduct the operation within a chemical fume hood.

  • Use in a Well-Ventilated Area: All manipulations should occur in a certified chemical fume hood to control exposure to dust or potential vapors.[2]

  • Grounding: To prevent static discharge, which could ignite fine dust, ensure all equipment is properly grounded.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5] Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Prohibit Consumption: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

Storage
  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these may cause hazardous reactions.[3][5][7]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[2]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The goal is to create a multi-layered barrier between the researcher and the chemical.

Engineering Controls
  • Primary Control: A properly functioning chemical fume hood is mandatory for all handling procedures.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[2][5]

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5] A face shield may be required for operations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.

    • Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned.

    • Clothing: Wear long pants and closed-toe shoes.

  • Respiratory Protection: If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143).[2][5]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Task Involving This compound assess_dust Potential for dust/aerosol generation? start->assess_dust assess_splash Potential for splashing? assess_dust->assess_splash No ppe_respirator Use Particulate Respirator (within Fume Hood or with proper ventilation) assess_dust->ppe_respirator Yes ppe_base Mandatory Base PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat assess_splash->ppe_base No ppe_face_shield Add Face Shield assess_splash->ppe_face_shield proceed Proceed with Experiment ppe_base->proceed ppe_face_shield->ppe_base ppe_respirator->assess_splash

Caption: PPE Selection Workflow Diagram.

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

  • General Advice: If exposed or concerned, seek medical advice/attention immediately.[8] Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][3]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[2][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[2]

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water. DO NOT induce vomiting.[2]

First_Aid_Response cluster_routes Exposure Route cluster_actions Immediate Actions exposure Exposure Event Occurs route_inhale Inhalation exposure->route_inhale route_skin Skin Contact exposure->route_skin route_eye Eye Contact exposure->route_eye route_ingest Ingestion exposure->route_ingest action_inhale Move to Fresh Air. Provide artificial respiration if needed. route_inhale->action_inhale action_skin Remove contaminated clothing. Wash with soap & water. route_skin->action_skin action_eye Rinse with water for 15+ mins. Remove contact lenses. route_eye->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. route_ingest->action_ingest seek_medical Call POISON CENTER or Doctor Immediately action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical

Caption: Emergency First Aid Response Flowchart.

Section 6: Stability and Reactivity

  • Reactivity: No hazardous reactions have been reported under normal processing conditions.[7]

  • Chemical Stability: The compound is stable under normal conditions.[2][7]

  • Conditions to Avoid: Avoid dust formation, and exposure to incompatible products, heat, flames, and sparks.[2][8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[2][3][7]

  • Hazardous Decomposition Products: Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][7]

Section 7: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] The information below is extrapolated from analogous compounds.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.[2]

  • Carcinogenicity: No component of similar products is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[2]

  • Reproductive Toxicity: No data available.[2]

  • Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory system irritation.[2][4]

  • STOT - Repeated Exposure: No data available.[2]

  • Aspiration Hazard: Not applicable (solid).[2]

Section 8: Disposal Considerations

Waste disposal must be conducted in accordance with all local, regional, and national regulations.

  • Waste Generation: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2][5]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2] Do not empty into drains.[5] Contaminated packaging should be treated as the product itself.

References

  • Title: Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589. Source: PubChem - NIH. URL: [Link]

  • Title: MSDS of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate. Source: Capot Chemical. URL: [Link]

  • Title: Ethyl 4-cyano-3-hydroxybutanoate | C7H11NO3 | CID 4184461. Source: PubChem - NIH. URL: [Link]

Sources

Ethyl 4'-cyanobiphenyl-3-carboxylate: A Strategic Sourcing and Application Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract: Ethyl 4'-cyanobiphenyl-3-carboxylate is a pivotal precursor and building block in the synthesis of novel organic molecules, particularly within the realms of medicinal chemistry and materials science. Its unique bifunctional structure, featuring both a nitrile and an ester group on a biphenyl scaffold, makes it a versatile substrate for a wide array of chemical transformations. This guide provides an in-depth analysis of the strategic sourcing of this compound, detailing critical considerations for selecting a commercial supplier, in-house quality verification protocols, and a representative experimental workflow. It is intended to equip researchers, scientists, and drug development professionals with the necessary technical insights to effectively procure and utilize this compound in their research endeavors.

Part 1: Understanding this compound

This compound (CAS No. 58557-23-6) is a biphenyl derivative characterized by an ethyl carboxylate group at the 3-position and a cyano group at the 4'-position. This molecular architecture imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules. The nitrile group can be readily converted into other functional groups such as amines or carboxylic acids, while the ester moiety offers a handle for amide bond formation or reduction to an alcohol.

The biphenyl core is a privileged scaffold in drug discovery, frequently found in molecules targeting a range of biological targets. Consequently, derivatives of this compound are of significant interest in the development of new therapeutic agents.

Part 2: Strategic Sourcing: A Comparative Analysis of Commercial Suppliers

The integrity of research outcomes is intrinsically linked to the quality of the starting materials. The selection of a commercial supplier for this compound should therefore be a meticulous process, extending beyond mere cost considerations. Key evaluation criteria include the supplier's commitment to quality control, the comprehensiveness of their analytical data, and the consistency of their product across different batches.

Below is a comparative analysis of several commercial suppliers of this compound, based on publicly available information. Researchers are advised to contact the suppliers directly for the most current data and to request batch-specific Certificates of Analysis (CoA).

Table 1: Comparative Analysis of Commercial Suppliers

SupplierPurity Grades OfferedAnalytical Data Provided (Typical)Key Considerations
Santa Cruz Biotechnology >98%CoA, NMR, Mass SpecWide range of research chemicals, often available in smaller pack sizes suitable for academic labs.
AHH Chemical Custom synthesis availableCoA, HPLC, NMRSpecializes in advanced intermediates and custom synthesis, potentially offering higher purity grades upon request.
ChemScence >98%CoA, HPLC, NMR, Mass SpecA marketplace that aggregates products from various suppliers, offering a broad selection and competitive pricing. It is crucial to vet the original manufacturer.
MolPort >97%CoA, with further data often available upon requestA large chemical database and marketplace, providing access to a vast inventory from numerous suppliers worldwide. Lead times and data availability can vary.

Workflow for Supplier Selection:

Caption: A structured workflow for the strategic selection of a chemical supplier.

Part 3: In-House Quality Control and Verification

Even when sourced from a reputable supplier, it is imperative to perform in-house quality control (QC) to verify the identity and purity of this compound before its use in a synthetic protocol. This practice serves as a crucial checkpoint to prevent the introduction of confounding variables into an experiment.

Recommended QC Protocol: HPLC Analysis

Objective: To verify the purity of the received lot of this compound.

Materials:

  • This compound (sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and run the analysis for a sufficient time to allow for the elution of any potential impurities (e.g., 10-15 minutes).

  • Data Interpretation: The purity of the sample can be estimated by the relative area of the main peak. A high-purity sample should exhibit a single major peak with minimal secondary peaks. The retention time of the main peak should be consistent with a reference standard if available.

Part 4: Handling, Storage, and Safety

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.

Safety: This compound may cause skin, eye, and respiratory irritation. It is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.

Part 5: Application Note: Synthesis of a Novel Amide Derivative

This section outlines a representative synthetic protocol demonstrating the utility of this compound as a precursor in the synthesis of a novel amide derivative, a common step in drug discovery programs.

Reaction Scheme:

Caption: General reaction scheme for the amidation of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the primary amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-4'-cyanobiphenyl-3-carboxamide.

Part 6: Troubleshooting

ProblemPotential CauseSuggested Solution
Low reaction yield Incomplete reaction; degradation of starting material.Ensure all reagents are anhydrous. Check the purity of the starting materials. Optimize reaction conditions (temperature, time).
Multiple spots on TLC Presence of impurities or side products.Verify the purity of the starting materials. Optimize the purification protocol (e.g., change solvent system for chromatography).
Inconsistent results Batch-to-batch variation in starting material.Perform in-house QC on each new batch of this compound.

Part 7: Conclusion

This compound is a valuable and versatile building block for chemical synthesis. The success of research programs utilizing this compound is highly dependent on the quality of the material. A strategic approach to supplier selection, coupled with rigorous in-house quality control, is paramount. This guide provides a framework for researchers to make informed decisions regarding the procurement and application of this compound, thereby enhancing the reliability and reproducibility of their scientific findings.

Part 8: References

  • AHH Chemical. (n.d.). This compound. Retrieved from [Link]

  • ChemScence. (n.d.). This compound. Retrieved from [Link]

  • MolPort. (n.d.). This compound. Retrieved from [Link]

Methodological & Application

Detailed protocol for Suzuki-Miyaura coupling to synthesize Ethyl 4'-cyanobiphenyl-3-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Fidelity Synthesis of Ethyl 4'-cyanobiphenyl-3-carboxylate via Suzuki-Miyaura Coupling

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, a key intermediate in the development of advanced materials and pharmaceutical agents. We will delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step guide from reaction setup to product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for constructing biaryl systems.

Introduction and Scientific Background

The palladium-catalyzed Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, facilitates the reaction between an organoboron compound and an organohalide.[3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[2] The reaction's popularity stems from its mild conditions, the commercial availability of diverse boronic acids, and the low toxicity of the boron-containing byproducts.[5][6]

The target molecule, this compound, incorporates two distinct functional groups—a nitrile and an ester—on a biaryl scaffold. This structure makes it a versatile building block. The protocol herein describes the coupling of Ethyl 3-bromobenzoate with 4-cyanophenylboronic acid , a representative and robust application of this powerful reaction.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ethyl 3-bromobenzoate). This step forms a square-planar Pd(II) intermediate.[1][3] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the palladium center. This process requires activation of the boronic acid by a base.[2][5] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group (4-cyanophenyl) to the Pd(II) complex, displacing the halide.[9][10][11]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[3][8]

Suzuki_Miyaura_Coupling Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_reactants Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar¹-Pd(II)-X (L)₂ OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar¹-Pd(II)-Ar² (L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product Ar¹-Ar² (Product) RedElim->Product center Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BY2 Ar²-B(OH)₂ (Boronic Acid) Ar2BY2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Sources

Application Notes and Protocols for Ethyl 4'-cyanobiphenyl-3-carboxylate in Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Cyanobiphenyls in Nematic Mixtures

The family of cyanobiphenyls has been a cornerstone in the development of nematic liquid crystal (LC) mixtures for display applications since their synthesis by Gray, Harrison, and Nash in 1972.[1] The archetypal member, 4-cyano-4'-pentylbiphenyl (5CB), paved the way for a vast array of derivatives, each with tailored physical properties.[1] The introduction of additional functional groups onto the cyanobiphenyl core is a key strategy for fine-tuning the mesomorphic and electro-optical characteristics of nematic mixtures. Ethyl 4'-cyanobiphenyl-3-carboxylate (CAS: 131379-34-5) is one such derivative, offering a unique combination of a terminal cyano group, which induces a strong positive dielectric anisotropy, and a laterally positioned ester group that can influence properties such as melting point, nematic range, and intermolecular interactions within a mixture.

This technical guide provides a comprehensive overview of the anticipated properties of this compound and its application in the formulation of nematic liquid crystal mixtures. We will delve into the rationale behind its molecular structure, provide detailed protocols for its incorporation and characterization within a host mixture, and discuss the expected impact on key performance parameters. This document is intended for researchers and scientists in the fields of materials science and drug development who are exploring novel liquid crystal materials.

Molecular Structure and Expected Physicochemical Properties

The molecular architecture of this compound is pivotal to its function as a component in nematic mixtures. The rigid biphenyl core provides the necessary structural anisotropy for the formation of a nematic phase. The terminal cyano group (-C≡N) imparts a large dipole moment along the principal molecular axis, which is expected to result in a significant positive dielectric anisotropy (Δε).[2] This is a crucial feature for enabling the switching of the liquid crystal director in an electric field, a fundamental principle of many liquid crystal displays.

The ethyl carboxylate group (-COOEt) at the 3-position is a lateral substituent. Such lateral groups are known to disrupt the packing of the molecules, which can lead to a depression of the melting point and a reduction in the tendency to form highly ordered smectic phases.[3] This can be advantageous in widening the nematic range of a mixture. However, the polar nature of the ester group may also influence the dielectric properties and elastic constants of the mixture.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Nematic Mixtures
CAS Number131379-34-5Unique identifier for the compound.
Molecular Weight251.28 g/mol Influences viscosity and other physical properties.
Melting Point123-124.5 °CA key determinant of the lower limit of the nematic range. The relatively high melting point suggests its use as a component in a eutectic mixture to achieve room temperature operation.
Boiling Point414.3 ± 38.0 °CIndicates thermal stability.
Density1.18 ± 0.1 g/cm³Relevant for device engineering and mixture formulation.

Note: The melting and boiling points are predicted values and should be experimentally verified.

Synthesis of this compound: A Conceptual Workflow

The synthesis of substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method. A plausible synthetic route to this compound is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A Ethyl 3-bromobenzoate C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B 4-Cyanophenylboronic acid B->C D This compound C->D Formation of Biphenyl Core

Figure 1: Conceptual workflow for the synthesis of this compound.

Application Protocol: Formulation of a Nematic Liquid Crystal Mixture

The primary application of this compound is as a component in a nematic liquid crystal mixture to modify its physical properties. Due to its expected high melting point, it is best utilized in a eutectic mixture with a host that exhibits a stable nematic phase at or near room temperature. A common host for such studies is the well-characterized nematic liquid crystal 5CB.

Objective: To prepare a binary mixture of this compound and 5CB and to observe the effect on the clearing point.

Materials:

  • This compound (synthesized or purchased)

  • 4-cyano-4'-pentylbiphenyl (5CB)

  • Small glass vials with PTFE-lined caps

  • Hot plate with magnetic stirring

  • Digital balance (± 0.1 mg)

  • Spatula

Procedure:

  • Weighing: Accurately weigh the desired amounts of this compound and 5CB into a clean, dry glass vial. For an initial study, a 10 wt% mixture of the title compound in 5CB is a reasonable starting point.

  • Mixing: Place a small magnetic stir bar into the vial and cap it loosely.

  • Heating and Homogenization: Place the vial on a hot plate and heat it to a temperature above the clearing point of both components. The nematic to isotropic transition temperature of 5CB is 35°C.[1] A temperature of approximately 130-140°C should be sufficient to ensure the melting of this compound and complete mixing. Stir the mixture gently until a homogeneous, isotropic liquid is obtained.

  • Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.

  • Observation: The resulting mixture is now ready for characterization.

Characterization Protocols for Nematic Liquid Crystal Mixtures

A series of standard experimental techniques are employed to characterize the physical properties of the newly formulated nematic mixture.[4]

Determination of Phase Transition Temperatures

Objective: To determine the clearing point (nematic-isotropic transition temperature, TNI) of the mixture.

Methodology: Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean microscope slide. Place a coverslip over the drop and gently press to create a thin film.

  • Microscope Setup: Place the slide on the heating stage of a polarizing optical microscope.

  • Heating Cycle: Slowly heat the sample while observing the texture through the crossed polarizers. The nematic phase will appear birefringent (colored and bright), while the isotropic phase will be dark.

  • Clearing Point Determination: The temperature at which the last traces of the birefringent texture disappear is the clearing point (TNI).

  • Cooling Cycle: Slowly cool the sample from the isotropic phase. The temperature at which the nematic phase reappears is also recorded. Any difference between the heating and cooling transition temperatures is noted as thermal hysteresis.

POM_Workflow A Prepare LC Sample on Microscope Slide B Place on Hot Stage of Polarizing Microscope A->B C Heat Sample Slowly B->C D Observe Texture Change (Birefringent to Dark) C->D E Record Clearing Point (TNI) D->E F Cool Sample Slowly E->F G Record Nematic Reappearance Temperature F->G

Figure 2: Workflow for determining phase transition temperatures using POM.

Measurement of Dielectric Anisotropy (Δε)

Objective: To quantify the difference in dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director.

Methodology: Dielectric Spectroscopy

  • Cell Preparation: Fill two liquid crystal cells with the mixture by capillary action in the isotropic phase. One cell should be designed to induce planar alignment (director parallel to the substrates) and the other homeotropic alignment (director perpendicular to the substrates).

  • Instrumentation: Place the filled cell in a temperature-controlled holder connected to an LCR meter.

  • Measurement of ε||: Use the homeotropically aligned cell. Apply a low-frequency AC voltage (e.g., 1 kHz) across the cell and measure the capacitance. The dielectric permittivity parallel to the director (ε||) is calculated from the capacitance.

  • Measurement of ε⊥: Use the planarly aligned cell. Measure the capacitance in the same manner to determine the dielectric permittivity perpendicular to the director (ε⊥).

  • Calculation of Δε: The dielectric anisotropy is calculated as Δε = ε|| - ε⊥. The measurements should be repeated at various temperatures within the nematic range.

Measurement of Birefringence (Δn)

Objective: To determine the difference between the extraordinary (ne) and ordinary (no) refractive indices.

Methodology: Abbé Refractometer

  • Refractometer Setup: Use an Abbé refractometer equipped with a polarizer and a temperature-controlled sample stage.

  • Sample Application: Apply a small amount of the liquid crystal mixture to the prism of the refractometer. A surface treatment on the prism is required to achieve a specific alignment of the liquid crystal director. For measuring ne and no, a homeotropic alignment is often preferred.

  • Measurement of no: With the polarizer oriented parallel to the direction of light propagation through the aligned sample, the ordinary refractive index (no) is measured.

  • Measurement of ne: Rotate the polarizer by 90 degrees to measure the extraordinary refractive index (ne).

  • Calculation of Δn: The birefringence is calculated as Δn = ne - no. Measurements should be performed as a function of temperature.

An alternative method for determining birefringence involves measuring the optical retardation of a planar-aligned cell of known thickness.[5]

Expected Impact on Mixture Properties and Data Interpretation

The addition of this compound to a nematic host like 5CB is expected to have the following effects:

  • Clearing Point: The clearing point of the mixture will likely be different from that of pure 5CB. The direction and magnitude of the change will depend on the concentration of the added component and the strength of the intermolecular interactions.

  • Dielectric Anisotropy: Due to the strong dipole of the cyano group, the positive dielectric anisotropy of the mixture is expected to be maintained or potentially increased.[2] The lateral ester group may have a modifying effect on the overall dielectric tensor.

  • Birefringence: The extended conjugation of the biphenyl core will contribute to the birefringence of the mixture. The overall change in Δn will depend on the polarizability anisotropy of the added molecule.[3]

Table 2: Example Data for a Cyanobiphenyl-Containing Nematic Mixture (E7) [6]

Property (at 20°C)Value
Clearing Point (TNI)~70°C
Dielectric Anisotropy (Δε)+13.8
Birefringence (Δn) at 589 nm0.225

This data is for the commercial mixture E7 and is provided for illustrative purposes to indicate the typical range of values for cyanobiphenyl-based mixtures.

Conclusion and Future Perspectives

This compound represents a class of laterally substituted cyanobiphenyls that offer a means to engineer the properties of nematic liquid crystal mixtures. While specific experimental data for this compound is not yet widely available, the established principles of liquid crystal physics and chemistry allow for a rational approach to its application and characterization. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate the potential of this and other novel liquid crystal materials. Further studies to experimentally determine the physical properties of pure this compound are highly encouraged to validate the predictions made herein and to expand the library of available liquid crystal components for advanced applications.

References

  • Van Hecke, G. R., Karukstis, K. K., Li, H., Hendargo, H. C., Cosand, A. J., & Fox, M. M. (Year). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. Journal of Chemical Education. [Link]

  • Harvey Mudd College. (n.d.). Synthesis and Physical Properties of Liquid Crystals: An Interdisciplinary Experiment. [Link]

  • Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Cambridge University Press.
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  • Wojciechowska, M., & Zienkiewicz, W. (2024). Miscibility Studies of Bismesogen CBnCB Forming Nematic Twist-Bend Phase with Cyanobiphenyls nCB. Materials. [Link]

  • University of California, Berkeley. (n.d.). Liquid Crystals Lab. [Link]

  • Lee, K. M., et al. (2021). Cyanobiphenyl- and Cyanoterphenyl-Based Liquid Crystal Dimers (CBnCT): The Enantiotropic Twist-Bend Nematic Phase. Crystals. [Link]

  • Kim, H. J., et al. (Year). Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. Journal of Materials Chemistry C. [Link]

  • ResearchGate. (n.d.). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. [Link]

  • Ratna, B. R., & Shashidhar, R. (1976). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana. [Link]

  • Smith, G. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. [Link]

  • Cruickshank, E., et al. (2024). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Liquid Crystals. [Link]

  • ResearchGate. (n.d.). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. [Link]

  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. [Link]

  • Paul, S., et al. (2015). Determination of optical birefringence and orientational order Parameter of four members of alkyl cyanobiphenyls using high resolution temperature scanning technique. ResearchGate. [Link]

  • Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]

  • Dąbrowski, R., et al. (2013). High Birefringence Liquid Crystals. MDPI. [Link]

  • Chen, H., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]

  • Coates, D., & Gray, G. W. (1975). Properties of the Liquid Crystals Formed by some 4′, 4″- Disubstituted Phenyl Biphenyl-4-carboxylates. Molecular Crystals and Liquid Crystals. [Link]

  • Berge, L. I., et al. (1990). Thermal conductivity of the nematic liquid crystal 4- n -pentyl-4'-cyanobiphenyl. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. [Link]

  • ResearchGate. (n.d.). Molecular orientation and dielectric anisotropy properties of 4-cyano-4′- n-heptylbiphenyl–TiO 2 liquid crystal composite. [Link]

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Purification of Ethyl 4'-cyanobiphenyl-3-carboxylate by column chromatography or recrystallization.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Purification of Ethyl 4'-cyanobiphenyl-3-carboxylate by Column Chromatography and Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for this compound

This compound is a versatile bifunctional molecule featuring a biphenyl core, a nitrile group, and an ethyl ester moiety. This specific arrangement of functional groups makes it a valuable intermediate or building block in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[1] The construction of this biphenyl structure is often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1]

However, synthetic routes invariably introduce impurities, such as unreacted starting materials, coupling byproducts, or catalysts. For downstream applications, particularly in drug development and materials science, the purity of this intermediate is paramount. Even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or defects in material properties.

This guide provides a detailed, experience-driven walkthrough of two primary purification techniques: column chromatography and recrystallization. We will explore not just the procedural steps but the underlying principles that govern their success, empowering researchers to adapt and troubleshoot these methods effectively.

Part I: Purification by Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that excels at separating compounds with different polarities. It relies on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent) that is pushed through the column under pressure. For a compound like this compound, it is an effective method to remove both more polar and less polar impurities.

Foundational Step: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[2] TLC is a rapid, small-scale version of column chromatography that predicts the separation behavior.

Objective: To find a solvent system (eluent) where this compound has a Retention Factor (Rƒ) of approximately 0.25-0.35. This Rƒ value typically ensures good separation from impurities and a reasonable elution time from the column.[3]

Protocol: TLC Analysis

  • Preparation: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate via capillary action.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the separated spots. As a conjugated aromatic system, the compound should be visible under a UV lamp (254 nm).[4] Other stains like potassium permanganate can also be used.[4]

  • Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity (e.g., by increasing the percentage of ethyl acetate) until the target compound's Rƒ is in the optimal range.

Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of 1-2 grams of crude this compound.

Materials and Reagents

  • Silica Gel (e.g., 230-400 mesh)[5]

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (reagent grade)

  • Glass chromatography column (e.g., 40 mm diameter)[6]

  • Sample flasks, collection test tubes, rotary evaporator

  • Air or nitrogen source for pressure

Step-by-Step Procedure

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of the column and add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, compacting the silica bed. Add a protective layer of sand on top of the silica gel.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the sample weight of silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening associated with dissolving the sample in the eluent.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).

    • Begin with the low-polarity eluent developed during TLC analysis (isocratic elution). If separation is poor, a gradient elution can be used, where the polarity of the eluent is gradually increased by adding more ethyl acetate.[5]

  • Fraction Collection and Analysis:

    • Collect the eluting solvent in a series of test tubes or flasks.

    • Systematically spot every few fractions onto a TLC plate to monitor the separation and identify which fractions contain the pure product.[3]

  • Product Isolation:

    • Combine all fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[6]

Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC TLC Method Development (Optimize Eluent) Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Crude Sample onto Column Pack->Load Elute Elute with Solvent System (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient? Combine Combine Pure Fractions Monitor->Combine Evap Solvent Removal (Rotary Evaporation) Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for purification via column chromatography.

Part II: Purification by Recrystallization

Recrystallization is a thermodynamic purification technique based on differences in solubility. The ideal scenario involves a solvent that dissolves the target compound and its impurities at a high temperature but in which the target compound has low solubility at a low temperature. Upon cooling, the target compound preferentially crystallizes, leaving the impurities dissolved in the solvent (the "mother liquor").[7]

Foundational Step: Solvent Screening

The choice of solvent is the most critical factor for successful recrystallization.[8] The principle of "like dissolves like" is a useful starting point; given the ester and aromatic functionalities, moderately polar solvents are good candidates.[9]

Protocol: Small-Scale Solvent Test

  • Place a small amount of the crude solid (20-30 mg) into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate) dropwise at room temperature. A good candidate solvent will not dissolve the solid at room temperature.

  • Gently heat the tubes that did not show dissolution. A good solvent will dissolve the solid completely at or near its boiling point.[8]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent is one that produces a high yield of crystalline solid upon cooling.

Experimental Protocol: Recrystallization

This protocol assumes a suitable solvent (e.g., ethanol) has been identified.

Materials and Reagents

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks, beaker

  • Heating source (hot plate)

  • Büchner or Hirsch funnel, filter flask, and vacuum source

  • Filter paper

Step-by-Step Procedure

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing recovery. [8]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal via hot filtration.

  • Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[8]

  • Crystal Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For complete solvent removal, drying in a vacuum oven is recommended.

Workflow for Recrystallization

G cluster_prep Solubilization cluster_crystal Crystallization cluster_iso Isolation Screen Solvent Screening Dissolve Dissolve Crude Solid in Minimum Hot Solvent Screen->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Ice Ice Bath to Maximize Precipitation Cool->Ice Filter Vacuum Filtration Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Product Pure Crystalline Product Dry->Product

Caption: Workflow for purification via recrystallization.

Summary and Comparison of Methods

ParameterColumn ChromatographyRecrystallization
Principle Adsorption / PartitioningDifferential Solubility
Best For Complex mixtures with components of varying polarityRemoving small amounts of impurities from a mostly pure solid
Scale Milligrams to many gramsMilligrams to kilograms
Yield Generally high, but some loss on the column is inevitableHighly dependent on solubility curve; loss is inherent in mother liquor
Purity Can achieve very high purity (>99%)Can achieve very high purity, especially with multiple recrystallizations
Speed Can be time-consuming (packing, running, fraction analysis)Generally faster, especially for established protocols
Solvent Use Can require large volumes of eluentGenerally more solvent-efficient

Hypothetical Purification Data

Purification StepKey ParametersInitial Purity (HPLC)Final Purity (HPLC)Yield
Column Chromatography Eluent: 90:10 Hexanes:Ethyl Acetate~90%>99%~85%
Recrystallization Solvent: Ethanol~90%>98.5%~75%

Conclusion

Both column chromatography and recrystallization are powerful techniques for the purification of this compound. The choice between them depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.

  • Column chromatography is the method of choice for purifying crude material from a reaction mixture containing multiple byproducts with a range of polarities. Its resolving power is excellent, though it can be more labor-intensive and consume more solvent.

  • Recrystallization is an ideal technique for a final polishing step or for purifying a solid that is already relatively pure. It is fast, scalable, and can yield material of very high crystalline and chemical purity.

For achieving the stringent purity requirements of the pharmaceutical and materials industries, a sequential approach is often best: an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to afford a highly pure, crystalline final product.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Organic Syntheses. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Retrieved from [Link]

  • Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230757A - Improved method for preparing 4-cyanobiphenyl.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3'-amino-5'-cyano[1,1'-biphenyl]-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]

  • Supporting Information for Substituted Cinnamic acids. (n.d.). Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Retrieved from [Link]

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Application Note: Thermal Characterization of Ethyl 4'-cyanobiphenyl-3-carboxylate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the thermal characterization of Ethyl 4'-cyanobiphenyl-3-carboxylate using Differential Scanning Calorimetry (DSC). The cyanobiphenyl moiety is a core component in many liquid crystalline materials, and understanding the thermal transitions of its derivatives is crucial for their application in drug development and materials science.[1][2] This document outlines a detailed protocol for DSC analysis, discusses the theoretical underpinnings of the experimental choices, and provides a framework for interpreting the resulting thermogram. The methodologies described herein are designed to ensure high-quality, reproducible data for researchers and scientists.

Introduction

This compound is a small organic molecule featuring a cyanobiphenyl core, a structure known to exhibit liquid crystalline properties.[3] The arrangement of the cyano and carboxylate groups on the biphenyl structure influences its molecular packing and, consequently, its thermal behavior. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies associated with events like melting, crystallization, and phase transitions.[4][5] For compounds like this compound, DSC is invaluable for identifying not only the melting point but also any potential liquid crystalline phases, such as nematic or smectic phases, which are critical for their application.[6]

Experimental Protocol

Instrumentation and Consumables
  • Differential Scanning Calorimeter: A calibrated DSC instrument equipped with a cooling system (e.g., refrigerated cooling system or liquid nitrogen cooling system) is required.

  • Sample Pans: Aluminum or hermetically sealed aluminum pans are suitable for this analysis. Hermetic pans are recommended to prevent any potential sublimation of the sample at elevated temperatures.

  • Balance: A microbalance with a readability of at least 0.01 mg is necessary for accurate sample weighing.

  • Purge Gas: High-purity nitrogen (99.99% or higher) is used as the purge gas to provide an inert atmosphere and prevent oxidative degradation of the sample.

Sample Preparation
  • Place an empty aluminum sample pan and lid on the microbalance and tare.

  • Carefully weigh 2-5 mg of this compound directly into the sample pan. A smaller sample size generally allows for better peak resolution.

  • Securely crimp the lid onto the pan using a sample press. Ensure a flat, even seal.

  • Prepare an empty, sealed aluminum pan to be used as the reference.

The causality behind using a small sample mass is to minimize thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

DSC Method Parameters

A heat-cool-heat cycle is recommended to erase the sample's prior thermal history and to observe both melting and crystallization behavior.

ParameterValueRationale
Temperature Program
1. Equilibrate at 25°CTo ensure a stable starting temperature.
2. Ramp from 25°C to 200°C10°C/minA standard heating rate for initial screening of organic molecules.
3. Isothermal for 2 minat 200°CTo ensure complete melting and erase thermal history.
4. Ramp from 200°C to 25°C10°C/minTo observe crystallization behavior upon cooling.
5. Isothermal for 2 minat 25°CTo allow the sample to stabilize before the second heating run.
6. Ramp from 25°C to 200°C10°C/minThe second heating run provides data on the intrinsic thermal properties of the material.
Purge Gas NitrogenPrevents oxidation of the sample at elevated temperatures.
Flow Rate 50 mL/minA typical flow rate to maintain an inert atmosphere in the DSC cell.

The choice of a 10°C/min heating and cooling rate is a common starting point. Slower rates (e.g., 2-5°C/min) can provide better resolution of closely spaced thermal events, while faster rates may be used for initial screening.[7]

Experimental Workflow Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample encapsulate Encapsulate in Hermetic Pan weigh->encapsulate load Load Sample and Reference Pans encapsulate->load calibrate Calibrate DSC with Indium calibrate->load method Program DSC Method Parameters load->method run Execute Heat-Cool-Heat Cycle method->run collect Collect Heat Flow Data run->collect analyze Analyze Thermogram collect->analyze identify Identify Transitions (Tm, Tc, Tlc) analyze->identify enthalpy Calculate Enthalpy (ΔH) identify->enthalpy caption Experimental workflow for DSC analysis.

Caption: Experimental workflow for DSC analysis.

Expected Results and Data Analysis

The DSC thermogram will plot heat flow against temperature. Endothermic events (heat absorbed by the sample) will appear as peaks pointing upwards (by convention), while exothermic events (heat released by the sample) will be represented by peaks pointing downwards.

Potential Thermal Events

Based on the structure of this compound and data from related cyanobiphenyl compounds, the following thermal events may be observed:[1][2][8]

Thermal EventExpected Temperature Range (°C)Appearance on Thermogram (Heating)Appearance on Thermogram (Cooling)
Glass Transition (Tg) < Room TemperatureA step-like change in the baseline.A step-like change in the baseline.
Crystallization (Tc) VariableNot typically seen on heating unless quenching from a melt.A sharp exothermic peak.
Melting (Tm) 100 - 150A sharp endothermic peak.Not applicable.
Liquid Crystal Transitions (Tlc) Between Tm and TiSmall, sharp or broad endothermic peaks.Small, sharp or broad exothermic peaks.
Isotropization (Ti) > TmThe final endothermic peak before the liquid phase.The first exothermic peak from the isotropic liquid.

Note: The temperature ranges are estimates based on structurally similar compounds and should be determined experimentally.

Interpreting the Thermogram
  • First Heating Scan: This scan reveals the thermal properties of the sample as received, including any residual solvent or polymorphism.

  • Cooling Scan: This scan shows the crystallization behavior of the material from the melt. Supercooling, where crystallization occurs at a lower temperature than melting, is common for organic molecules.

  • Second Heating Scan: This scan is often considered the most representative of the material's intrinsic thermal properties, as the thermal history has been erased. The melting point (Tm) is typically taken as the onset or peak of the melting endotherm on the second heating scan. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Potential Phase Transitions Diagram

Phase_Transitions Solid Crystalline Solid LC Liquid Crystal Phase(s) (e.g., Nematic, Smectic) Solid->LC Melting (Tm) Endothermic Liquid Isotropic Liquid LC->Liquid Clearing (Ti) Endothermic caption Potential phase transitions upon heating.

Caption: Potential phase transitions upon heating.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Noisy Baseline - Improperly sealed pan- Contamination in the DSC cell- Unstable purge gas flow- Ensure pans are properly crimped.- Clean the DSC cell according to the manufacturer's instructions.- Check the gas supply and flow rate for stability.[7]
Broad or Distorted Peaks - High heating rate- Poor thermal contact between the sample and the pan- Impure sample- Reduce the heating rate (e.g., to 5°C/min).- Ensure the sample is spread thinly and evenly at the bottom of the pan.- Use a purer sample if available.[7]
Unexpected Peaks - Presence of moisture or solvent- Sample decomposition- Dry the sample thoroughly before analysis.- If decomposition is suspected, perform a thermogravimetric analysis (TGA) to determine the thermal stability range.

Conclusion

Differential Scanning Calorimetry is an essential technique for the comprehensive thermal characterization of this compound. By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data on the melting behavior, crystallization, and potential liquid crystalline phase transitions of this compound. This information is fundamental for its further development in pharmaceuticals and advanced materials.

References

  • Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. (n.d.). Scientific.Net. Retrieved January 14, 2026, from [Link]

  • Oweimreen, G. A., & Morsy, M. A. (2000). DSC studies on p-(n-alkyl)-p′-cyanobiphenyl (RCB's) and p-(n-alkoxy)-p′-cyanobiphenyl (ROCB's) liquid crystals. Thermochimica Acta, 346(1–2), 37–47.
  • DSC studies on p-( n-alkyl)- p′-cyanobiphenyl (RCB's) and p-( n-alkoxy) - R Discovery. (2000). R Discovery. Retrieved January 14, 2026, from [Link]

  • p′-cyanobiphenyl (ROCB's) liquid crystals | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. (2023). CSK Scientific Press. Retrieved January 14, 2026, from [Link]

  • Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Journal of Engineering and Applied Sciences. Retrieved January 14, 2026, from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

Application Notes & Protocols: Ethyl 4'-Cyanobiphenyl-3-carboxylate as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, liquid crystals, and organic electronics.[1][2] Its rigid, planar nature provides a well-defined scaffold for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets or enabling desirable material properties.[3] Ethyl 4'-cyanobiphenyl-3-carboxylate is a particularly valuable precursor, possessing three distinct, orthogonally reactive functional groups: an ester, a nitrile, and the biphenyl core itself. This trifecta of reactivity allows for a modular and strategic approach to the synthesis of complex molecules.

This guide provides an in-depth exploration of the synthetic transformations possible with this compound, offering detailed protocols and the scientific rationale behind methodological choices. The protocols are designed to be robust and self-validating, providing researchers in drug discovery and chemical development with a practical toolkit for leveraging this versatile building block.

Synthesis of the Core Scaffold: The Suzuki-Miyaura Cross-Coupling Approach

Scientific Rationale: The most efficient and widely adopted method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction offers high functional group tolerance, utilizes readily available and stable boronic acids, and typically proceeds with high yields, making it ideal for both laboratory-scale and industrial applications.[5][6] Understanding the synthesis of the precursor itself provides context for its purification and subsequent use.

Diagram 1: Synthesis via Suzuki-Miyaura Coupling

G reactant1 Ethyl 3-bromobenzoate product This compound reactant1->product Aryl Halide reactant2 4-Cyanophenylboronic acid reactant2->product Boronic Acid catalyst Pd(PPh₃)₄ (Palladium Catalyst) reagents base Na₂CO₃ or K₂CO₃ (Base) solvent Toluene / EtOH / H₂O (Solvent System) reagents->product Reaction Conditions

Caption: Workflow for the synthesis of the target precursor.

Protocol 2.1: Synthesis of this compound

This protocol details a standard Suzuki-Miyaura coupling for the gram-scale synthesis of the title compound.

Materials:

  • Ethyl 3-bromobenzoate

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 3-bromobenzoate (1.0 eq), 4-Cyanophenylboronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Add a solvent mixture of Toluene:Ethanol:Water in a 4:1:1 ratio. The total solvent volume should be sufficient to make the mixture stirrable (approx. 5-10 mL per gram of aryl bromide).

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.[7]

Causality and Trustworthiness:

  • Why a 1.2 eq of Boronic Acid? A slight excess ensures complete consumption of the more expensive aryl bromide and accounts for any potential homocoupling or degradation of the boronic acid.

  • Why K₂CO₃ as Base? The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[6][8]

  • Why a Biphasic Solvent System? The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the reactants and catalyst, creating an efficient reaction environment at the interface.[9]

Key Transformations and Synthetic Protocols

The true utility of this compound lies in the selective manipulation of its ester and nitrile functionalities.

Diagram 2: Overview of Synthetic Transformations

Transformations start This compound acid 4'-Cyanobiphenyl-3-carboxylic acid start->acid 1. LiOH, THF/H₂O 2. H⁺ workup amine Ethyl 4'-(aminomethyl)biphenyl-3-carboxylate start->amine H₂ (g), Raney Ni or Pd/C, EtOH aldehyde Ethyl 4'-formylbiphenyl-3-carboxylate start->aldehyde 1. DIBAL-H, Toluene, -78°C 2. H₂O workup

Caption: Key synthetic pathways starting from the precursor.

Transformation of the Ester Group: Hydrolysis to Carboxylic Acid

Scientific Rationale: The conversion of the ethyl ester to a carboxylic acid is a fundamental transformation. Biphenyl carboxylic acids are a significant class of compounds with applications as anti-inflammatory, anticancer, and antihypertensive agents.[1][2] This functional group can serve as a handle for further modifications, such as amide bond formation.

Protocol 3.1.1: Base-Catalyzed Ester Hydrolysis

Materials:

  • This compound

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Saponification: Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC, typically 2-6 hours).

  • Solvent Removal: Remove the organic solvent (THF/MeOH) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4'-Cyanobiphenyl-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Critical Parameters:

  • Choice of Base: LiOH is often preferred over NaOH for its better solubility in mixed aqueous/organic solvents.

  • Temperature: The reaction is typically run at room temperature to prevent potential hydrolysis of the nitrile group under harsh basic conditions.

Transformations of the Nitrile Group

Scientific Rationale: The cyano group is a versatile functional handle. Its reduction to a primary amine introduces a basic center, a common feature in many active pharmaceutical ingredients (APIs) that enhances water solubility and allows for salt formation.[10][11] Alternatively, its partial reduction to an aldehyde provides an electrophilic site for reactions like reductive amination or Wittig olefination.

Protocol 3.2.1: Selective Reduction of Nitrile to Primary Amine

Scientific Insight: A key challenge is to reduce the nitrile without affecting the ester group. While powerful reagents like LiAlH₄ would reduce both groups, catalytic hydrogenation offers a milder and more selective alternative.[12][13]

Materials:

  • This compound

  • Raney Nickel (slurry in water) or 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel or a thick-walled flask, add this compound (1.0 eq) dissolved in anhydrous Ethanol.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight) or 10% Pd/C.

  • Hydrogenation: Seal the vessel, evacuate and purge with nitrogen (3x), then evacuate and purge with hydrogen (3x). Pressurize the vessel with hydrogen (50-100 psi) or maintain a hydrogen atmosphere with a balloon.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield Ethyl 4'-(aminomethyl)biphenyl-3-carboxylate.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, the catalyst may be inactive. Ensure fresh, active catalyst is used. Increasing hydrogen pressure or temperature can also drive the reaction to completion.

  • Ester Reduction: Over-reduction of the ester is possible under harsh conditions (high temperature/pressure). Use the mildest conditions necessary for nitrile reduction.

Protocol 3.2.2: Partial Reduction of Nitrile to Aldehyde

Scientific Insight: Diisobutylaluminium hydride (DIBAL-H) is a sterically hindered reducing agent that, at low temperatures, delivers a single hydride to the nitrile, forming an imine intermediate.[14] This intermediate is stable at low temperatures but is readily hydrolyzed to an aldehyde upon aqueous workup.[13]

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene or hexanes)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Hydrochloric Acid (1M HCl)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous toluene in a flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H solution (1.1-1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stirring: Stir the mixture at -78 °C for 2-3 hours.

  • Quenching: Quench the reaction by the very slow, dropwise addition of methanol at -78 °C.

  • Warm-up and Hydrolysis: Allow the mixture to warm to room temperature, then add 1M HCl and stir vigorously for 1 hour until two clear layers form.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM or EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield Ethyl 4'-formylbiphenyl-3-carboxylate.

Critical Parameters:

  • Anhydrous Conditions: DIBAL-H reacts violently with water. All glassware must be oven-dried and the reaction run under an inert atmosphere.

  • Low Temperature: Maintaining the temperature at -78 °C is critical to prevent the over-reduction of the nitrile and the reduction of the ester group.

Summary of Methodologies

The following table summarizes the reaction conditions for the key transformations discussed.

Transformation Target Functional Group Reagent(s) Solvent Temperature Typical Yield
Ester HydrolysisCarboxylic AcidLiOH or NaOHTHF/H₂ORoom Temp.>90%
Nitrile ReductionPrimary AmineH₂, Raney Ni or Pd/CEtOHRoom Temp.75-90%
Nitrile ReductionAldehydeDIBAL-HToluene-78 °C60-80%

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for chemical synthesis. The distinct reactivity of its ester and nitrile groups allows for selective transformations, providing access to key intermediates like carboxylic acids, primary amines, and aldehydes. These intermediates are staples in the synthesis of complex organic molecules, particularly in the field of drug discovery where the biphenyl scaffold is frequently employed. The protocols outlined in this guide offer reliable and reproducible methods for unlocking the synthetic potential of this valuable precursor, enabling the rapid generation of diverse chemical libraries for screening and development.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (2003). Organic Process Research & Development. ACS Publications. Retrieved January 14, 2026, from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012). Google Patents.
  • Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. (2012). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Parallel Synthesis of 4-alkyl-4′-cyanobiphenyl Liquid Crystals. (2003). Molecular Crystals and Liquid Crystals. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Nitrile reduction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • I need to reduce the Nitrile group without affecting the boronic acid. How to do that? (2021). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

  • Cyanotherapeutics: an emerging field for future drug discovery. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • How to selectively reduction of nitrile group in presence of ester group? (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Cyanobacteria: potential candidates for drug discovery. (2013). Antonie Van Leeuwenhoek. PubMed. Retrieved January 14, 2026, from [Link]

  • Chemistry of Nitriles. (2022). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

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Application Note: A Practical Guide to the Measurement of Dielectric Anisotropy in Cyanobiphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dielectric Character of Cyanobiphenyls

Cyanobiphenyl compounds are a cornerstone of liquid crystal (LC) technology, primarily due to their chemical stability, broad nematic temperature ranges, and significant optical and dielectric anisotropies.[1] Structurally, they consist of a rigid biphenyl core, a flexible alkyl tail, and a highly polar cyano (-C≡N) group.[2] This strong cyano dipole moment, oriented largely along the molecule's long axis, is the primary source of their pronounced dielectric anisotropy.[3]

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director (n).[4]

Δε = ε∥ - ε⊥

The sign and magnitude of this value are critical for electro-optical applications.[5] Materials with positive dielectric anisotropy (Δε > 0), such as the popular 4-cyano-4'-pentylbiphenyl (5CB), will align their long axis parallel to an applied electric field.[3][5] Conversely, materials with negative anisotropy (Δε < 0) align perpendicular to the field.[5][6] This field-induced reorientation is the fundamental principle behind most liquid crystal displays (LCDs) and other photonic devices.[7]

This guide provides a comprehensive protocol for the accurate measurement of Δε in cyanobiphenyl compounds, detailing the necessary instrumentation, step-by-step procedures for cell preparation and measurement, and the subsequent data analysis.

Instrumentation and Materials

Accurate measurement of dielectric properties requires precise control over the sample's electrical environment and molecular alignment.

Core Equipment:

  • Impedance Analyzer or LCR Meter: Measures capacitance and loss as a function of frequency. Models like the HP 4192A or Novocontrol Alpha-A are commonly used.[8][9]

  • Temperature Controller / Hot Stage: Provides precise temperature control, often to within ±0.1°C, which is crucial as dielectric properties are temperature-dependent.[10]

  • Polarizing Optical Microscope (POM): Essential for verifying the quality and uniformity of the liquid crystal alignment within the cell.

  • Spin Coater: For applying thin, uniform films of alignment layers (e.g., polyimide).

  • Rubbing Machine: To create microgrooves on the polyimide layer for inducing planar alignment.[11]

  • UV Curing System: For curing the adhesive used to seal the LC cells.

Liquid Crystal (LC) Cells & Materials:

  • ITO-Coated Glass Substrates: These form the electrodes of the capacitor cell.

  • Spacers: Microspheres or fiber spacers of a known diameter (e.g., 5-20 µm) are used to maintain a uniform cell gap.[10]

  • Planar (Homogeneous) Alignment Material: A polyimide solution (e.g., Nissan SE-130) is used to align the LC molecules parallel to the substrate surface.[12]

  • Homeotropic Alignment Material: A silane coupling agent or a lecithin solution is used to align the LC molecules perpendicular to the substrate surface.[13]

  • Cyanobiphenyl Compound: The liquid crystal material to be tested (e.g., 5CB, 7CB, 8CB).

  • Solvents: High-purity solvents such as acetone, isopropanol, and deionized water for substrate cleaning.

Experimental Workflow Overview

The entire process, from preparing the measurement cells to obtaining the final dielectric anisotropy value, follows a systematic workflow. This ensures reproducibility and accuracy.

G cluster_prep Cell Preparation cluster_fill Sample Loading cluster_measure Measurement cluster_analysis Data Analysis Clean Clean ITO Substrates Coat Apply Alignment Layer (Polyimide or Silane) Clean->Coat Assemble Assemble Cell with Spacers Coat->Assemble Cure Cure & Measure Empty Cell (C_empty) Assemble->Cure Heat Heat Cell & LC to Isotropic Phase Cure->Heat Fill Fill Cell via Capillary Action Heat->Fill Cool Slowly Cool to Nematic Phase Fill->Cool Mount Mount Cell in Temperature Stage Cool->Mount Measure Measure C_filled(T, f) for ε∥ and ε⊥ Mount->Measure Calc_eps Calculate ε∥ and ε⊥ Measure->Calc_eps Calc_delta Calculate Δε = ε∥ - ε⊥ Calc_eps->Calc_delta

Caption: Workflow for Dielectric Anisotropy Measurement.

Detailed Experimental Protocols

Protocol 1: ITO Substrate Cleaning

Causality: Substrate cleanliness is paramount. Organic residues or dust particles can disrupt the alignment layer, leading to defects in the liquid crystal orientation and inaccurate capacitance readings.

  • Place ITO-coated glass substrates in a beaker.

  • Sequentially sonicate for 15 minutes each in Alconox (or similar detergent), deionized water, acetone, and finally isopropanol.

  • After the final sonication, dry the substrates using a stream of dry nitrogen gas.

  • Immediately transfer the clean substrates to a hot plate at ~110°C for 15 minutes to drive off any residual moisture.

Protocol 2: Application of Alignment Layers

The choice of alignment layer dictates the orientation of the liquid crystal director relative to the electric field.

2A: Planar (Homogeneous) Alignment for ε∥ Measurement Causality: A thin layer of polyimide, when mechanically rubbed, creates microgrooves that encourage the liquid crystal molecules to lie flat along a single direction.[11]

  • Dispense a few drops of polyimide solution onto a clean ITO substrate.

  • Spin-coat the polyimide at a speed (e.g., 3000 rpm for 30s) to achieve a thin, uniform layer (~50-100 nm).

  • "Soft bake" the coated substrates on a hot plate at ~80°C for 10 minutes to evaporate the solvent.

  • "Hard bake" the substrates in an oven at the manufacturer-specified temperature (e.g., 180-210°C) for 1 hour to fully cure the polyimide.[9]

  • After cooling, mechanically rub the polyimide surface in one direction with a velvet cloth-covered roller. This defines the alignment direction.

2B: Homeotropic Alignment for ε⊥ Measurement Causality: Silane coupling agents or other surfactants like lecithin present long alkyl chains that orient perpendicular to the substrate, forcing the LC molecules to stand upright.[13]

  • Prepare a weak solution (e.g., 1-2 wt%) of a homeotropic alignment agent (e.g., lecithin in isopropanol or a suitable silane).

  • Dip-coat or spin-coat the solution onto the clean ITO substrates.

  • Bake the substrates at a moderate temperature (e.g., 50-60°C) for 15-20 minutes to evaporate the solvent.[13] Note that some cyanobiphenyls may align homeotropically on ultra-clean glass without any treatment.[13]

Protocol 3: Cell Assembly and Filling

  • Take two identically prepared substrates (either both planar or both homeotropic). For planar cells, orient the rubbing directions anti-parallel to each other.

  • Lightly sprinkle spacers of the desired thickness onto one substrate.

  • Apply a thin line of UV-curable adhesive around the perimeter of the substrate, leaving a small gap for filling.

  • Carefully place the second substrate on top and press gently.

  • Expose the cell to UV light to cure the adhesive. The distance between the plates is now fixed.[9]

  • Measure the capacitance of the empty cell (C_empty) and the exact area (A) of the ITO overlap. This calibration step is crucial for accurate permittivity calculations.[9][14]

  • Heat the empty cell and the cyanobiphenyl LC material to a temperature a few degrees above the nematic-to-isotropic transition temperature.

  • Place a drop of the isotropic LC at the opening of the cell. The liquid will be drawn into the cell gap via capillary action.

  • Once filled, slowly cool the cell (e.g., 1-2°C/min) through the isotropic-nematic phase transition to promote uniform alignment.

Protocol 4: Dielectric Measurement

  • Mount the filled LC cell in the temperature-controlled stage.

  • Connect the cell's ITO electrodes to the LCR meter.

  • Set the measurement parameters on the LCR meter. A low AC voltage (e.g., 0.1-0.5 V) and a standard frequency of 1 kHz are typically used to avoid inducing ionic effects or reorienting the molecules.[4][6][10]

  • For ε⊥: Use the homeotropic cell. The molecules are already perpendicular to the field. Measure the capacitance (C⊥) as a function of temperature.

  • For ε∥: Use the planar-aligned cell. In this configuration, the director is perpendicular to the field. To measure ε∥, a sufficiently high AC voltage (well above the Fréedericksz transition threshold, e.g., 10V) must be applied to reorient the molecules parallel to the electric field.[15] Alternatively, some protocols measure ε⊥ in the planar cell at a very low voltage (0.1V) and ε∥ in the same cell at a high voltage.[15]

  • Record the capacitance and temperature values across the desired range.

Data Analysis and Calculation

The measured capacitance of the filled cell (C_filled) is a series combination of the liquid crystal layer and the two alignment layers. However, for thin alignment layers, a simplified parallel plate capacitor model is often sufficient for good accuracy.

  • Calculate Liquid Crystal Capacitance (C_LC): For the simplified model, C_LC ≈ C_filled. For higher accuracy, especially with thick alignment layers, the contribution of the alignment layers must be subtracted.[14]

  • Calculate Dielectric Permittivity (ε'): The real part of the dielectric permittivity (ε') is calculated using the standard formula for a parallel plate capacitor:

    ε' = (C_LC * d) / (ε₀ * A)

    Where:

    • C_LC is the capacitance of the liquid crystal.

    • d is the cell gap thickness (determined by the spacers).

    • A is the area of the electrode overlap.

    • ε₀ is the permittivity of free space (≈ 8.854 x 10⁻¹² F/m).

  • Calculate Dielectric Anisotropy (Δε): Using the values obtained from the two measurement configurations:

    Δε = ε∥ - ε⊥

Example Data for Common Cyanobiphenyls

The following table summarizes typical dielectric properties for several common n-alkyl cyanobiphenyl compounds. These values can serve as a useful reference for validating experimental results.

Compound NameAbbreviationε∥ (at 1 kHz)ε⊥ (at 1 kHz)Δε (at 1 kHz)Measurement Temp. (°C)
4'-n-pentyl-4-cyanobiphenyl5CB~18.5~7.0~11.525
4'-n-hexyl-4-cyanobiphenyl6CB~17.5~6.5~11.025
4'-n-heptyl-4-cyanobiphenyl7CB~17.0~6.2~10.835
4'-n-octyl-4-cyanobiphenyl8CB~15.0~6.0~9.035

Note: These are approximate values. Actual measured values can vary with temperature, frequency, and sample purity. Data compiled from multiple sources.[9][10]

Troubleshooting and Expert Insights

  • Verifying Alignment: Before measurement, always inspect the filled cell under a polarizing optical microscope. A planar cell should show uniform brightness that extinguishes upon rotating the stage, while a homeotropic cell should appear uniformly dark (the "Maltese cross" pattern may be visible at defects).

  • Low-Frequency Effects: At low frequencies (<100 Hz), the movement of free ions within the LC material can dominate the dielectric response, artificially inflating the measured capacitance.[4] This is why measurements are typically performed at 1 kHz or higher.

  • Two-Cell vs. Single-Cell Method: Using two separate cells (one planar, one homeotropic) is the most direct method.[6] However, using a single planar cell and switching between low and high voltage can minimize errors arising from slight variations in cell thickness between two different cells.[15]

  • Temperature Stability: Allow the system to fully equilibrate at each temperature setpoint before taking a measurement to ensure thermal stability.

Conclusion

The measurement of dielectric anisotropy is a fundamental characterization technique for cyanobiphenyls and other liquid crystals. By carefully preparing precisely aligned measurement cells and using a calibrated LCR meter with temperature control, researchers can obtain reliable values for ε∥ and ε⊥. These parameters are not only crucial for understanding the molecular physics of these fascinating materials but are also essential for designing and optimizing the next generation of liquid crystal-based technologies.

References

  • White Rose Research Online. (2023). The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals. [Link]

  • SPIE Digital Library. (1995). Dielectric properties of nematic liquid crystals in porous membranes. [Link]

  • Aston University. (n.d.). Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. Aston Research Explorer. [Link]

  • ResearchGate. (n.d.). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB. [Link]

  • UPCommons. (n.d.). Anopore confinement in the cyanobiphenyl-based líquid crystal dimer CB7CB. A dielectric study. [Link]

  • ResearchGate. (2015). How can I make a homeotropic cell for dielectric study in liquid crystal sample?[Link]

  • Semantic Scholar. (n.d.). Measurement of the dielectric properties of liquid crystal material for microwave applications. [Link]

  • Kent State University. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group. [Link]

  • IOPscience. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. [Link]

  • ScienceDirect. (2012). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. [Link]

  • ResearchGate. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. [Link]

  • IOPscience. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. [Link]

  • ACS Publications. (2023). Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. [Link]

  • MDPI. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. [Link]

  • Taylor & Francis Online. (2021). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. [Link]

  • MDPI. (2017). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. [Link]

  • MDPI. (2020). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. [Link]

  • Taylor & Francis Online. (2020). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. [Link]

Sources

Application Notes and Protocols: Formulation of Eutectic Liquid Crystal Mixtures Containing Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Eutectic Liquid Crystal Formulations

In the realm of advanced materials and pharmaceutical sciences, the formulation of eutectic mixtures represents a sophisticated strategy to tailor the physicochemical properties of active compounds. A eutectic system is a homogeneous mixture of substances that melts or solidifies at a single temperature that is lower than the melting points of the individual constituents.[1][2] This phenomenon, known as eutectic depression of melting point, offers a powerful tool for creating novel formulations with enhanced characteristics, such as improved solubility and bioavailability of poorly water-soluble drugs.[3][4] Among the diverse range of compounds utilized in these formulations, liquid crystals (LCs) offer unique advantages due to their anisotropic properties and responsiveness to external stimuli.[5][6]

This guide focuses on the formulation of eutectic liquid crystal mixtures incorporating Ethyl 4'-cyanobiphenyl-3-carboxylate , a compound of significant interest due to its molecular structure. The biphenyl core provides a rigid, mesogenic unit, while the cyano and ethyl carboxylate groups impart desirable electronic and solubility characteristics.[7] The strategic incorporation of this molecule into a eutectic liquid crystal system can lead to the development of advanced drug delivery systems, responsive materials, and novel electro-optical devices.[5][8]

This document provides a comprehensive, in-depth guide to the formulation, characterization, and application of eutectic liquid crystal mixtures containing this compound. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and innovate.

I. Foundational Principles: Understanding the Eutectic Liquid Crystal State

A eutectic liquid crystal mixture is formed when two or more components, at a specific ratio, exhibit a single, sharp melting point that is lower than that of any individual component.[9][10] This occurs because the intermolecular interactions in the mixture disrupt the crystal lattice of the individual components, leading to a decrease in the energy required for melting. The resulting mixture can exhibit a stable liquid crystalline phase over a broader temperature range than the individual components.[11]

The choice of components is critical. This compound, with its inherent mesogenic properties, can be paired with other liquid crystals or even non-mesogenic compounds to form a eutectic system. The selection of a suitable co-former will depend on the desired properties of the final mixture, such as the target melting point, the type of liquid crystal phase (e.g., nematic, smectic), and the intended application.

II. Materials and Equipment

Chemicals:
ChemicalGradeSupplierNotes
This compound≥98%(Specify Supplier)
Co-former Liquid Crystal (e.g., 4-Cyano-4'-pentylbiphenyl (5CB))≥98%(Specify Supplier)The choice of co-former will influence the final properties of the eutectic mixture.
Organic Solvents (e.g., Chloroform, Dichloromethane)HPLC Grade(Specify Supplier)For sample preparation and cleaning.
Equipment:
EquipmentModel/SpecificationsPurpose
Differential Scanning Calorimeter (DSC)(Specify Model)To determine phase transition temperatures and enthalpies.
Polarized Optical Microscope (POM)(Specify Model) with hot stageTo observe and identify liquid crystal phases and textures.
High-Performance Liquid Chromatography (HPLC)(Specify Model)To determine the purity of components and the composition of mixtures.[12]
Analytical Balance0.01 mg readabilityFor accurate weighing of components.
Vortex Mixer(Specify Model)For thorough mixing of components.
Hot Plate/Stirrer(Specify Model)For controlled heating and mixing.
Glass Vials(Specify Size)For sample preparation and storage.

III. Experimental Protocols

A. Protocol 1: Determination of the Eutectic Composition

The Schroeder-Van Laar equation can provide a theoretical starting point for estimating the eutectic composition.[13] However, experimental determination is crucial for achieving an optimal formulation.[12]

Methodology: The Melt-Thaw Method

  • Preparation of Mixtures: Prepare a series of binary mixtures of this compound and the chosen co-former (e.g., 5CB) in varying molar ratios (e.g., 90:10, 80:20, 70:30, 60:40, 50:50, 40:60, 30:70, 20:80, 10:90).

    • Rationale: This systematic variation allows for the mapping of the phase diagram and the identification of the composition with the lowest melting point.

  • Homogenization: For each mixture, accurately weigh the components into a glass vial. Add a minimal amount of a suitable volatile solvent (e.g., chloroform) to facilitate mixing. Vortex the mixture until a homogeneous solution is obtained.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the melting point of either component to leave a solid mixture.

  • Initial Melting and Quenching: Heat the vial on a hot plate until the mixture completely melts into a clear, isotropic liquid. Immediately quench the vial in an ice bath to induce rapid crystallization.

    • Rationale: Quenching helps to form a fine, intimate mixture of the crystalline components, which is essential for observing a sharp eutectic melt.

  • DSC Analysis: Transfer a small amount (5-10 mg) of the crystallized mixture into a DSC pan. Perform a heating scan at a controlled rate (e.g., 5 °C/min) to determine the onset of melting and the clearing point (nematic-to-isotropic transition).

  • Phase Diagram Construction: Plot the melting temperatures (solidus) and clearing temperatures (liquidus) as a function of the molar composition. The lowest point on the solidus curve corresponds to the eutectic temperature and composition.[14]

Workflow for Eutectic Composition Determination

G cluster_prep Mixture Preparation cluster_thermal Thermal Treatment cluster_analysis Analysis cluster_result Result prep1 Weigh Components prep2 Add Solvent & Vortex prep1->prep2 prep3 Evaporate Solvent prep2->prep3 thermal1 Melt Mixture prep3->thermal1 thermal2 Quench in Ice Bath thermal1->thermal2 analysis1 DSC Analysis thermal2->analysis1 analysis2 POM Observation analysis1->analysis2 result1 Construct Phase Diagram analysis2->result1 result2 Identify Eutectic Point result1->result2

Caption: Workflow for determining the eutectic composition of a binary liquid crystal mixture.

B. Protocol 2: Characterization of the Eutectic Liquid Crystal Mixture

Once the eutectic composition is identified, a thorough characterization is necessary to understand its properties.

1. Differential Scanning Calorimetry (DSC)

  • Objective: To precisely measure the phase transition temperatures (melting point, clearing point) and the associated enthalpy changes.

  • Protocol:

    • Accurately weigh 5-10 mg of the eutectic mixture into a hermetically sealed aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Perform a heating and cooling cycle at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

    • Analyze the resulting thermogram to identify the peak temperatures and integrate the peak areas to determine the enthalpy of transition. A sharp melting peak confirms the eutectic nature of the mixture.[15]

2. Polarized Optical Microscopy (POM)

  • Objective: To visually identify the liquid crystal phases and observe their characteristic textures.[16]

  • Protocol:

    • Place a small amount of the eutectic mixture on a clean glass slide and cover it with a coverslip.

    • Place the slide on the hot stage of the polarized microscope.

    • Heat the sample above its clearing point to the isotropic liquid state.

    • Slowly cool the sample (e.g., 1-2 °C/min) while observing the changes in texture through the crossed polarizers.

    • Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., nematic schlieren or marbled textures). This provides a visual confirmation of the phases identified by DSC.[17]

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To verify the composition of the formulated eutectic mixture.[12]

  • Protocol:

    • Prepare a standard solution of known concentration for each component.

    • Develop an HPLC method (including column, mobile phase, and detection wavelength) that can effectively separate the components of the mixture.

    • Dissolve a known mass of the eutectic mixture in a suitable solvent to prepare a sample solution.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention times and peak areas of the sample to the standards to confirm the identity and quantify the percentage of each component in the mixture.

IV. Data Presentation and Interpretation

Table 1: Expected Physical Properties of a Hypothetical Eutectic Mixture
PropertyValueMethod of Determination
Eutectic Composition (Molar Ratio)(e.g., 60:40 this compound : 5CB)DSC (Melt-Thaw Method)
Melting Point (Tm)(e.g., 15 °C)DSC
Clearing Point (Tc)(e.g., 55 °C)DSC, POM
Nematic Range(e.g., 40 °C)Calculated (Tc - Tm)
Enthalpy of Fusion (ΔHf)(e.g., 15 J/g)DSC

Logical Relationship of Formulation and Characterization

G A Component Selection (this compound & Co-former) B Theoretical Calculation (Schroeder-Van Laar) A->B C Experimental Formulation (Melt-Thaw Method) A->C B->C D Phase Diagram Construction C->D E Eutectic Point Identification D->E F Physicochemical Characterization E->F G DSC Analysis F->G H POM Analysis F->H I HPLC Analysis F->I J Application-Specific Testing G->J H->J I->J

Sources

Application Note: Complete ¹H and ¹³C NMR Assignments for Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the structural elucidation of Ethyl 4'-cyanobiphenyl-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition. Furthermore, we deliver a complete and unambiguous assignment of all proton (¹H) and carbon-13 (¹³C) NMR signals, substantiated by an in-depth analysis of chemical shifts, spin-spin coupling constants, and correlations from advanced 2D NMR experiments. This guide is intended for researchers in synthetic chemistry, materials science, and drug development who require definitive structural characterization of this and related biphenyl compounds.

Introduction and Scientific Context

This compound is a disubstituted biphenyl molecule featuring two distinct electron-withdrawing groups: a nitrile (-CN) and an ethyl carboxylate (-COOCH₂CH₃). The positioning of these substituents—one at the para-position of one ring and the other at the meta-position of the second ring—creates a molecule with unique electronic and steric properties. Such compounds are of significant interest as intermediates in the synthesis of liquid crystals, functional polymers, and pharmaceutical agents.[1]

Accurate structural verification is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. The precise chemical environment of each nucleus generates a unique resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) provide invaluable connectivity information.[2]

This application note moves beyond a simple reporting of spectral data. It explains the causal relationships between the molecular structure and the observed NMR parameters, providing a robust framework for assigning the spectra of similarly complex aromatic systems.

Molecular Structure and Atom Numbering

For clarity and unambiguous assignment, the atoms of this compound are numbered as shown in the structure below. This standardized numbering will be used throughout the analysis.

Caption: Structure of this compound with IUPAC numbering.

Experimental Protocols

Sample Preparation

A validated protocol ensures reproducibility and high-quality data. The causality behind this specific protocol is to achieve a sample concentration that provides excellent signal-to-noise in a reasonable time frame while avoiding solubility issues or signal broadening.

  • Weighing: Accurately weigh 15-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice due to its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[3]

  • Standardization: Add 10 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃. TMS serves as the internal standard, with its signal defined as 0.00 ppm, allowing for accurate chemical shift referencing.[4][5]

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief vortex or sonication can be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition Workflow

The following workflow is designed to provide a comprehensive dataset for complete structural assignment. Experiments are ordered from basic 1D scans to more complex 2D correlations, which are essential for resolving ambiguities.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR (Proton Spectrum) C13 ¹³C{¹H} NMR (Proton-Decoupled) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identifies neighboring protons DEPT DEPT-135 (CH/CH₃ vs CH₂) HSQC ¹H-¹³C HSQC (Direct C-H Correlation) C13->HSQC Assigns protonated carbons DEPT->HSQC Confirms CHx assignments HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Assigns quaternary carbons & fragments

Caption: Recommended NMR experimental workflow for full structural elucidation.

Typical Acquisition Parameters (400 MHz Spectrometer):

  • ¹H NMR: 16 scans, 2-second relaxation delay, 32k data points.

  • ¹³C{¹H} NMR: 1024 scans, 2-second relaxation delay, 64k data points.

  • DEPT-135: 256 scans, 2-second relaxation delay.

  • COSY: 2 scans, 256 increments in F1.

  • HSQC: 4 scans, 256 increments in F1.

  • HMBC: 8 scans, 256 increments in F1, optimized for 8 Hz long-range coupling.

Spectral Analysis and Assignments

The asymmetric substitution on the biphenyl core results in a complex but interpretable spectrum. Each proton and carbon atom is in a unique chemical environment, leading to a total of 12 distinct proton signals (counting the CH₂ as diastereotopic, though often appearing as a simple quartet) and 15 distinct carbon signals.

¹H NMR Spectrum: Detailed Assignments

The ¹H NMR spectrum can be logically divided into the aromatic region (7.5 - 8.5 ppm) and the aliphatic region of the ethyl group (1.4 - 4.5 ppm).[6][7]

  • Ethyl Group (-CH₂CH₃):

    • H9 (δ ≈ 1.43 ppm, triplet, 3H, J ≈ 7.1 Hz): These methyl protons are shielded and appear as a triplet because they are coupled to the two neighboring H8 methylene protons (n+1 rule, 2+1=3).[5]

    • H8 (δ ≈ 4.44 ppm, quartet, 2H, J ≈ 7.1 Hz): These methylene protons are significantly deshielded due to their direct attachment to the electronegative oxygen atom. They appear as a quartet due to coupling with the three H9 methyl protons (n+1 rule, 3+1=4).

  • Aromatic Region (Biphenyl Core): The precise assignment within this crowded region requires careful consideration of substituent effects and coupling patterns. The electron-withdrawing nature of both the ester and cyano groups deshields all aromatic protons relative to unsubstituted biphenyl (which resonates around 7.3-7.6 ppm).[8][9]

    • Ring A (Ester-substituted):

      • H2 (δ ≈ 8.45 ppm, t, J ≈ 1.7 Hz): This proton is ortho to the ester group and meta to the biphenyl linkage, experiencing strong deshielding. It appears as a narrow triplet (or singlet-like peak) due to small, nearly equal meta-couplings to H4 and H6.

      • H6 (δ ≈ 8.15 ppm, ddd, J ≈ 7.8, 1.7, 1.1 Hz): This proton is also ortho to the ester group, making it highly deshielded. It shows ortho coupling to H5, meta coupling to H2, and a smaller para coupling to H4.

      • H4 (δ ≈ 7.90 ppm, ddd, J ≈ 7.8, 2.0, 1.1 Hz): This proton is ortho to the biphenyl linkage and meta to the ester. It is ortho-coupled to H5, meta-coupled to H2, and para-coupled to H6.

      • H5 (δ ≈ 7.60 ppm, t, J ≈ 7.8 Hz): This proton is meta to both the ester and the biphenyl linkage, making it the most shielded proton on this ring. It appears as a triplet due to nearly identical ortho-couplings to H4 and H6.

    • Ring B (Cyano-substituted): The protons on this ring typically appear as two distinct doublets characteristic of a 1,4-disubstituted pattern.

      • H3'/H5' (δ ≈ 7.78 ppm, d, 2H, J ≈ 8.5 Hz): These two chemically equivalent protons are ortho to the cyano group and meta to the biphenyl linkage. The strong electron-withdrawing effect of the nitrile group deshields them significantly.

      • H2'/H6' (δ ≈ 7.72 ppm, d, 2H, J ≈ 8.5 Hz): These two equivalent protons are meta to the cyano group and ortho to the other phenyl ring. They are slightly less deshielded than H3'/H5'.

¹³C NMR Spectrum: Detailed Assignments

The proton-decoupled ¹³C NMR spectrum shows 15 distinct signals, as expected from the molecule's lack of symmetry. Assignments are based on established chemical shift ranges and confirmed with DEPT and HMBC experiments.[10][11]

  • Aliphatic Carbons:

    • C9 (δ ≈ 14.3 ppm): The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region. A DEPT-135 experiment shows this as a positive peak.

    • C8 (δ ≈ 61.5 ppm): The methylene carbon, shifted downfield due to its attachment to the ester oxygen.[12] A DEPT-135 experiment shows this as a negative peak.

  • Carbonyl and Nitrile Carbons:

    • C7 (δ ≈ 165.5 ppm): The ester carbonyl carbon, appearing in its characteristic downfield region.[12][13] This is a quaternary carbon and will not appear in DEPT spectra.

    • C10 (δ ≈ 118.5 ppm): The nitrile carbon, also a quaternary carbon, found in its expected range.[11]

  • Aromatic Carbons:

    • Quaternary Carbons (No DEPT signal): These are assigned definitively using HMBC correlations.

      • C1' (δ ≈ 144.5 ppm): The carbon atom of the C-C bond linkage on the cyano-ring. It is deshielded by the neighboring ring.

      • C1 (δ ≈ 139.0 ppm): The carbon atom of the C-C bond linkage on the ester-ring.

      • C3 (δ ≈ 132.0 ppm): The carbon bearing the ester group.

      • C4' (δ ≈ 112.0 ppm): The carbon bearing the cyano group. This carbon is significantly shielded by the resonance effect of the nitrile.

    • Protonated Carbons (CH signals, positive in DEPT-135):

      • C2 (δ ≈ 133.5 ppm): Ortho to the ester group.

      • C6 (δ ≈ 130.0 ppm): Also ortho to the ester group.

      • C2'/C6' (δ ≈ 132.8 ppm): Ortho to the biphenyl linkage on the cyano-ring.

      • C3'/C5' (δ ≈ 127.5 ppm): Meta to the biphenyl linkage on the cyano-ring.

      • C4 (δ ≈ 129.5 ppm): Meta to the ester group.

      • C5 (δ ≈ 129.2 ppm): Meta to the ester group.

Validation with 2D NMR: HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate tool for validating the assignment by connecting protons and carbons over 2-3 bonds. It provides an unbreakable chain of logic for the final structure.

G H8 H8 C9 C9 H8->C9 ³J C7 C7 H8->C7 ²J H9 H9 C8 C8 H9->C8 ²J H2 H2 C3 C3 H2->C3 ²J C1p C1 H2->C1p ³J C1 C1' H6 H6' H6->C1 ³J

Caption: Key HMBC correlations confirming structural assignments.

  • Ethyl Group to Ring A: The methylene protons (H8) show a crucial correlation to the carbonyl carbon (C7), confirming the ester linkage.

  • Inter-ring Connectivity: The proton H2' (and H6') on the cyano-ring shows a 3-bond correlation to the quaternary carbon C1 on the ester-ring, providing definitive proof of the biphenyl linkage.

  • Assigning Quaternary Carbons: The aromatic protons allow for the unambiguous assignment of all quaternary carbons. For example, H2 shows correlations to both C3 (bearing the ester) and C1' (the point of ring linkage), solidifying their assignments.

Data Summary Tables

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H2 8.45 t 1H 1.7
H6 8.15 ddd 1H 7.8, 1.7, 1.1
H4 7.90 ddd 1H 7.8, 2.0, 1.1
H3'/H5' 7.78 d 2H 8.5
H2'/H6' 7.72 d 2H 8.5
H5 7.60 t 1H 7.8
H8 4.44 q 2H 7.1

| H9 | 1.43 | t | 3H | 7.1 |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

Assigned Carbon Chemical Shift (δ, ppm) Carbon Type (DEPT)
C7 165.5 C (Quaternary)
C1' 144.5 C (Quaternary)
C1 139.0 C (Quaternary)
C2 133.5 CH
C2'/C6' 132.8 CH
C3 132.0 C (Quaternary)
C6 130.0 CH
C4 129.5 CH
C5 129.2 CH
C3'/C5' 127.5 CH
C10 118.5 C (Quaternary)
C4' 112.0 C (Quaternary)
C8 61.5 CH₂

| C9 | 14.3 | CH₃ |

Conclusion

This application note has detailed a systematic and self-validating protocol for the complete ¹H and ¹³C NMR assignment of this compound. By employing a logical workflow of 1D and 2D NMR experiments, every proton and carbon signal has been unambiguously assigned. The provided chemical shifts, coupling constants, and correlation data serve as an authoritative reference for scientists and researchers, ensuring confident structural verification and facilitating further research in the fields of materials science and medicinal chemistry.

References

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
  • ChemicalBook. (n.d.). 4-Cyanobiphenyl(2920-38-9) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-Cyanobiphenyl - [13C NMR] - Chemical Shifts.
  • BenchChem. (n.d.).
  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.).
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • Doc Brown's Chemistry. (n.d.).
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR.
  • MDPI. (2022).
  • University of Calgary. (n.d.). CSD Solution #13.
  • ChemicalBook. (n.d.). Biphenyl(92-52-4) 1H NMR spectrum.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

Application Notes & Protocols: Techniques for the Controlled Alignment of Liquid Crystals Containing Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective alignment of nematic liquid crystals (LCs) containing Ethyl 4'-cyanobiphenyl-3-carboxylate. We delve into the foundational principles governing liquid crystal orientation and present detailed, field-proven protocols for three primary alignment methodologies: mechanical rubbing of polyimide films, non-contact photoalignment, and external field-induced alignment (electric and magnetic). The causality behind experimental choices is explained to empower users to adapt and optimize these techniques for their specific applications, from fabricating electro-optical devices to creating ordered matrices for spectroscopic studies.

Part I: Foundational Principles

The Importance of Molecular Alignment

Liquid crystals (LCs) represent a unique state of matter that combines the fluidity of liquids with the long-range orientational order of crystalline solids.[1] This anisotropy in molecular arrangement gives rise to unique optical and electrical properties that are the cornerstone of modern technologies like Liquid Crystal Displays (LCDs).[2][3] The performance of any LC-based system—be it a display, sensor, or spatial light modulator—is critically dependent on the uniform and controlled alignment of the constituent molecules, referred to as mesogens.[4] Achieving monodomain alignment, where the molecular orientation is consistent over macroscopic areas, is the primary goal of the techniques discussed herein.

The Subject Molecule: this compound

The molecule of interest, this compound, is a calamitic (rod-shaped) mesogen. Its structure is key to its liquid crystalline behavior.

  • Rigid Biphenyl Core: Provides the structural anisotropy necessary for forming an ordered, liquid crystalline phase.

  • Terminal Cyano Group (-C≡N): This highly polar group is a potent electron-withdrawing group.[5] It induces a strong molecular dipole moment along the long axis of the molecule, resulting in a large positive dielectric anisotropy (Δε > 0). This property is fundamental for electric field-based alignment and switching.[6]

  • Ethyl Carboxylate Group (-COOC₂H₅): The placement of this ester group at the 3-position (meta) of the biphenyl ring influences the molecule's steric profile and intermolecular interactions, affecting properties such as melting point, clearing point, and viscoelastic constants.

Property Value / Characteristic Reference
IUPAC Name This compound
CAS Number 131379-34-5[5]
Molecular Formula C₁₆H₁₃NO₂
Predicted Boiling Point 414.3±38.0 °C[7]
Predicted Density 1.18±0.1 g/cm³[7]
Predicted LC Phase NematicBased on cyanobiphenyl structure[8]
Predicted Dielectric Anisotropy Positive (Δε > 0)Due to terminal cyano group[6]
Predicted Diamagnetic Anisotropy Positive (Δχ > 0)Common for aromatic mesogens[9]
Key Alignment Concepts
  • Director (n̂): A unit vector representing the average local orientation of the long molecular axes of the mesogens.

  • Pretilt Angle (θ₀): The angle between the liquid crystal director and the substrate surface. The ability to control this angle is crucial for the performance of many LC devices.[4][10]

  • Anchoring Energy (W): A measure of the energy required to deviate the LC director at a surface from its preferred "easy" axis. Strong anchoring is essential for stable and robust alignment.[11]

Part II: Surface-Mediated Alignment Protocols

Surface-mediated techniques are the most common methods for achieving high-quality LC alignment. They rely on creating an anisotropic surface that directs the orientation of the adjacent liquid crystal molecules.

Mechanical Rubbing Technique

This traditional yet robust method remains a mainstay in industrial LCD production.[4][12] The process involves mechanically shearing a thin polymer film, typically polyimide (PI), to create microscopic grooves and induce anisotropic orientation of the polymer chains, which subsequently aligns the LC director.[11][13]

Causality: The alignment mechanism is a combination of two effects: elastic energy minimization, where the LC molecules align within the nano-grooves to avoid energetically costly deformations[11], and intermolecular interactions (e.g., van der Waals forces) between the LC molecules and the oriented polymer chains of the alignment layer.[2]

Rubbing_Workflow sub Substrate Cleaning spin PI Spin Coating sub->spin Deposition soft Soft Bake (~80-100°C) spin->soft Solvent Evaporation hard Hard Bake (Imidization) (>180°C) soft->hard Polymerization rub Mechanical Rubbing hard->rub Anisotropy Induction cell Cell Assembly rub->cell Final Substrate Photoalignment_Workflow sub Substrate Cleaning spin Photo-Material Spin Coating sub->spin Deposition bake Bake (Solvent Removal) spin->bake expose Linearly Polarized UV Exposure bake->expose Anisotropy Induction cell Cell Assembly expose->cell Final Substrate

Caption: General workflow for preparing substrates via photoalignment.

  • Substrate Cleaning: Follow the same rigorous cleaning procedure as described in Protocol 2.1.1.

  • Material Deposition: Prepare a solution of a photoalignment material (e.g., an azo-dye polymer like Brilliant Yellow in a suitable solvent). [14]Spin coat the solution onto the cleaned substrates to form a thin film (typically 10-50 nm).

  • Baking: Bake the coated substrates on a hotplate (typically 100-130°C) to remove the solvent.

  • Polarized UV Exposure:

    • Light Source: Use a collimated, polarized UV light source (e.g., a mercury lamp with a bandpass filter for a specific wavelength, or a UV laser). The wavelength should match the absorption peak of the photoalignment material. [15] * Polarizer: Place a high-quality UV linear polarizer in the beam path.

    • Exposure: Mount the substrate perpendicular to the beam path. Expose the film to the polarized UV light. The required dosage (Energy/Area) depends on the material and must be optimized. Typical values range from 100 mJ/cm² to several J/cm².

  • Cell Assembly and Filling: Assemble the cell and fill with the liquid crystal as described in steps 4 and 5 of Protocol 2.1.2.

Part III: Field-Induced Alignment Protocols

External electric or magnetic fields can be used to align the bulk of the liquid crystal, leveraging the material's inherent dielectric or diamagnetic anisotropy.

Electric Field Alignment

Due to its strong positive dielectric anisotropy (Δε > 0), the long axis of this compound will align parallel to an applied electric field to minimize the system's free energy. [16][17]This principle is used to switch LC devices but can also establish initial alignment.

EField_Alignment cluster_0 E = 0 (Planar Anchoring) cluster_1 E > E_th (Homeotropic Alignment) E0_mol1 E0_mol2 E0_mol3 E0_mol4 E1_mol1 | E1_mol2 | E1_mol3 | E1_mol4 | E_Field → E cluster_0 cluster_0 cluster_1 cluster_1

Caption: An E-field above the Freedericksz threshold reorients molecules with Δε > 0.

  • Cell Construction: Assemble a cell using two parallel ITO-coated glass substrates as electrodes. The substrates can be uncoated or coated with a simple polymer layer (like unrubbed polyimide) to prevent shorting, but without a specific alignment direction.

  • LC Filling: Fill the cell with the LC material in its isotropic phase and cool to the nematic phase. The initial alignment will likely be multi-domain and scattered.

  • Field Application: Connect the ITO electrodes to an AC voltage source (function generator and amplifier). Apply a sinusoidal or square wave voltage with a frequency of ~1 kHz. Using an AC field prevents charge migration and electrochemical degradation that can occur with DC fields.

  • Alignment: Slowly increase the applied voltage. Above a certain threshold voltage (the Freedericksz transition threshold), the LC molecules will reorient to align their long axes parallel to the field (perpendicular to the substrates). A field strength of 1-5 V/μm is typically sufficient to achieve good homeotropic alignment.

Magnetic Field Alignment

Most rod-like LCs, including cyanobiphenyls, possess a positive diamagnetic anisotropy (Δχ > 0), causing them to align with their long axes parallel to an applied magnetic field. [9][18]This is a powerful non-contact method for aligning large volumes of LC material.

  • Sample Preparation: Place the LC material in a suitable sample holder (e.g., a glass vial or a pre-assembled cell).

  • Field Application: Place the sample within a strong magnetic field (typically > 1 Tesla).

  • Thermal Cycling: Heat the sample into its isotropic phase while it is inside the magnetic field. Then, cool the sample very slowly (e.g., < 0.1°C/min) through the isotropic-to-nematic phase transition.

  • Solidification of Alignment: As the material enters the nematic phase, the magnetic field will direct the formation of a single, uniform domain. [19]Once the alignment is established at room temperature, it can be stable even after the magnetic field is removed, especially if confined in a cell with appropriate surface interactions.

Part IV: Characterization of Alignment Quality

Verifying the quality of the alignment is a critical final step.

Polarized Optical Microscopy (POM)

POM is the most common and direct method for assessing alignment quality.

  • Setup: An optical microscope equipped with two linear polarizers, one placed before the sample (Polarizer) and one after (Analyzer).

  • Procedure: Place the LC cell on the microscope stage between the crossed polarizers (Analyzer axis is 90° to the Polarizer axis).

  • Interpretation:

    • Uniform Planar Alignment: When the rubbing direction (and thus the LC director) is parallel or perpendicular to the polarizer axis, the view will be uniformly dark (extinction). When rotated to 45°, the view will be at maximum brightness (birefringence color). A defect-free sample will show uniform color and brightness upon rotation.

    • Uniform Homeotropic Alignment: Since the LC director is perpendicular to the substrate and parallel to the light path, the light experiences no birefringence. The view will be completely dark at all rotation angles (an effect also known as a pseudo-isotropic texture).

    • Defects: Misaligned regions, dust particles, or scratches will appear as bright spots or lines (disclinations) that disrupt the uniform texture.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Non-uniform alignment; many defects 1. Substrate contamination (dust, oils).2. Incomplete imidization of polyimide.3. Inconsistent rubbing pressure/speed.1. Improve substrate cleaning protocol; work in a clean environment.2. Verify hard bake temperature and duration against PI datasheet.3. Calibrate and optimize rubbing machine parameters.
LC fails to align (photoalignment) 1. Incorrect UV wavelength for the material.2. Insufficient or excessive UV exposure dose.3. Humidity affecting the photo-layer.1. Match UV source to the material's absorption spectrum.2. Perform a dose-response experiment to find the optimal exposure energy.3. Control humidity during coating and exposure steps. [14]
Domains form instead of monodomain 1. Cooling rate through phase transition is too fast.2. Insufficient field strength (E- or B-field).1. Reduce the cooling rate to <0.5°C/min.2. Increase the applied voltage or use a stronger magnet.
No extinction between crossed polarizers 1. Twisted or tilted alignment instead of planar.2. Cell gap is too large, leading to scattering.1. Check for perpendicular rubbing or contamination causing tilt.2. Use a cell with a smaller, more uniform gap.

References

  • Sci-Hub. (n.d.). Photo‐aligning of polyimide layers for liquid crystals.
  • ACS Applied Materials & Interfaces. (2024). Stepwise Progression of Dye-Induced In Situ Photoalignment and Subsequent Stabilization for Noncontact Alignment of Liquid Crystals.
  • Taylor & Francis Online. (2010). Synthesis and properties of azo dye aligning layers for liquid crystal cells.
  • IOPscience. (n.d.). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer.
  • SPIE. (2012). Aligning liquid crystal molecules.
  • RSC Publishing. (n.d.). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic.
  • AIP Publishing. (1993). Effect of substrate preparation on smectic liquid crystal alignment: A structural study.
  • Optica Publishing Group. (n.d.). New Developments in Liquid Crystal Photo-Aligning by Azo-Dyes.
  • AIP Publishing. (1982). Magnetic field assisted alignment of nematic liquid crystal on a polymeric surface.
  • AIP Publishing. (n.d.). Binary liquid crystal alignments based on photoalignment in azo dye-doped liquid crystals and their application.
  • Taylor & Francis Online. (2020). A practical guide to versatile photoalignment of azobenzenes.
  • MDPI. (n.d.). Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone.
  • RSC Publishing. (2025). Magnetic-field alignment of micellar lyotropic nematic gels and their memory-effect.
  • ResearchGate. (n.d.). From Very Low to High Fields: The Dielectric Behavior of the Liquid Crystal 5CB.
  • ACS Publications. (2024). Director Response of Liquid Crystals in Spatially Varying Magnetic Fields with Antagonistic Anchoring Conditions.
  • ResearchGate. (2025). Magnetic Field Alignment of Liquid Crystals for Fast Display Applications.
  • MDPI. (n.d.). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles.
  • PMC - NIH. (2025). Three-Dimensional Planar Alignment of Nematic Liquid Crystal by Direct Laser Writing of Nanogratings.
  • PubMed Central. (2021). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications.
  • ACS Publications. (2023). Programming Deformations of 3D Microstructures: Opportunities Enabled by Magnetic Alignment of Liquid Crystalline Elastomers.
  • NISCAIR. (n.d.). Effect of dc field on texture and electrohydrodynamic instability in cyanobiphenyl mixture.
  • ACS Publications. (n.d.). Multiple Alignment Modes for Nematic Liquid Crystals Doped with Alkylthiol-Capped Gold Nanoparticles.
  • AIP Publishing. (2006). Substrate patterning for liquid crystal alignment by optical interference.
  • ScienceDirect. (n.d.). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy.
  • Semantic Scholar. (1993). Characterization of Liquid Crystal Alignment on Carbon and Organic Fibers by Quantitative X-ray Diffraction.
  • Wikipedia. (n.d.). Alignment layer.
  • Indian Academy of Sciences. (n.d.). Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series.
  • ResearchGate. (n.d.). (PDF) Liquid Crystal Alignment on Solid Substrates.
  • UBC Library Open Collections. (n.d.). Nematic liquid crystals in electric and magnetic fields.
  • MDPI. (2022). Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress.
  • Daken Chemical. (2023). Liquid Crystal Alignment Film: A Comprehensive Guide.
  • IJSRET. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
  • Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice.
  • Taylor & Francis Online. (2021). Tuning and turning of the liquid crystal alignment by photosensitive composites.
  • NIH. (n.d.). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films.
  • Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice.
  • TU Chemnitz. (n.d.). Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization.
  • Benchchem. (n.d.). This compound | 131379-34-5.
  • ChemicalBook. (n.d.). ETHYL 4'-CYANOBIPHENYL-4-CARBOXYLATE manufacturers and suppliers in india.
  • Taylor & Francis Online. (2024). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer.
  • ResearchGate. (n.d.). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester.
  • ResearchGate. (2025). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
  • Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Daken Chemical. (n.d.). Exploring the Application of 4-Cyanophenyl-4'-N-Propylbenzoate as a Nematic Liquid Crystal Intermediate.

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Application Notes and Protocols: Ethyl 4'-cyanobiphenyl-3-carboxylate for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the continuous development of novel organic semiconductor materials. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (electrons and holes) and their subsequent recombination within the emissive layer.[1] Materials with tailored electronic properties are therefore essential for optimizing device efficiency, color purity, and operational lifetime.

This document provides detailed application notes and protocols for the use of Ethyl 4'-cyanobiphenyl-3-carboxylate , a promising organic small molecule, in the fabrication of high-performance OLEDs. Based on its molecular architecture, featuring a π-conjugated biphenyl core functionalized with strong electron-withdrawing cyano (-CN) and ester (-COOEt) groups, this compound is hypothesized to function as an effective Electron Transport Material (ETM) and/or Hole Blocking Material (HBL) .[2] The cyano group is a well-established moiety in the design of electron-transporting materials, contributing to a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which facilitates electron injection from the cathode.[3][4]

These notes are intended for researchers and scientists in the fields of materials science, organic electronics, and drug development, providing a comprehensive guide from material synthesis to device fabrication and characterization.

Part 1: Material Synthesis and Characterization

The synthesis of Ethyl 4'-cyanobhenyl-3-carboxylate is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This method offers high yields and excellent functional group tolerance.[6]

Synthesis Protocol: Suzuki-Miyaura Coupling

Reaction Principle: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[7] For the synthesis of this compound, Ethyl 3-bromobenzoate is coupled with 4-cyanophenylboronic acid.

Materials:

  • Ethyl 3-bromobenzoate (1.0 equiv)

  • 4-cyanophenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-bromobenzoate and 4-cyanophenylboronic acid in a 4:1 mixture of toluene and water.

  • Degassing: Bubble argon gas through the solution for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Add Palladium(II) acetate, triphenylphosphine, and potassium carbonate to the reaction mixture under an argon atmosphere.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Material Characterization

The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Diagram: Synthesis of this compound

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process Reaction & Purification cluster_end Final Product A Ethyl 3-bromobenzoate F Suzuki Coupling Reaction (80-90°C, 12-24h) A->F B 4-cyanophenylboronic acid B->F C Pd(OAc)₂/PPh₃ C->F D K₂CO₃ (Base) D->F E Toluene/H₂O (Solvent) E->F G Work-up (Extraction & Washing) F->G H Column Chromatography G->H I This compound H->I

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Part 2: OLED Device Fabrication

Two common methods for OLED fabrication are solution processing and vacuum thermal evaporation. Both protocols are detailed below for a multilayered OLED structure incorporating this compound as the ETM/HBL.

Proposed Device Architecture

A standard multilayer OLED architecture is proposed to evaluate the performance of this compound (ECBC).[8][9]

LayerMaterialFunction
CathodeLiF/AlElectron Injection
Electron Transport Layer (ETL) This compound (ECBC) Electron Transport/Hole Blocking
Emissive Layer (EML)Tris(8-hydroxyquinolinato)aluminium (Alq₃)Light Emission
Hole Transport Layer (HTL)NPBHole Transport
Hole Injection Layer (HIL)PEDOT:PSSHole Injection
AnodeIndium Tin Oxide (ITO)Hole Injection
SubstrateGlassSupport
Device Architecture Diagram

G cluster_device OLED Device Structure Cathode Cathode (LiF/Al) ETL Electron Transport Layer (ETL) This compound ETL->Cathode EML Emissive Layer (EML) Alq₃ EML->ETL HTL Hole Transport Layer (HTL) NPB HTL->EML HIL Hole Injection Layer (HIL) PEDOT:PSS HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Proposed multilayer OLED device architecture.

Solution Processing Protocol

Solution processing is a cost-effective method for fabricating OLEDs.[8]

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • NPB powder

  • Alq₃ powder

  • This compound (ECBC) powder

  • Chlorobenzene, Toluene (high-purity solvents)

  • Spin coater

  • Hotplate

  • Vacuum thermal evaporator (for cathode deposition)

  • Glovebox with an inert atmosphere (N₂)

Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean the ITO substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates into the glovebox.

    • Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.

    • Anneal the substrates on a hotplate at 120°C for 20 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of NPB in chlorobenzene (e.g., 10 mg/mL).

    • Spin-coat the NPB solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal at 90°C for 20 minutes.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of Alq₃ in a suitable orthogonal solvent (e.g., a mixture of chloroform and toluene) to avoid dissolving the underlying HTL.

    • Spin-coat the Alq₃ solution at 2000 rpm for 60 seconds.

    • Anneal at 70°C for 20 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a solution of ECBC in an orthogonal solvent (e.g., methyl benzoate).[2]

    • Spin-coat the ECBC solution onto the EML at 2500 rpm for 60 seconds.

    • Anneal at 70°C for 20 minutes.

  • Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) through a shadow mask.[10]

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect against oxygen and moisture.

Vacuum Thermal Evaporation Protocol

Vacuum thermal evaporation (VTE) is the standard method for producing high-performance small-molecule OLEDs.[11]

Equipment:

  • High-vacuum multi-source thermal evaporator (<10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Substrate holder with heating capabilities

Procedure:

  • Substrate Preparation: Clean and prepare the ITO substrates as described in the solution processing protocol.

  • Layer Deposition:

    • Load the organic materials (NPB, Alq₃, ECBC) and metals (LiF, Al) into separate crucibles in the evaporation chamber.

    • Mount the ITO substrates in the substrate holder.

    • Evacuate the chamber to a pressure of <10⁻⁶ Torr.

    • Sequentially deposit the layers by heating the respective crucibles:

      • NPB (HTL): ~40 nm

      • Alq₃ (EML): ~30 nm

      • ECBC (ETL): ~30 nm

      • LiF (Electron Injection Layer): ~1 nm

      • Al (Cathode): ~100 nm

    • Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance. Maintain a low deposition rate (0.1-0.2 nm/s) for the organic layers.[12]

  • Encapsulation: Encapsulate the devices as described previously.

Fabrication Workflow Diagram

G cluster_prep Substrate Preparation cluster_solution Solution Processing cluster_vte Vacuum Thermal Evaporation cluster_final Final Steps A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Spin-coat HIL (PEDOT:PSS) B->C Solution Route G Deposit HTL (NPB) B->G VTE Route D Spin-coat HTL (NPB) C->D E Spin-coat EML (Alq₃) D->E F Spin-coat ETL (ECBC) E->F J Cathode Deposition (LiF/Al) F->J H Deposit EML (Alq₃) G->H I Deposit ETL (ECBC) H->I I->J K Encapsulation J->K L Device Testing K->L

Caption: General OLED fabrication workflow for both solution processing and vacuum thermal evaporation.

Part 3: Device Characterization and Expected Performance

Characterization Protocols

Equipment:

  • Source measure unit (SMU)

  • Spectroradiometer or integrating sphere

  • Photodiode

  • Probe station

Procedures:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Place the device on the probe station.

    • Apply a forward voltage scan using the SMU and measure the current and luminance simultaneously.[13]

    • The luminance can be measured using a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectrum:

    • Measure the emission spectrum of the device at a constant driving voltage using a spectroradiometer.

  • External Quantum Efficiency (EQE):

    • The EQE is the ratio of the number of photons emitted to the number of electrons injected.[14]

    • It can be calculated from the J-V-L data and the EL spectrum. For accurate measurements, an integrating sphere is recommended.[10]

  • Device Lifetime:

    • Measure the time it takes for the luminance to decrease to 50% of its initial value (LT50) under a constant current density.[15]

Expected Performance

The following table summarizes the expected electronic properties of this compound and the projected performance of an OLED device incorporating it as the ETL/HBL. These values are based on literature data for similar cyanobiphenyl-based materials.[16][17]

ParameterExpected Value
Material Properties (ECBC)
HOMO Energy Level~ -6.0 eV
LUMO Energy Level~ -2.8 eV
Electron Mobility10⁻⁵ to 10⁻⁴ cm²/Vs
Device Performance
Turn-on Voltage (at 1 cd/m²)< 4.0 V
Maximum Luminance> 10,000 cd/m²
Maximum Current Efficiency> 10 cd/A
Maximum Power Efficiency> 8 lm/W
Maximum External Quantum Efficiency (EQE)> 5%
EL Peak~520 nm (corresponding to Alq₃ emission)
CIE Coordinates (x, y)(~0.32, ~0.54)

References

  • External quantum efficiency (EQE) measurement for light emitted diodes (LED, OLED). (2022, December 21). Retrieved from [Link]

  • CN112640151A - OLED device and preparation method thereof, and raw material solution for spin coating film forming - Google Patents.
  • Methods of Analysis of Organic Light Emitting Diodes† - Old City Publishing. Retrieved from [Link]

  • The Main Parameters of OLED Performance - Sinda Display. (2023, September 26). Retrieved from [Link]

  • Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - JoVE. (2025, November 7). Retrieved from [Link]

  • Electron Transport Materials: Synthesis, Properties and Device Performance. Retrieved from [Link]

  • Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Solution-based formation of multilayers of small molecules for organic light emitting diodes - AIP Publishing. Retrieved from [Link]

  • Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation - Researching. (2023, October 25). Retrieved from [Link]

  • Performance Analysis of OLED with Hole Block Layer and Impact of Multiple Hole Block Layer | Request PDF - ResearchGate. Retrieved from [Link]

  • Thin Films Deposition of Organic Materials - VacCoat. (2019, September 25). Retrieved from [Link]

  • Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. Retrieved from [Link]

  • Effect of Hole Blocking Materials on the Performance of OLED - ResearchGate. (2025, July 1). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS - www-solar. Retrieved from [Link]

  • I-V characteristics of OLEDs made with a spin coated single layer of... - ResearchGate. Retrieved from [Link]

  • Effect of Electron Mobility of the Electron Transport Layer on Fluorescent Organic Light-Emitting Diodes - ResearchGate. Retrieved from [Link]

  • Characterization and Simulation of Organic and Perovskite LEDs. - Fluxim. Retrieved from [Link]

  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023, December 30). Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Retrieved from [Link]

  • GatherLab/OLED-jvl-measurement - GitHub. Retrieved from [Link]

  • The current density-voltage-luminance (J-V-L) characteristics of OLED devices with (red circle) and without (black square) scattering film. … - ResearchGate. Retrieved from [Link]

  • 24.5: High‐Performance Electron‐Blocking Layer Materials for OLED - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Organic Light Emitting Diodes (OLEDs) - Universal Display Corporation. Retrieved from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 14). Retrieved from [Link]

  • Characteristic Performance of OLED Based on Hole Injection, Transport and Blocking Layers | Request PDF - ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • The device architecture of state‐of‐the‐art OLED devices. Each layer... - ResearchGate. Retrieved from [Link]

  • OLED Display Technology Architecture and Its Applications - ElProCus. Retrieved from [Link]

  • Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC - NIH. (2025, February 8). Retrieved from [Link]

  • (a) Structure of an OLED with three organic layers (electron... - ResearchGate. Retrieved from [Link]

  • Regular Article - Physical Chemistry Research. Retrieved from [Link]

  • The basic architecture of OLED | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Theoretical study of optical and electronic properties of p-terphenyls containing cyano substituents as promising light-emitting materials - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Designing Organic Electron Transport Materials for Stable and Efficient Performance of Perovskite Solar Cells: A Theoretical Study - PubMed Central. (2021, March 16). Retrieved from [Link]

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - Beilstein Journals. Retrieved from [Link]

  • HOMO, LUMO and LUMO+1 Molecular Orbitals obtained from DFT calculations... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Molecule structure and spatial distribution of HOMO and LUMO orbitals... - ResearchGate. Retrieved from [Link]

  • HOMO/LUMO energy level diagram of materials and their molecular structures. - ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

How to increase the yield of Ethyl 4'-cyanobiphenyl-3-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4'-cyanobiphenyl-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately increase reaction yields. We will focus on the most prevalent synthetic route: the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most effective method for synthesizing this compound?

The most robust and widely used method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms the critical carbon-carbon bond between two aromatic rings by coupling an organoboron compound with an organohalide. For this specific synthesis, the reaction involves coupling Ethyl 3-bromobenzoate [2][3] with 4-Cyanophenylboronic acid [4][5].

The general reaction scheme is as follows:

Synthesis Scheme

Caption: Suzuki-Miyaura coupling for this compound.

Q2: Why is the choice of phosphine ligand so critical for the yield of the Suzuki-Miyaura reaction?

The phosphine ligand is arguably one of the most critical factors influencing the reaction's success. It binds to the palladium center, modifying its catalytic activity and stability. The ligand's properties directly impact the two most important steps in the catalytic cycle:

  • Oxidative Addition: Bulky, electron-rich ligands accelerate the insertion of the palladium catalyst into the carbon-bromine bond of Ethyl 3-bromobenzoate.[6][7]

  • Reductive Elimination: These same properties also promote the final step where the desired biphenyl product is formed and the palladium catalyst is regenerated.[7]

An improper ligand choice can lead to a slow or stalled reaction, or an increase in side reactions. For coupling aryl bromides, and especially for challenging substrates, biaryl phosphine ligands (e.g., Buchwald ligands) like SPhos and XPhos are often superior to simpler ligands like PPh₃.[8]

Q3: How does the base influence the reaction, and what is the best choice to avoid side reactions?

The base plays a crucial, multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid.[1][9] It reacts with the 4-cyanophenylboronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step—the transfer of the cyanophenyl group to the palladium catalyst.[10][11][12]

However, since the target molecule contains an ethyl ester, a functional group susceptible to base-catalyzed hydrolysis (saponification), the choice of base is critical.[13]

  • Strong Bases (e.g., NaOH, NaOtBu): These can lead to rapid reaction rates but significantly increase the risk of hydrolyzing the ethyl ester to the corresponding carboxylic acid, a major impurity.

  • Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are generally preferred for substrates with base-sensitive groups.[13] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a biphasic solvent system (e.g., toluene/water) often provides a good balance between reaction efficiency and minimizing ester hydrolysis.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to reduced yields.

Problem: Low or No Conversion of Starting Materials

Your reaction has stalled, and analysis (TLC, LC-MS) shows a high proportion of unreacted Ethyl 3-bromobenzoate and/or 4-Cyanophenylboronic acid.

Potential Cause Recommended Solution & Rationale
Inactive Catalyst The Pd(0) active species may not have formed or has been deactivated. Ensure your palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand are of high quality. Crucially, the reaction mixture must be thoroughly deoxygenated (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst, as oxygen can oxidize and deactivate the Pd(0) species.[14]
Ineffective Ligand The chosen ligand may not be suitable for this specific coupling. If using a traditional ligand like PPh₃, switch to a more robust, electron-rich biaryl phosphine ligand such as SPhos or XPhos, which are known to be highly effective for a broad range of substrates.[7]
Insufficient Base Strength or Solubility The base may not be strong enough or soluble enough to efficiently generate the active boronate species. Consider switching to a stronger inorganic base like K₃PO₄ or Cs₂CO₃. Ensure adequate mixing, especially in biphasic systems, to facilitate the reaction at the interface.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier, particularly for the oxidative addition step. Gradually increase the reaction temperature (e.g., from 80°C to 100°C) and monitor the progress.
Problem: Significant Formation of Homocoupled Byproducts

You observe the formation of 4,4'-dicyanobiphenyl (from the boronic acid) and/or diethyl 3,3'-biphenyldicarboxylate (from the aryl bromide).

Potential Cause Recommended Solution & Rationale
Oxygen in the Reaction Mixture The primary cause of boronic acid homocoupling is often the presence of oxygen, which can mediate a Pd-catalyzed oxidative coupling of two boronic acid molecules.[14][15] Solution: Rigorous deoxygenation is critical. Use a robust inert gas (argon or high-purity nitrogen) and sparge the solvent and reaction mixture thoroughly before adding the palladium catalyst. Maintaining a positive inert gas pressure throughout the reaction is essential.
High Catalyst Loading / Pd(II) Species A high concentration of Pd(II) species can promote a stoichiometric homocoupling of the boronic acid.[14] Solution: Use the minimum effective catalyst loading (typically 0.5-2 mol%). The addition of a mild reducing agent, such as potassium formate, can help ensure the palladium remains in its active Pd(0) state.[14]
Electron-Deficient Boronic Acid Electron-deficient boronic acids, like 4-cyanophenylboronic acid, are particularly prone to homocoupling.[8][15] Solution: In addition to rigorous deoxygenation, using a highly active catalyst system (e.g., a Buchwald ligand like SPhos) can accelerate the desired cross-coupling pathway, making it kinetically favored over the homocoupling side reaction.[8]
Problem: Product is Contaminated with 4'-Cyanobiphenyl-3-carboxylic Acid

The desired ethyl ester product has been partially or fully hydrolyzed to the corresponding carboxylic acid.

Potential Cause Recommended Solution & Rationale
Base is too Strong or Reaction Time is too Long Strong bases (NaOH, KOH) or even weaker bases at high temperatures over extended periods can cause saponification of the ester.[13] Solution: Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[9] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Aqueous Workup Conditions If the reaction mixture is still basic during the aqueous workup, hydrolysis can occur at this stage. Solution: After the reaction is complete, cool the mixture and neutralize it with a mild acid (e.g., dilute HCl, NH₄Cl solution) before extraction to quench the base and prevent hydrolysis during workup.
Problem: Difficulty in Purifying the Final Product

The crude product is a complex mixture, and isolation of the pure compound by column chromatography or recrystallization is challenging.

Potential Cause Recommended Solution & Rationale
Multiple Byproducts Side reactions (homocoupling, hydrolysis, dehalogenation) have created impurities with similar polarities to the desired product. Solution: The best approach is to prevent the formation of these byproducts by optimizing the reaction conditions as described above. For purification, a careful selection of the solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) is crucial.[16][17]
Residual Palladium Catalyst The final product may be contaminated with palladium residues, which can be difficult to remove. Solution: After the reaction, consider washing the organic layer with a solution of a thiol-containing scavenger resin or an aqueous solution of sodium sulfide or thiourea to complex and remove residual palladium.
Boronic Acid Residues Unreacted boronic acid and its byproducts can be tricky to remove. Solution: During the workup, wash the organic layer with a dilute base (e.g., 1M NaOH) to extract the acidic boronic species into the aqueous layer. Be cautious to neutralize the organic layer afterward to prevent product hydrolysis.

Visualized Workflows & Mechanisms

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed coupling process. Understanding this cycle is fundamental to troubleshooting the reaction.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Catalyst Pd(0)L₂ ArPd(II)XL2 Oxidative Addition Product (Ar-Pd(II)-X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (+ Ar-X) ArPd(II)Ar'L2 Transmetalation Product (Ar-Pd(II)-Ar')L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (+ Ar'-B(OR)₂) Ar-Ar' Product (this compound) ArPd(II)Ar'L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar'B(OH)2 4-Cyanophenyl- boronic Acid Ar'B(OH)3- Active Boronate [Ar'B(OH)₃]⁻ Ar'B(OH)2->Ar'B(OH)3- + OH⁻ Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues leading to low yield.

Troubleshooting_Workflow Start Reaction Yield is Low Check_Conversion Analyze Crude Reaction: What is the main issue? Start->Check_Conversion Low_Conversion Low Conversion of Starting Materials Check_Conversion->Low_Conversion Poor Conversion Homocoupling High Levels of Homocoupling Byproduct Check_Conversion->Homocoupling Side Products Hydrolysis Ester Hydrolysis Product Observed Check_Conversion->Hydrolysis Impurity Sol_Conversion_1 1. Deoxygenate rigorously 2. Use a more active ligand (e.g., SPhos) 3. Increase temperature Low_Conversion->Sol_Conversion_1 Sol_Homocoupling_1 1. Deoxygenate solvent & mixture THOROUGHLY before adding catalyst 2. Maintain inert atmosphere 3. Reduce catalyst loading Homocoupling->Sol_Homocoupling_1 Sol_Hydrolysis_1 1. Use a milder base (K₂CO₃, K₃PO₄) 2. Reduce reaction time 3. Neutralize before workup Hydrolysis->Sol_Hydrolysis_1

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Reagents & Equipment:

  • Ethyl 3-bromobenzoate (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Toluene and Deionized Water (e.g., 5:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add Ethyl 3-bromobenzoate (1.0 eq), 4-Cyanophenylboronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).

  • Solvent Addition: Add the solvent mixture of toluene and water (e.g., for a 10 mmol scale reaction, use 40 mL of toluene and 8 mL of water).

  • Deoxygenation (Critical Step): Seal the flask and sparge the heterogeneous mixture with Argon or Nitrogen gas for 20-30 minutes while stirring. A subsurface needle is most effective.

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the Palladium(II) Acetate (0.01 eq) and SPhos (0.02 eq).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully neutralize the aqueous layer with 1M HCl until pH ~7.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.[8][17]

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]

  • Google Patents. (1972). Method for purifying biphenyl.
  • Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 787-791. [Link]

  • Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Digital Discovery, 2(3), 767-775. [Link]

  • CovaSyn. (2024). Optimizing Suzuki Coupling Reactions. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15027-15037. [Link]

  • Casares, J. A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]

  • Thieme. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. [Link]

  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. [Link]

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of toxicology and environmental health, 9(3), 423–438. [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • Reddit. (2022). Ester Stability under Suzuki/Buchwald Conditions. [Link]

  • YouTube. (2023). Common Byproducts in Suzuki Coupling. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Google Patents. (2007). Process for purifying biphenyl.
  • ChemBK. (2024). 4-Cyanophenylboronic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Materials Synthesis with 4-Cyanophenylboronic Acid. [Link]

  • PrepChem.com. (n.d.). Preparation of biphenyl. [Link]

Sources

Optimizing catalyst loading and temperature for Suzuki-Miyaura cross-coupling reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] However, like any complex catalytic reaction, it can present challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the optimization of catalyst loading and temperature.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura reaction, and when should I consider adjusting it?

A: A standard starting point for palladium catalyst loading is typically in the range of 1-5 mol%.[5] For routine couplings with reactive substrates, 1-2 mol% is often sufficient. However, you should consider adjusting the catalyst loading under the following circumstances:

  • Challenging Substrates: For sterically hindered or electron-rich aryl halides, a higher catalyst loading (e.g., 3-5 mol%) may be necessary to achieve a reasonable reaction rate.[5][6]

  • Cost and Toxicity Concerns: In large-scale synthesis, minimizing palladium usage is crucial. Optimization studies often aim to reduce catalyst loading to parts-per-million (ppm) levels.[7][8]

  • Reaction Sluggishness: If the reaction is slow or stalls, a modest increase in catalyst loading can sometimes improve conversion, although it's also important to investigate other factors.

It's important to note that simply increasing the catalyst amount is not always the solution. High catalyst concentrations can sometimes lead to increased side reactions or catalyst deactivation.[9]

Q2: How does temperature affect the Suzuki-Miyaura catalytic cycle, and what is a good starting temperature?

A: Temperature is a critical parameter that influences multiple steps in the catalytic cycle, primarily oxidative addition and reductive elimination.[10][11][12]

  • Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is often accelerated by higher temperatures.[13][14] This is particularly true for less reactive aryl chlorides.[15]

  • Reductive Elimination: The final step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, is also generally favored at higher temperatures.[10][11][16]

  • Catalyst Stability: Excessive temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[17]

A common starting temperature range for many Suzuki-Miyaura reactions is 80-110 °C.[5][18] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used.

Q3: I'm observing low to no product formation. What are the most common initial troubleshooting steps related to catalyst and temperature?

A: When faced with a low-yielding reaction, a systematic approach is key. Here are the initial steps focusing on catalyst and temperature:

  • Verify Catalyst Activity: The active catalytic species is Pd(0).[13][17] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[17] Consider running a control reaction with a known, reliable substrate pair to confirm your catalyst is active.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[14][15] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Gradually Increase Temperature: If the reaction is sluggish at your initial temperature, try increasing it in 10-20 °C increments. Monitor for both product formation and any signs of catalyst decomposition.[5][18]

  • Check Reagent Stability: Boronic acids can be unstable, especially at elevated temperatures, leading to protodeboronation.[14][17] Consider using more stable boronic esters (e.g., pinacol esters) if you suspect this is an issue.[17]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for more complex issues.

Issue 1: Reaction Stalls or Incomplete Conversion

Q: My reaction starts but then stalls, leaving a significant amount of starting material. What are the likely causes and how can I address them?

A: A stalling reaction often points to catalyst deactivation or inhibition.

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized or agglomerate into inactive palladium black.[9][17] Lewis basic functional groups on your substrates or impurities can also bind to the palladium center and inhibit catalysis.[19]

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture.[5] If your substrate contains potentially coordinating groups, you may need to use a more robust ligand or a different catalyst system.[19]

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.

    • Solution: Consider using more robust, sterically hindered biarylphosphine ligands (e.g., Buchwald ligands) which are designed for high stability and activity.[20]

  • Insufficient Base: The base plays a crucial role in the transmetalation step.[13][15] If the base is not sufficiently strong or soluble, the reaction can stall.

    • Solution: Switch to a stronger or more soluble base. For example, if you are using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃.[5][15] Adding a small amount of water to solvents like dioxane or THF can sometimes improve the solubility and efficacy of inorganic bases.[5]

Experimental Protocol: Screening for Optimal Conditions

This protocol outlines a systematic approach to screen for better reaction conditions when facing a stalled reaction.

  • Setup: In an array of reaction vials, add your aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a stir bar.

  • Variable Addition:

    • Vials 1-3 (Base Screen): Add different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv each).

    • Vials 4-6 (Solvent Screen): Use your best base from the previous screen and test different solvents (e.g., dioxane/water, toluene, DMF).

    • Vials 7-9 (Ligand Screen): With the best base and solvent, screen different phosphine ligands with your palladium source.

  • Catalyst Addition: Prepare a stock solution of your palladium precursor and ligand (if separate). Add the catalyst system (e.g., 2 mol% Pd) to each vial under an inert atmosphere.

  • Reaction and Monitoring: Seal the vials and heat to your standard reaction temperature. Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

Issue 2: Formation of Side Products

Q: I'm observing significant side product formation, particularly homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[14]

  • Cause: Oxygen can facilitate the homocoupling pathway. Also, if the transmetalation or reductive elimination steps are slow, the boronic acid can react with itself.

  • Solutions:

    • Rigorous Degassing: This is the most critical step to minimize homocoupling.[5] Use a freeze-pump-thaw method for your solvent or bubble with an inert gas for an extended period.

    • Optimize Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is often between 1:1 and 2:1.[21][22] An excess of ligand can sometimes be detrimental.[21]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.[17]

Q: I'm seeing protodeboronation of my starting material. What causes this and how can I prevent it?

A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. It is often a problem with electron-deficient or heteroaromatic boronic acids and can be exacerbated by harsh basic conditions and elevated temperatures.[5][17]

  • Cause: The presence of water and a strong base can lead to the cleavage of the C-B bond.

  • Solutions:

    • Use Milder Bases: Consider using a milder base like KF.

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective.[5]

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt, which are more resistant to protodeboronation.[5][17]

    • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[5]

Section 3: Data and Visualization

Table 1: General Guidelines for Catalyst Loading and Temperature
ScenarioRecommended Catalyst Loading (mol%)Typical Temperature Range (°C)Rationale
Routine Coupling (Activated Aryl Bromide/Iodide)1 - 280 - 100Favorable oxidative addition allows for lower catalyst loading and moderate temperatures.
Challenging Coupling (Aryl Chloride, Hindered Substrates)2 - 5100 - 120Higher catalyst loading and temperature are often needed to overcome the higher activation energy for oxidative addition.[6][15]
Scale-Up/Process Chemistry 0.005 - 0.590 - 110Optimization is crucial to minimize cost and residual palladium. Lower loadings are often achievable with highly active catalyst systems.[7][8]
Base-Sensitive Substrates 1 - 360 - 90Milder conditions are used to prevent substrate degradation or side reactions like protodeboronation.[5][15]
Diagrams
Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in Suzuki-Miyaura Reaction q1 Is the catalyst active? Run a control reaction. start->q1 inactive_cat Source a new, reliable catalyst. Consider modern precatalysts. q1->inactive_cat No q2 Is the reaction atmosphere inert? q1->q2 Yes degas Improve degassing procedure. Use freeze-pump-thaw or extended sparging. q2->degas No q3 Is the temperature optimal? q2->q3 Yes degas->q3 temp_screen Screen temperatures (e.g., 80°C, 100°C, 120°C). Monitor for product vs. decomposition. q3->temp_screen Uncertain q4 Is the base/solvent system appropriate? q3->q4 Yes temp_screen->q4 base_solvent_screen Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (dioxane, toluene, DMF). q4->base_solvent_screen No side_products Are side products (homocoupling, protodeboronation) observed? q4->side_products Yes base_solvent_screen->side_products homocoupling_sol Improve degassing. Optimize ligand:Pd ratio. side_products->homocoupling_sol Homocoupling protodeboronation_sol Use milder base or anhydrous conditions. Use a more stable boronic ester. side_products->protodeboronation_sol Protodeboronation end Optimized Reaction side_products->end No homocoupling_sol->end protodeboronation_sol->end

Caption: A decision tree for troubleshooting low yields.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl + Ar-X PdII_Boronate Ar-Pd(II)L₂-R PdII_Aryl->PdII_Boronate + R-B(OR)₂ (Base) TM_text Product Ar-R PdII_Boronate->Product RE_text Product->Pd0 OA_text

Caption: The three key steps of the catalytic cycle.

References

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... (n.d.). ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,.... (n.d.). ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Retrieved from [Link]

  • NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. Retrieved from [Link]

  • Cambridge Open Engage. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • NIH. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • NIH. (n.d.). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • YouTube. (2021). Oxidative addition and Reductive elimination. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • a) Effect of temperature on the reductive elimination of complex 3 a in.... (n.d.). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2024). Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination. Retrieved from [Link]

  • Theoretical studies of oxidative addition and reductive elimination. (n.d.). ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidative Addition and Reductive Elimination at Main-Group Element Centers. Retrieved from [Link]

  • Semantic Scholar. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

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Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Ethyl 4'-cyanobiphenyl-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Unexpected peaks in an NMR spectrum can be confounding, potentially indicating impurities, sample contamination, or instrumental artifacts. This document provides a systematic, question-and-answer-based approach to diagnosing and resolving these common analytical challenges.

Part 1: Systematic Troubleshooting Workflow

When encountering an unexpected peak, a systematic approach is crucial to avoid misinterpretation of data. The first step is always to compare the acquired spectrum against a reference spectrum of the pure target compound. From there, the nature of the anomalous peak (e.g., its chemical shift, multiplicity, and intensity) will guide the investigation.

The following workflow provides a logical decision-making process for identifying the source of unexpected signals.

Troubleshooting_Workflow start Unexpected Peak(s) Observed in NMR Spectrum check_reference Compare to Reference Spectrum & Expected Shifts (Table 1) start->check_reference is_solvent Peak matches common solvent/water shifts? check_reference->is_solvent Analyze Peak Characteristics is_artifact Peak is symmetrical, non-integrated, or dependent on acquisition parameters? is_solvent->is_artifact No solvent_id Identify as Residual Solvent or Water. Action: Improve drying/purification. is_solvent->solvent_id Yes is_impurity Peak is a discrete multiplet, integrates to a non-stoichiometric ratio? is_artifact->is_impurity No artifact_id Identify as Instrumental/Spectrum Artifact. (e.g., ¹³C Satellites, Spinning Sidebands) Action: Re-acquire spectrum with adjusted parameters. is_artifact->artifact_id Yes impurity_id Potential Synthesis-Related Impurity. Action: Review synthesis scheme for starting materials, reagents, or byproducts. is_impurity->impurity_id Yes unknown Unidentified Peak. Action: Employ advanced 2D NMR (COSY, HSQC) or LC-MS for identification. is_impurity->unknown No

Caption: A flowchart for systematic troubleshooting of unexpected NMR peaks.

Part 2: Baseline Data for this compound

Before troubleshooting, it is essential to know the expected chemical shifts for the pure compound. While exact values can vary slightly based on solvent and concentration, the following table provides a reference for the key signals.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl (-CH₂CH₃)~1.4 (t, 3H)~14.3
Ethyl (-CH₂CH₃)~4.4 (q, 2H)~61.5
Aromatic (C5-H)~7.6-7.7 (t)~129-131
Aromatic (C6-H, C4-H)~7.8-8.2 (m)~130-133
Aromatic (C2-H)~8.4-8.5 (t)~134-136
Biphenyl (ortho to CN)~7.7-7.8 (d)~127-129
Biphenyl (meta to CN)~7.8-7.9 (d)~132-134
Carbonyl (C=O)-~165.0
Nitrile (-CN)-~118.0
Quaternary Carbons-~112, ~132, ~139, ~145

Note: Predicted and literature-based values. Actual shifts may vary. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Part 3: Frequently Asked Questions (FAQs)

This section addresses common questions related to specific unexpected peaks.

Category A: Common Contaminants & Sample Preparation Issues

Q1: I see a broad singlet in my spectrum, often between 1.5-2.5 ppm in CDCl₃. What is it?

A1: This is almost certainly residual water (H₂O or HOD). Deuterated solvents are hygroscopic and can absorb moisture from the atmosphere or from improperly dried glassware.[1] The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.[2][3] To confirm, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it was an exchangeable proton, confirming it as water.[4]

Q2: My spectrum shows a triplet at ~1.25 ppm and a quartet at ~4.15 ppm that I can't assign to my molecule.

A2: These signals are characteristic of residual ethyl acetate (EtOAc). Ethyl acetate is a very common solvent for extraction and column chromatography and can be difficult to remove completely, even under high vacuum.[4] To remove it, you can dissolve your sample in a more volatile solvent like dichloromethane (DCM), re-evaporate, and repeat this process several times.[4]

Q3: There are unassignable signals at ~2.05 ppm (singlet) and ~2.50 ppm (singlet). What are they?

A3: These are likely residual acetone and dimethyl sulfoxide (DMSO), respectively. Acetone is often used for cleaning glassware and can persist if not dried thoroughly. DMSO is a high-boiling solvent and can be a contaminant from a previous step or user. Always consult tables of common laboratory solvent impurities to identify such peaks.[5][6]

Q4: My baseline is rolling and cannot be phased properly.

A4: A rolling baseline can be caused by several factors.[7] One common cause is an improperly set first-order phase parameter. It can also result from a very broad background signal, which may indicate the presence of solid material in the sample (poor solubility) or paramagnetic impurities.[4][7] Ensure your sample is fully dissolved before acquisition. If the problem persists, it may be an instrumental issue requiring re-shimming or adjustment of acquisition parameters.[8]

Category B: Synthesis-Related Impurities

Q5: My compound was synthesized via a Suzuki-Miyaura coupling. What kind of impurities should I look for?

A5: The Suzuki-Miyaura coupling is a widely used method for forming biphenyl structures.[9] Common impurities include unreacted starting materials, such as the corresponding boronic acid or aryl halide. You may also see homocoupling byproducts. Carefully compare the aromatic region of your spectrum to the reference spectra of your starting materials.

Q6: I see extra signals in the aromatic region (7-8.5 ppm) that do not match my product or starting materials.

A6: If these signals are sharp multiplets, they likely correspond to structurally similar organic byproducts from your reaction. For instance, incomplete hydrolysis of the ester group would result in the corresponding carboxylic acid, which would exhibit a different aromatic substitution pattern and a very broad singlet for the acidic proton (>10 ppm). If you used a solvent like N,N-Dimethylformamide (DMF) at high temperatures, you might see impurities arising from its decomposition.[10]

Category C: Spectrum Artifacts

Q7: I see small, symmetrical peaks flanking my large signals, especially the solvent peak. What are these?

A7: You are likely observing one of two phenomena:

  • Spinning Sidebands: These are instrumental artifacts that appear at frequencies equal to the main peak ± multiples of the sample spinning rate.[11] They are caused by magnetic field inhomogeneity. To confirm, you can change the spinning rate (e.g., from 20 Hz to 25 Hz); the sidebands will move, while true chemical signals will not.[12] Reducing them involves improving the magnet shimming or, for 2D experiments, acquiring the spectrum without spinning.[8][11]

  • ¹³C Satellites: These are not impurities but are intrinsic to your sample. They arise from the coupling of a proton to an attached ¹³C nucleus.[13] Since the natural abundance of ¹³C is ~1.1%, these satellite peaks appear as a doublet centered on the main ¹H peak, with a total intensity of about 1.1% of the parent signal.[14][15] They are often mistaken for small impurities.[16][17] Unlike spinning sidebands, their position relative to the main peak is constant and independent of the spinning rate.

Q8: The signals in my spectrum are very broad.

A8: Peak broadening can have several causes.[4]

  • Poor Shimming: The magnetic field is not homogeneous across the sample. Re-shimming the spectrometer is necessary.[8]

  • High Concentration: A highly concentrated sample can lead to increased viscosity and faster relaxation, causing broader lines. Diluting the sample may help.

  • Paramagnetic Impurities: Traces of paramagnetic metals (like residual palladium from a coupling reaction) can cause significant line broadening.[1]

  • Chemical Exchange: If your molecule has protons undergoing chemical exchange on the NMR timescale (e.g., rotamers), this can also lead to broad peaks. Acquiring the spectrum at a higher temperature can sometimes sharpen these signals.[4]

Part 4: Best Practice Protocol

Following a rigorous protocol for sample preparation can prevent many of the issues described above.

Protocol: High-Quality NMR Sample Preparation

  • Glassware Cleaning: Use a dedicated NMR tube cleaning solution. Rinse thoroughly with deionized water, followed by acetone. Dry the NMR tube in an oven at >100 °C for several hours to remove all traces of water and cleaning solvents.[4] Allow to cool in a desiccator before use.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your purified, dry compound directly into a clean, tared vial.

  • Solvent Addition: Using a clean, dry pipette, add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃ from a sealed ampoule or a fresh bottle).

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A visual inspection against a bright light should show no suspended particles.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube. This removes any particulate matter that could degrade shimming performance.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture contamination. Label the tube clearly.

  • Pre-Acquisition: Before inserting the sample into the magnet, wipe the outside of the tube with a lint-free tissue to remove any dust or grease.

References

  • Western Sydney University. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • Adams, R. W., et al. (2024). Solvent Suppression in Pure Shift NMR. ACS Publications. Retrieved from [Link]

  • Rogers, M. T. (n.d.). NMR Artifacts. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Patsnap. (2025). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-13 NMR satellite. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-13 satellites in the 1H NMR spectrum of CHCl3.docx. Retrieved from [Link]

  • Zheng, G., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. Retrieved from [Link]

  • Giraud, N., et al. (2012). Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance. PubMed Central. Retrieved from [Link]

  • Sinnaeve, D., et al. (2017). 13C Satellite-Free 1H NMR Spectra. PubMed. Retrieved from [Link]

  • Sinnaeve, D., et al. (2017). 13C Satellite-Free 1H NMR Spectra. ACS Publications. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common Problems. Retrieved from [Link]

  • Adams, R. W., et al. (2024). Solvent Suppression in Pure Shift NMR. Analytical Chemistry. Retrieved from [Link]

  • Sinnaeve, D., et al. (2017). 13C Satellite-Free 1H NMR Spectra. ACS Publications. Retrieved from [Link]

  • Antzutkin, O. N., et al. (1995). Spinning-sideband patterns in multiple-quantum magic-angle spinning NMR spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]

  • Borer, M. W., & Maple, S. R. (1998). Control of Spinning Sidebands in High Resolution NMR Spectroscopy. PubMed. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). Spinning Sideband Suppression in Solid State MAS NMR. Retrieved from [Link]

  • Durham University. (n.d.). Essential Techniques in Solid-state NMR. Retrieved from [Link]

  • Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). To Spin Or Not To Spin? Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • Chegg.com. (2021). Solved 13C NMR of ethyl 4-cyanobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Retrieved from [Link]

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Technical Support Center: Resolving Solubility Challenges of Ethyl 4'-Cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 4'-cyanobiphenyl-3-carboxylate. Here, we address common solubility issues and provide systematic troubleshooting strategies to ensure successful experimental outcomes. Our approach is grounded in the fundamental principles of physical chemistry and backed by insights from extensive experience in handling challenging compounds.

Understanding the Molecule: this compound

This compound possesses a rigid biphenyl core, a polar cyano group, and an ester functional group.[1] This combination of a large, nonpolar aromatic system with polar functionalities results in complex solubility behavior, often leading to challenges in finding suitable solvents for various applications. The crystalline nature of biphenyl compounds can also contribute to low solubility due to strong intermolecular forces in the crystal lattice.

Physicochemical Properties:

PropertyValueSource
CAS Number 131379-34-5[1]
Molecular Weight 251.28 g/mol [1]
Molecular Formula C₁₆H₁₃NO₂Inferred

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen solvent?

A1: The solubility of a compound is governed by the principle of "like dissolves like".[2] this compound has both nonpolar (biphenyl core) and polar (cyano and ester groups) characteristics. If your solvent is either too nonpolar (e.g., hexane) or too polar (e.g., water), it may not effectively solvate the entire molecule, leading to poor solubility. Additionally, the crystalline structure of the solid can be very stable, requiring significant energy to break the lattice and dissolve the compound.

Q2: I've heated the mixture, but the compound precipitates out upon cooling. What should I do?

A2: This phenomenon, known as "oiling out" or rapid crystallization, is common for compounds with temperature-dependent solubility.[3] While heating increases solubility, the solution becomes supersaturated as it cools, causing the compound to crash out of the solution, often trapping impurities. To address this, you can try a co-solvent system or a slower cooling rate.

Q3: Can I use sonication to dissolve the compound?

A3: Sonication can be a useful technique to break up solid aggregates and accelerate the dissolution process. However, it's important to note that sonication primarily affects the rate of dissolution, not the thermodynamic solubility limit. If the compound is fundamentally insoluble in the chosen solvent, sonication will not lead to a stable solution.

Q4: Are there any general solvent recommendations for this type of compound?

A4: For compounds with mixed polarity like this compound, solvents with intermediate polarity or aprotic polar solvents are often a good starting point. Based on data for structurally similar compounds like 4-cyanobenzoic acid, solvents such as N,N-Dimethylformamide (DMF), and ketones may be effective.[4]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

This guide provides a systematic workflow for tackling solubility challenges with this compound.

Step 1: Solvent Selection and Initial Testing

The first and most critical step is selecting an appropriate solvent. The choice of solvent will depend on the intended application (e.g., reaction, purification, analysis).

Workflow for Solvent Screening:

cluster_0 Solvent Selection Workflow A Start: Undissolved Compound B Select a range of solvents: - Polar Aprotic (e.g., DMSO, DMF, Acetone) - Polar Protic (e.g., Ethanol, Methanol) - Nonpolar Aromatic (e.g., Toluene) - Chlorinated (e.g., DCM) A->B C Perform small-scale solubility tests (e.g., 1-2 mg in 0.1 mL of solvent) B->C D Observe solubility at room temperature C->D E Gently warm the mixture (e.g., to 40-50°C) D->E If not fully dissolved F Observe solubility upon heating E->F G Allow to cool to room temperature F->G H Observe for precipitation G->H I Categorize solvents: - Good solubility - Moderate solubility (dissolves with heat) - Poor solubility H->I J Select best candidate solvent(s) for further optimization I->J

Caption: A systematic workflow for initial solvent screening.

Rationale behind solvent choices:

  • Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents can interact with the polar cyano and ester groups through dipole-dipole interactions without interfering with potential hydrogen bonding sites on the molecule. For similar aromatic compounds, DMF has been shown to be a good solvent.[4]

  • Polar Protic Solvents (Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors, potentially interacting with the oxygen and nitrogen atoms in the ester and cyano groups.

  • Nonpolar Aromatic Solvents (Toluene): The aromatic nature of toluene can interact favorably with the biphenyl core of the molecule through π-π stacking.

  • Chlorinated Solvents (Dichloromethane - DCM): DCM has an intermediate polarity and can be a good general-purpose solvent for a wide range of organic compounds.

Step 2: Optimizing Dissolution in a Single Solvent System

If a single solvent shows promise but solubility is still limited, the following techniques can be employed.

Troubleshooting Protocol for Single Solvents:

IssueRecommended ActionScientific Rationale
Slow Dissolution 1. Increase agitation (magnetic stirring). 2. Gently warm the mixture. 3. Use sonication in short bursts.These methods increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and interaction between solute and solvent molecules.[5]
Precipitation on Cooling 1. Cool the solution slowly (e.g., in a dewar or by turning off the heat and allowing it to cool to room temperature undisturbed). 2. Add a slightly larger volume of solvent than the minimum required for dissolution at the higher temperature.Slow cooling allows for more ordered crystal growth and can prevent the rapid precipitation of the compound. Using a larger solvent volume keeps the solution from becoming highly supersaturated upon cooling.
"Oiling Out" 1. Add a small amount of a co-solvent in which the compound is highly soluble to the hot mixture. 2. Re-heat to dissolve and then cool slowly."Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent. The addition of a co-solvent can lower the melting point of the mixture or increase the solubility at a lower temperature, preventing the formation of an oil.
Step 3: Utilizing Co-Solvent Systems

If a single solvent is not effective, a co-solvent system can be a powerful tool. This involves mixing two or more miscible solvents to fine-tune the polarity of the solvent mixture.

Logical Approach to Co-Solvent Selection:

cluster_1 Co-Solvent Strategy Start Start with a solvent in which the compound is sparingly soluble Good_Solvent Identify a 'good' solvent in which the compound is highly soluble Start->Good_Solvent Titrate Slowly add the 'good' solvent to the suspension in the 'poor' solvent at room temperature or with gentle warming Good_Solvent->Titrate Observe Observe for complete dissolution Titrate->Observe Observe->Titrate Incomplete Dissolution End A clear, stable solution is achieved Observe->End Success

Caption: A logical flow for developing a co-solvent system.

Example Co-Solvent Combinations to Try:

  • Toluene/Acetone: The toluene interacts with the biphenyl core, while the acetone helps to solvate the polar functional groups.

  • DCM/Methanol: A common mixture for chromatography that can be effective for dissolving compounds with intermediate polarity.

  • Ethanol/Water: While likely not ideal for high concentrations due to the biphenyl group, a small amount of water in ethanol can sometimes increase the polarity just enough to aid dissolution of certain compounds.

Experimental Protocol: Determining Approximate Solubility

For applications requiring a specific concentration, it is advisable to determine the approximate solubility of this compound in your chosen solvent system.

Gravimetric Method for Solubility Estimation:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the selected solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., using a shaker or stir plate) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a calibrated pipette.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

  • Quantification: Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of dissolved solute.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Concluding Remarks

The solubility of this compound, like many complex organic molecules, is a multifaceted challenge that can be overcome with a systematic and informed approach. By understanding the interplay of polarity, temperature, and solvent-solute interactions, researchers can confidently select and optimize conditions to achieve stable, homogenous solutions for their experimental needs. This guide provides a framework for troubleshooting, but careful observation and methodical experimentation remain the cornerstones of success in the laboratory.

References

  • Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Retrieved from [Link]

  • Wang, S., et al. (2018). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures.
  • PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Biphenyl-3-carboxylic acid ethyl ester. Retrieved from [Link]

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Technical Support Center: Enhancing Liquid Crystal Mixture Thermal Stability with Ethyl 4'-Cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to improve the thermal stability of liquid crystal (LC) mixtures using Ethyl 4'-cyanobiphenyl-3-carboxylate. Here, we address common challenges and provide practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a liquid crystal mixture?

A1: this compound is primarily utilized as a dopant or additive to modify the physical properties of a host liquid crystal mixture. Its rigid molecular structure, consisting of a cyanobiphenyl core, is expected to enhance the thermal stability of the nematic phase. This is achieved by increasing the nematic-to-isotropic transition temperature (TNI), also known as the clearing point. The ester and cyano functional groups also influence the mixture's dielectric anisotropy and other electro-optical properties.

Q2: How does the molecular structure of this compound contribute to thermal stability?

A2: The thermal stability of a nematic liquid crystal is related to the energy required to disrupt the long-range orientational order of the molecules. Additives with rigid, elongated molecular structures can enhance this stability. The biphenyl core of this compound is molecularly rigid. When introduced into a host LC mixture, it can increase the average order of the system, requiring more thermal energy to transition into the disordered isotropic liquid phase, thus raising the clearing point.[1]

Q3: What is the typical concentration range for using this compound as an additive?

A3: The optimal concentration can vary significantly depending on the host liquid crystal mixture and the desired properties. Generally, additives are used in concentrations ranging from a few weight percent (wt%) up to 20 wt% or more. It is crucial to determine the optimal concentration experimentally, as higher concentrations can sometimes lead to solubility issues or the suppression of the desired liquid crystal phase.

Q4: Which analytical technique is most suitable for quantifying the change in thermal stability?

A4: Differential Scanning Calorimetry (DSC) is the primary and most effective technique for quantifying the thermal stability of liquid crystal mixtures.[2] DSC precisely measures the heat flow associated with phase transitions as a function of temperature. The peak of the endothermic transition upon heating corresponds to the nematic-to-isotropic transition temperature (TNI), providing a direct measure of the thermal stability of the nematic phase.

Q5: Can I use Polarized Optical Microscopy (POM) to assess thermal stability?

A5: Yes, Polarized Optical Microscopy (POM) with a hot stage is a valuable complementary technique. While DSC provides quantitative thermodynamic data, POM allows for the direct visualization of the phase transitions.[3] By observing the disappearance of the characteristic liquid crystal texture (e.g., Schlieren or marbled) as the sample is heated, you can determine the clearing point. This visual confirmation is crucial for identifying different mesophases and observing the quality of the liquid crystal alignment.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: I've added this compound to my liquid crystal host (e.g., 5CB), but I'm not seeing an increase in the clearing point. What could be the issue?

A: There are several potential reasons for this observation:

  • Insufficient Concentration: The concentration of the additive may be too low to induce a significant shift in the clearing point. We recommend preparing a series of mixtures with increasing concentrations of this compound (e.g., 1, 2, 5, 10 wt%) to determine the dose-dependent effect.

  • Purity of Materials: Impurities in either the host liquid crystal or the additive can depress the clearing point and broaden the transition peak. Ensure you are using high-purity materials. If in doubt, purify your materials before use.

  • Incompatibility: While unlikely with similar molecular structures, there could be poor compatibility between the additive and the host, leading to phase separation rather than a homogeneous mixture. This can often be observed under a microscope as distinct domains.

Q: My mixture appears cloudy or shows phase separation after adding this compound. How can I resolve this?

A: This indicates poor solubility or incomplete mixing. Here are some troubleshooting steps:

  • Heating and Agitation: Gently heat the mixture above its clearing point into the isotropic phase while stirring or sonicating. This will increase the solubility of the additive in the host liquid crystal. Ensure the mixture is completely clear in the isotropic phase before slowly cooling it back down.

  • Solvent-Assisted Mixing: As a last resort, you can dissolve both the host and the additive in a common volatile solvent (e.g., dichloromethane or chloroform), mix thoroughly, and then slowly evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying. This method ensures a more homogeneous mixture at the molecular level.

  • Concentration Limit: You may have exceeded the solubility limit of the additive in the host liquid crystal. Try preparing a mixture with a lower concentration of this compound.

Q: The DSC thermogram of my mixture shows a very broad nematic-to-isotropic transition peak. What does this signify?

A: A broad transition peak in the DSC thermogram typically indicates the presence of impurities or a non-homogeneous mixture. Impurities disrupt the cooperative nature of the phase transition, causing it to occur over a wider temperature range. If you have ruled out impurities, ensure your mixture is well-homogenized using the techniques mentioned above.

Q: After cooling from the isotropic phase, my liquid crystal mixture goes directly to a crystalline state without showing a nematic phase. What is happening?

A: This phenomenon, known as monotropic behavior, can occur when the crystallization temperature is higher than the nematic-to-isotropic transition temperature upon cooling. It can also be induced by certain additives. To observe the nematic phase, you may need to cool the sample rapidly from the isotropic phase to "trap" it in the metastable nematic state before it has a chance to crystallize.

Experimental Protocols

Protocol 1: Preparation of a Liquid Crystal Mixture

This protocol describes the preparation of a liquid crystal mixture of a host (e.g., 4-pentyl-4'-cyanobiphenyl, 5CB) with this compound.

Materials:

  • Host liquid crystal (e.g., 5CB, high purity)

  • This compound (high purity)

  • Small glass vial with a PTFE-lined cap

  • Analytical balance (4-decimal place)

  • Hot plate with magnetic stirring capabilities

  • Small magnetic stir bar

  • Spatula

Procedure:

  • Tare the glass vial on the analytical balance.

  • Carefully add the desired amount of the host liquid crystal (e.g., 5CB) to the vial and record the mass.

  • Add the desired amount of this compound to the same vial to achieve the target weight percentage and record the mass.

  • Add the small magnetic stir bar to the vial.

  • Place the vial on the hot plate and heat it to a temperature approximately 10-15 °C above the expected clearing point of the mixture while stirring gently. For a 5CB-based mixture, heating to 50-60 °C is a good starting point.

  • Continue heating and stirring until the mixture becomes a completely clear and homogeneous isotropic liquid.

  • Once the mixture is homogeneous, turn off the heat and allow it to cool slowly to room temperature while still stirring.

  • Store the vial in a desiccator to prevent moisture absorption.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the nematic-to-isotropic transition temperature (TNI) of your prepared liquid crystal mixture.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Crimper for sealing DSC pans

  • Prepared liquid crystal mixture

  • Nitrogen gas supply for purging

Procedure:

  • Accurately weigh 2-5 mg of the liquid crystal mixture into a hermetic aluminum DSC pan.

  • Seal the pan using the crimper. Prepare an empty sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min).

  • Equilibrate the sample at a temperature well below any expected transitions (e.g., 0 °C).

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point (e.g., 80 °C). This first heating scan is to erase any prior thermal history of the sample.

  • Hold the sample at the high temperature for 2-5 minutes to ensure it is fully in the isotropic phase.

  • Cool the sample at the same controlled rate (e.g., 10 °C/min) back to the starting temperature.

  • Perform a second heating scan at the same rate (10 °C/min) up to the final temperature. The data from this second heating scan is typically used for analysis.

  • Analyze the resulting thermogram. The peak temperature of the endotherm corresponding to the nematic-to-isotropic transition is taken as the clearing point (TNI).

Data Presentation

The impact of this compound on the thermal stability of a host liquid crystal should be presented in a clear, tabular format. As a hypothetical example, if you were to test this with 5CB, your data might look like this:

Concentration of this compound (wt%)Nematic-to-Isotropic Transition (TNI) (°C)
0 (Pure 5CB)35.2
136.1
237.0
539.3
1042.5

Note: The data in this table is illustrative and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Mixture Preparation cluster_analysis Thermal Analysis weigh_lc Weigh Host LC weigh_additive Weigh Additive weigh_lc->weigh_additive mix_heat Heat & Stir to Isotropic Phase weigh_additive->mix_heat cool Slow Cool to Room Temperature mix_heat->cool prepare_dsc Prepare DSC Sample cool->prepare_dsc Homogeneous Mixture run_dsc Run DSC (Heat-Cool-Heat) prepare_dsc->run_dsc analyze Analyze Thermogram (Determine T_NI) run_dsc->analyze pom POM with Hot Stage (Visual Confirmation) run_dsc->pom analyze->pom Correlate Data

Caption: A typical experimental workflow for preparing and analyzing liquid crystal mixtures.

Conceptual Influence of Additive on Nematic Order

additive_effect cluster_host Pure Host LC (e.g., 5CB) cluster_mixture Mixture with Rigid Additive a1 a2 a1->a2 a3 a4 a3->a4 a5 a6 a5->a6 b1 b2 b1->b2 b3 b4 b3->b4 b5 b6 b5->b6 additive Rigid Additive T_NI_host Lower T_NI T_NI_mixture Higher T_NI cluster_host cluster_host cluster_mixture cluster_mixture note Rigid additive enhances aintermolecular interactions and orientational order, requiring more energy (higher temperature) to transition to the isotropic phase.

Caption: Conceptual diagram illustrating how a rigid additive can increase the nematic-to-isotropic transition temperature (TNI).

References

  • Ghosh, A., et al. (2020). Effect of Mesogenic Phase and Structure of Liquid Crystals on Tribological Properties as Lubricant Additives. Materials, 13(2), 358. [Link]

  • Merekalov, A. S., et al. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Materials, 16(17), 6038. [Link]

  • Cole, D. G., et al. (1980). Liquid crystal compositions for multiplexed displays. U.S.
  • Missaoui, T., et al. (2020). Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. The Journal of Physical Chemistry B, 124(4), 695–702. [Link]

  • Meddeb, B., et al. (2019). DSC thermogram of 5CB, 8OBAF and the complexes 5CB/8OBAF upon heating/cooling cycles. ResearchGate. [Link]

  • Urban, S., & Gestblom, B. (2005). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. The College of Wooster. [Link]

  • Constant, J., et al. (1979). Biphenyl based liquid crystal compositions. U.S.
  • Inukai, T., et al. (1977). P-cyanophenyl 4-alkyl-4'-biphenylcarboxylate, method for preparing same and liquid crystal compositions using same. U.S.
  • Shashidhar, R., & Kleinhans, H. D. (1984). Phase Transitions in Liquid Crystals. Phase Transitions, 4(1-2), 1-21. [Link]

  • Scheuble, B. S., et al. (1986). Liquid crystal composition. U.S.
  • Kossyrev, P., et al. (2010). DSC data for 5CB, 6CB and GNP. The dependences of heat flow (W/g) versus temperature (°C) in heating mode are depicted. ResearchGate. [Link]

  • Kim, H. J., et al. (2020). Liquid crystal composition. European Patent EP 2 700 698 B1. [Link]

  • Oweimreen, G. L., & Lin, G. C. (1981). The effect of quasispherical solutes on the nematic to isotropic transition in liquid crystals. Journal of Chemical Physics, 74(3), 1913-1921. [Link]

  • Roland, C. M., et al. (2011). Phase diagram and dynamics of the liquid crystal isopentylcyanobiphenyl (5*CB). The Journal of Physical Chemistry B, 115(20), 6437-6444. [Link]

  • El-Azhary, A. A., et al. (2018). DSC thermograms of some representative compounds. ResearchGate. [Link]

  • Singh, S. (2019). Role of molecular rigidity on phase organization of a smectic liquid crystal—A theoretical model. Liquid Crystals, 46(13-14), 2038-2049. [Link]

  • Goulding, M. J., et al. (1998). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 319(1), 163-174. [Link]

  • Barrera, A., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1084. [Link]

  • Roland, C. M., et al. (2011). Phase Diagram and Dynamics of the Liquid Crystal Isopentylcyanobiphenyl (5*CB). ResearchGate. [Link]

  • Łoś, J., & Rzoska, S. J. (2022). Continuous isotropic – nematic transition in compressed rod-line liquid crystal based nanocolloid. arXiv preprint arXiv:2205.15589. [Link]

  • Rzoska, S. J., et al. (2009). Glassy dynamics of liquid crystalline 4(')-n-pentyl-4-cyanobiphenyl in the isotropic and supercooled nematic phases. The Journal of Chemical Physics, 130(23), 234903. [Link]

  • Drozd-Rzoska, A., et al. (2022). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Materials, 15(19), 6806. [Link]

  • Mercuri, F., et al. (2003). Thermal and optical study of the kinetics of the nematic-isotropic transition in octylcyanobiphenyl. Physical Review E, 68(4), 041708. [Link]

  • Abberley, J. P., et al. (2022). Influence of Liquid Crystallinity and Mechanical Deformation on the Molecular Relaxations of an Auxetic Liquid Crystal Elastomer. Polymers, 14(15), 3045. [Link]

  • Taylor, L. S. (2018). The Influence of Additives and Impurities on Crystallization. Annual Review of Chemical and Biomolecular Engineering, 9, 137-158. [Link]

  • Fu, S., et al. (2012). Effect of Molecular Shape on Polymeric Liquid Crystal. Key Engineering Materials, 512-515, 135-138. [Link]

  • Wood, B., et al. (2023). Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. Organic Process Research & Development, 27(11), 2005–2017. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Shekunov, B. Y., & York, P. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 66(2), 127-135. [Link]

  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (pp. 91-122). Cambridge University Press. [Link]

Sources

Technical Support Center: High-Purity Purification of Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the column chromatography purification of Ethyl 4'-cyanobiphenyl-3-carboxylate. The content is structured to address common challenges and provide actionable solutions, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selecting a stationary and mobile phase for purifying this compound?

A: The selection is guided by the principle of "like dissolves like" and the polarity of the target molecule. This compound is a polar aromatic compound due to the presence of both a cyano (-CN) and an ethyl ester (-COOEt) group. Therefore, a normal-phase chromatography setup is most appropriate.

  • Stationary Phase: A polar adsorbent is required. Silica gel (SiO₂) is the standard and most effective choice for this type of purification.[1][2][3][4][5] Its slightly acidic surface interacts with the polar functional groups of the molecule, allowing for separation from less polar impurities.

  • Mobile Phase (Eluent): A solvent system consisting of a non-polar solvent and a moderately polar solvent is used to elute the compound from the silica gel.[6][7] The most common and effective combination is a mixture of n-hexane and ethyl acetate .[2][8][9] The ratio is adjusted to control the elution speed.

Q2: How do I determine the optimal hexane/ethyl acetate ratio before running a large-scale column?

A: The optimal solvent ratio must be determined empirically using Thin Layer Chromatography (TLC) . The goal is to find a ratio where the this compound has a Retention Factor (Rf) value between 0.2 and 0.4.[10] An optimal range of 0.15–0.35 provides the best chance for a successful separation on a flash column.[11]

  • Procedure: Spot your crude reaction mixture on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).

  • Interpretation:

    • If the Rf is too high (>0.4), the eluent is too polar. Increase the proportion of hexane.[11]

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.[10][12]

    • Crucially, you also need to ensure that your target compound is well-separated from major impurities on the TLC plate. A larger difference in Rf values between spots will lead to better separation on the column.[12]

Q3: My compound is synthesized via a Suzuki-Miyaura coupling. What are the likely impurities I need to separate?

A: Suzuki-Miyaura reactions are powerful for creating the biphenyl core but can generate several characteristic byproducts that must be removed.[13][14][15] Your purification strategy should account for:

  • Homocoupling Products: Dimers of your aryl halide or boronic acid starting materials.[16][17] These are often less polar than the desired product.

  • Unreacted Starting Materials: Residual aryl halide and boronic acid/ester.

  • Protodeboronation/Dehalogenation Products: Byproducts where the boronic acid group or halide is replaced by a hydrogen atom.[16]

  • Palladium Catalyst Residues: Residual palladium, which can often be seen as a fine black solid or can remain in solution.

Q4: Should I use wet or dry loading for my sample?

A: The choice depends on the solubility of your crude product in the mobile phase.

  • Wet Loading: This is the preferred method if your compound is readily soluble in the initial mobile phase. Dissolve the crude material in the minimum amount of eluent and carefully pipette it onto the top of the column.[3]

  • Dry Loading: Use this method if your compound has poor solubility in the eluent or if you need to use a stronger, more polar solvent (like dichloromethane) to dissolve it.[3] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[3][5] This powder can then be carefully added to the top of the column.

Troubleshooting Guide for Column Chromatography

This section addresses specific issues that may arise during the purification process.

Problem Probable Cause(s) Solution(s)
Poor Separation / Overlapping Fractions 1. Incorrect Solvent System: The polarity of the eluent is not optimized, leading to a small Rf difference between the product and impurities.[12] 2. Column Overloading: Too much sample was loaded for the amount of silica gel used. 3. Poor Column Packing: The presence of cracks, channels, or air bubbles in the silica bed.[18]1. Re-optimize with TLC: Find a solvent system that maximizes the separation between your target compound and impurities.[11] 2. Reduce Sample Load: A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the Column: Ensure the silica is packed uniformly as a slurry and never allowed to run dry.
Compound Does Not Elute from the Column 1. Mobile Phase is Not Polar Enough: The eluent lacks the strength to displace the compound from the silica gel.[12] 2. Compound Decomposed: The compound may be unstable on the acidic silica gel.[12]1. Use a Gradient Elution: Start with the optimized solvent system and gradually increase the proportion of the more polar solvent (ethyl acetate) to increase the eluent strength.[12] 2. Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, then develop it. If a new spot appears or the original spot diminishes, it indicates decomposition.[12] Consider using deactivated silica or an alternative stationary phase like alumina.[12]
Compound Elutes Too Quickly (in the Solvent Front) 1. Mobile Phase is Too Polar: The compound has minimal interaction with the stationary phase.[12] 2. Column Cracking: A channel has formed, allowing the solvent and sample to bypass the stationary phase.1. Decrease Eluent Polarity: Reformulate your mobile phase with a higher percentage of the non-polar solvent (hexane) based on new TLC trials.[11] 2. Check the First Fractions: Always collect the initial solvent that passes through the column and check it by TLC. 3. Repack the Column: Ensure a homogenous and stable silica bed.
Streaking or "Tailing" of the Product Band 1. Sample Overload: The concentration of the compound is too high at a specific point on the column. 2. Poor Sample Solubility: The compound is not fully dissolved in the mobile phase as it moves through the column.[12] 3. Strong Acid-Base Interactions: Highly polar or acidic/basic functional groups interacting too strongly with the silica.1. Load a More Dilute Sample: Ensure the sample is fully dissolved before loading. 2. Increase Eluent Polarity: After the main band begins to elute, you can switch to a slightly more polar solvent mixture to help push the "tail" off the column more quickly.[12] 3. Add a Modifier: For compounds with acidic or basic groups, adding a small amount of acetic acid or triethylamine (0.1-1%) to the eluent can improve peak shape.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

1. Preparation and TLC Analysis:

  • Prepare stock solutions of your mobile phase. Based on literature for similar structures, a good starting point for TLC analysis is Hexane:Ethyl Acetate (8:2 v/v) .
  • Run TLC plates with varying solvent ratios to find the system that provides an Rf of ~0.3 for the target compound and the best separation from impurities.

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size. A column diameter should allow for a sample-to-silica ratio of approximately 1:50 by weight.
  • Place a small plug of cotton wool or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.
  • In a separate beaker, create a slurry of silica gel in your starting, least polar mobile phase.
  • Pour the slurry into the column. Use a funnel to avoid splashing. Tap the column gently to help the silica settle.
  • Open the stopcock to drain some solvent, and continue adding the slurry until the desired column height is reached (typically 15-20 cm). Crucially, never let the solvent level drop below the top of the silica bed.
  • Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product (e.g., 100 mg) in a minimal volume (0.5-1.0 mL) of the mobile phase. Carefully pipette the solution onto the center of the top sand layer.
  • Dry Loading: If necessary, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add ~1-2 g of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top sand layer.
  • Drain the solvent until it is level with the top of the sand/sample layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good starting point).
  • Begin collecting fractions in test tubes. Monitor the elution process using TLC.
  • If impurities are well-separated, you can run the column isocratically (with the same solvent mixture). If separation is difficult or some compounds are strongly retained, switch to a more polar solvent mixture (gradient elution) after your product has eluted.

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Data

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem Identified poor_sep Poor Separation | Overlapping Fractions start->poor_sep no_elution Compound Not Eluting start->no_elution fast_elution Compound in Solvent Front start->fast_elution tailing Peak Tailing start->tailing cause_solvent1 Cause: Incorrect Solvent System poor_sep->cause_solvent1 cause_overload Cause: Column Overload poor_sep->cause_overload cause_packing Cause: Poor Packing poor_sep->cause_packing cause_solvent2 Cause: Eluent Not Polar Enough no_elution->cause_solvent2 cause_decomp Cause: Compound Decomposed no_elution->cause_decomp cause_solvent3 Cause: Eluent Too Polar fast_elution->cause_solvent3 tailing->cause_overload cause_solubility Cause: Poor Solubility tailing->cause_solubility solution_tlc Solution: Re-optimize via TLC cause_solvent1->solution_tlc solution_load Solution: Reduce Sample Load cause_overload->solution_load solution_repack Solution: Repack Column cause_packing->solution_repack solution_gradient Solution: Use Gradient Elution cause_solvent2->solution_gradient solution_stability Solution: Test Stability / Change Stationary Phase cause_decomp->solution_stability solution_lesspolar Solution: Decrease Eluent Polarity cause_solvent3->solution_lesspolar solution_polarity_inc Solution: Increase Polarity Post-Elution cause_solubility->solution_polarity_inc

Caption: Troubleshooting workflow for column chromatography.

Typical Chromatography Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for aromatic esters and nitriles.
Mobile Phase n-Hexane / Ethyl AcetateProvides good selectivity for polar aromatic compounds.[2][8]
Target Rf (TLC) 0.2 - 0.4Optimal range for good separation and reasonable elution time.[10]
Loading Method Dry Loading (adsorbed on silica)Recommended if solubility in hexane/EtOAc is limited.[3][5]
Elution Mode Isocratic or GradientStart isocratic; use a gradient of increasing ethyl acetate if separation is difficult.

References

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Mobile and Stationary Phases in Chromatography Explained. (n.d.). Pharma Now. Retrieved January 12, 2026, from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved January 12, 2026, from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved January 12, 2026, from [Link]

  • Rf values of compound L3 and compound L4. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 12, 2026, from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Supporting Information. (n.d.). CORE. Retrieved January 12, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved January 12, 2026, from [Link]

  • Column Chromatography (Purification). (2013, October 21). YouTube. Retrieved January 12, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • FLASH OPTIMIZATION. (n.d.). Brian H. Northrop. Retrieved January 12, 2026, from [Link]

  • Organic chemistry TLC. (2017, August 11). Student Doctor Network Forums. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Preventing Phase Separation in Liquid Crystal Blends Containing Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with liquid crystal (LC) blends containing Ethyl 4'-cyanobiphenyl-3-carboxylate. This guide is designed to provide in-depth troubleshooting and practical advice to help you overcome challenges related to phase separation in your experiments.

Introduction: The Challenge of Homogeneity

This compound is a valuable mesogen due to its unique electronic and structural properties, including a rigid biphenyl core, a strong electron-withdrawing cyano group, and a polar ester group.[1] These features, however, can also contribute to miscibility issues when blended with other liquid crystals or host materials, leading to phase separation. This phenomenon can manifest as turbidity, the formation of droplets, or distinct domains within the mixture, ultimately compromising the desired uniform anisotropic properties of the final material or device.[2][3][4]

This guide will walk you through the common causes of phase separation in these blends and provide actionable strategies to prevent it, ensuring the stability and performance of your liquid crystal mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of phase separation in my liquid crystal blend containing this compound?

A1: Phase separation in liquid crystal mixtures is fundamentally a thermodynamic process driven by a positive Gibbs free energy of mixing. For blends containing this compound, several key factors contribute to this:

  • Mismatch in Molecular Polarity and Shape: The distinct polar cyano and ester groups on this compound create strong dipole-dipole interactions.[1][5][6] If the other components in your blend have significantly different polarities or molecular geometries, the intermolecular forces between like molecules can become more favorable than those between unlike molecules, leading to demixing.

  • Disparity in "Solubility Parameters": While not a perfect predictor for anisotropic fluids, the concept of solubility parameters can be a useful guide. A large difference in the cohesive energy densities of the components suggests poor miscibility.

  • Temperature Effects: The stability of a liquid crystal blend is highly dependent on temperature.[7] As the temperature changes, the delicate balance of intermolecular forces can be disrupted, leading to phase separation. This is particularly true near phase transition temperatures of the individual components.[8][9]

  • Concentration Thresholds: Many liquid crystal mixtures have a limited miscibility range.[10] Exceeding the saturation concentration of one component in another will inevitably lead to phase separation.

Q2: I'm observing cloudiness in my mixture after cooling it from the isotropic phase. What is happening?

A2: This is a classic sign of thermally induced phase separation.[2] When the mixture is heated to the isotropic phase, the increased thermal energy overcomes the unfavorable interactions between the different molecules, resulting in a homogeneous solution. However, upon cooling, as the system attempts to transition into a more ordered liquid crystalline phase (e.g., nematic or smectic), the thermodynamic driving force for phase separation increases. The molecules with stronger self-interactions will begin to aggregate, forming small domains that scatter light and cause the observed cloudiness or turbidity.

Q3: Can the rate of cooling affect phase separation?

A3: Absolutely. Rapid cooling (quenching) can sometimes kinetically trap the mixture in a metastable homogeneous state. However, this is often not a stable long-term solution. Slower, controlled cooling allows the system more time to reach thermodynamic equilibrium, which, in the case of a poorly miscible blend, will be a phase-separated state. Understanding the kinetics of phase separation can be a tool, but for long-term device stability, achieving thermodynamic miscibility is crucial.

Q4: Are there any visual cues during mixing that might predict future phase separation?

A4: Yes, be observant during the initial blending process. If you notice persistent schlieren lines or regions of different refractive indices that are slow to dissipate even with thorough mixing in the isotropic phase, it could be an early indicator of poor miscibility. A truly miscible blend should become optically clear and uniform relatively quickly at a temperature well within the isotropic range of all components.

Troubleshooting Guides

Issue 1: My blend is phase-separated at room temperature.

This is a common and critical issue. The following troubleshooting steps can help you achieve a stable, homogeneous blend.

Logical Flow for Troubleshooting Room Temperature Phase Separation

start Start: Phase-Separated Blend at Room Temperature compatibilizer Introduce a Compatibilizer/Dopant start->compatibilizer Initial Approach solvent Modify Solvent System (if applicable) compatibilizer->solvent If phase separation persists success Success: Homogeneous Blend compatibilizer->success If successful temp Optimize Operating Temperature solvent->temp For temperature-sensitive applications solvent->success If successful reformulate Reformulate the Blend temp->reformulate If temperature is constrained temp->success If successful reformulate->success If successful fail Re-evaluate Component Selection reformulate->fail If unsuccessful

Caption: Troubleshooting workflow for room temperature phase separation.

Step-by-Step Protocol: The Compatibilizer Approach

The introduction of a third component, a compatibilizer or dopant, can effectively bridge the miscibility gap between your primary components.

  • Selection of a Compatibilizer:

    • Choose a molecule with a structure that is intermediate or has affinities for both this compound and the other component(s) of your blend.

    • Consider molecules with similar cyanobiphenyl cores but with different alkyl chain lengths or other functional groups that can mediate interactions. For example, adding a small amount of a shorter-chain cyanobiphenyl liquid crystal like 5CB (4-cyano-4'-pentylbiphenyl) can sometimes improve miscibility.[11]

    • The compatibilizer should ideally be miscible with each of the primary components individually.

  • Experimental Procedure:

    • Preparation: Prepare a series of small-scale test blends with varying concentrations of the chosen compatibilizer (e.g., 0.5%, 1%, 2%, 5% by weight).

    • Mixing: For each test blend, combine the components in a clean vial. Heat the mixture into the isotropic phase (typically the clearing point of the highest-clearing component plus 5-10°C) and stir or sonicate until visually homogeneous.

    • Observation: Allow the samples to cool slowly to room temperature. Observe for any signs of phase separation (cloudiness, droplet formation) over a period of 24-48 hours. Polarized optical microscopy is an excellent tool for this analysis.[2][8]

    • Analysis: Identify the minimum concentration of the compatibilizer that maintains a homogeneous blend at the desired operating temperature.

Issue 2: The blend is homogeneous at high temperatures but phase separates upon cooling.

This indicates that the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) is within or near your desired operating range.[10]

Strategies for Widening the Miscibility Window
  • Component Ratio Adjustment: Systematically vary the concentration of this compound in the blend. Sometimes, a slight adjustment to the stoichiometry can significantly impact the phase behavior. Create a phase diagram by preparing a series of blends with varying compositions and noting the temperatures at which phase separation occurs upon cooling.

  • Introduction of Chiral Dopants: The addition of a small amount of a chiral dopant can sometimes stabilize a mixture.[3] While the primary purpose of a chiral dopant is to induce a helical twist, the structural modifications to the overall packing can influence intermolecular interactions and suppress phase separation.

Quantitative Data: Example Phase Diagram Construction

To systematically address temperature-induced phase separation, constructing a temperature-composition phase diagram is invaluable.

% this compound (by weight) Phase Separation Temperature (°C) on Cooling Observations
5%45Becomes cloudy below this temperature
10%52Droplets visible under microscope
15%58Macroscopic phase separation
20%65Rapid demixing

This data allows you to identify the compositional ranges that are most stable at your target operating temperature.

Issue 3: Phase separation is induced by an external stimulus (e.g., electric field, UV light).

In some applications, such as in the formation of Polymer Dispersed Liquid Crystals (PDLCs), phase separation is an intended and controlled process.[2] However, unintended phase separation triggered by external stimuli can be problematic.

  • Electric Field-Induced Separation: Strong electric fields can cause the migration of more polar components, leading to localized concentration gradients and subsequent phase separation. If this is an issue, consider:

    • Using components with more closely matched dielectric anisotropies.

    • Operating at lower field strengths if the application allows.

  • Photopolymerization-Induced Phase Separation (PIPS): In systems where a liquid crystal is mixed with a prepolymer and photoinitiator, UV curing is designed to induce phase separation.[2][12] To control this process and avoid undesirable morphologies:

    • Curing Temperature: The temperature at which polymerization occurs significantly affects the final morphology.[2] Curing at a temperature where the LC and prepolymer are more miscible can lead to smaller, more uniform LC droplets.

    • UV Intensity: The rate of polymerization, controlled by UV intensity, influences the kinetics of phase separation. Lower intensities can allow for more controlled domain growth.

Workflow for Controlling PIPS

start Start: Uncontrolled PIPS temp Adjust Curing Temperature start->temp uv Modify UV Intensity start->uv composition Alter LC/Prepolymer Ratio start->composition characterize Characterize Morphology (e.g., SEM, POM) temp->characterize uv->characterize composition->characterize optimize Optimize for Desired Droplet Size/Distribution characterize->optimize

Caption: Optimization workflow for photopolymerization-induced phase separation.

Advanced Characterization Techniques

To thoroughly investigate and solve phase separation issues, the following analytical techniques are highly recommended:

  • Polarized Optical Microscopy (POM): The primary tool for visualizing liquid crystal textures and identifying different phases or phase-separated domains.[2][8] The presence of distinct domains with different textures or isotropic droplets within an LC phase is a clear indication of phase separation.

  • Differential Scanning Calorimetry (DSC): DSC is crucial for accurately determining phase transition temperatures (e.g., crystal-nematic, nematic-isotropic).[7][8] In a phase-separated blend, you may observe multiple or broadened transitions corresponding to the different domains, rather than the sharp, single transitions expected of a homogeneous mixture.

  • Turbidity Measurements: A simple yet effective method to quantify the onset of phase separation. By monitoring the transmission of light through the sample as a function of temperature, the exact temperature at which the sample becomes cloudy can be determined.

Conclusion

Preventing phase separation in liquid crystal blends containing this compound requires a systematic approach that considers the thermodynamic and kinetic factors at play. By carefully selecting blend components, optimizing their ratios, considering the use of compatibilizers, and controlling experimental parameters like temperature and cooling rate, you can achieve stable, homogeneous mixtures essential for high-performance applications. This guide provides a foundational framework for troubleshooting, but diligent experimentation and characterization will be key to your success.

References

  • Characterization of the phase separation of the E7 liquid crystal - SPIE Digital Library. Available at: [Link]

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  • Long term phase separation dynamics in liquid crystal-enriched microdroplets obtained from binary fluid mixtures - RSC Publishing. Available at: [Link]

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  • Fluorescence Transduction of Liquid Crystal Ordering Transitions for Biosensing - Journal of the American Chemical Society - ACS Publications. Available at: [Link]

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  • New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing). Available at: [Link]

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Validation & Comparative

A Comparative Performance Analysis of Ethyl 4'-cyanobiphenyl-3-carboxylate in Twisted Nematic Displays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance analysis of Ethyl 4'-cyanobiphenyl-3-carboxylate as a potential material for twisted nematic (TN) liquid crystal displays (LCDs). In the landscape of liquid crystal materials, cyanobiphenyls have historically been a cornerstone due to their favorable dielectric and optical properties.[1][2] This document will delve into the anticipated performance of this compound by drawing comparisons with well-established industry-standard liquid crystals. The analysis is grounded in the fundamental principles of liquid crystal physics and chemistry, supported by experimental data for analogous compounds.

The Significance of Molecular Structure in Nematic Liquid Crystals

The performance of a liquid crystal in a TN display is intrinsically linked to its molecular structure. The quintessential calamitic (rod-like) shape, a rigid core, and flexible terminal groups are the defining features that give rise to the mesophase behavior. The cyanobiphenyl core, in particular, is a well-studied and widely utilized mesogen.[1]

The position of the substituent groups on the biphenyl core significantly influences the material's bulk properties. In the case of this compound, the cyano group (-CN) at the 4' position provides a strong dipole moment along the principal molecular axis, which is crucial for achieving a positive dielectric anisotropy (Δε) – a prerequisite for TN-LCD operation. The ethyl carboxylate group (-COOCH₂CH₃) at the 3-position, or meta-position, will have a distinct impact on the molecule's polarity, polarizability, and steric interactions compared to its para-substituted counterpart.

Molecular Structure of this compound and its Isomer

A visual representation of the molecular structures of this compound and its para-isomer.

Comparative Analysis of Key Performance Parameters

The efficacy of a liquid crystal in a TN display is primarily determined by four key parameters: birefringence (Δn), dielectric anisotropy (Δε), rotational viscosity (γ₁), and the nematic-to-isotropic transition temperature (Tₙᵢ), also known as the clearing point.

Birefringence (Δn)

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a measure of the optical anisotropy of the material. For a TN-LCD, a sufficiently high Δn is required to ensure efficient light modulation at a practical cell gap thickness.

Expected Performance of this compound: The presence of the conjugated biphenyl core and the cyano group suggests that this molecule will exhibit significant birefringence. However, the meta-position of the ethyl carboxylate group may lead to a slightly lower Δn compared to its para-isomer. This is because the para-substitution extends the molecular conjugation more effectively, leading to a larger anisotropy of the molecular polarizability.

Dielectric Anisotropy (Δε)

Positive dielectric anisotropy (Δε > 0) is a fundamental requirement for TN-LCDs, as it allows the liquid crystal directors to align with an applied electric field. The magnitude of Δε influences the threshold voltage (Vₜₕ) of the display.

Expected Performance of this compound: The strong dipole moment of the cyano group aligned with the long molecular axis will result in a positive Δε. The ethyl carboxylate group at the 3-position has a dipole moment component that is not parallel to the main axis. This will likely lead to a smaller Δε compared to the para-isomer, where the ester group's dipole moment would more closely align with the principal axis, and also in comparison to simple alkyl cyanobiphenyls like 5CB.[3][4]

Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction of the liquid crystal and is a critical factor in determining the response time of the display. A lower viscosity is desirable for faster switching speeds.

Expected Performance of this compound: The introduction of the ester group, particularly at the meta position, is likely to increase the rotational viscosity compared to a simple alkyl-substituted cyanobiphenyl like 5CB. The steric hindrance caused by the ester group can impede the free rotation of the molecules, leading to slower response times.

Clearing Point (Tₙᵢ)

The clearing point is the temperature at which the material transitions from the nematic liquid crystal phase to the isotropic liquid phase. A wide nematic range, with a high clearing point, is essential for the stable operation of the display over a range of temperatures.

Expected Performance of this compound: The rigid biphenyl core and the polar terminal groups are expected to result in a relatively high clearing point. The meta-substitution might lead to a less linear molecular shape compared to the para-isomer, which could slightly lower the clearing point due to less efficient molecular packing in the nematic phase.

Comparison with Standard Liquid Crystal Materials

To contextualize the expected performance of this compound, a comparison with well-characterized liquid crystals is essential. The following table summarizes the key properties of some common liquid crystals used in TN displays.

Liquid Crystal MaterialBirefringence (Δn) at 589 nm, 20°CDielectric Anisotropy (Δε) at 1 kHz, 20°CRotational Viscosity (γ₁) (mPa·s) at 20°CClearing Point (Tₙᵢ) (°C)
5CB (4-cyano-4'-pentylbiphenyl) ~0.18~+11.0~2835.0[2]
7CB (4-cyano-4'-heptylbiphenyl) ~0.16~+10.0~4042.8
8OCB (4-cyano-4'-octyloxybiphenyl) ~0.15~+8.5~6580.0[5]
E7 (Mixture) ~0.225~+13.8~3961.0

Analysis:

Based on the structural analysis, it is anticipated that this compound would exhibit properties that are a trade-off between those of the alkyl cyanobiphenyls and more complex ester-containing liquid crystals. Its Δn and Δε are expected to be lower than that of the E7 mixture but potentially comparable to or slightly lower than 5CB. The viscosity is predicted to be higher than that of 5CB. The clearing point will likely be influenced by the overall molecular shape and polarity.

Experimental Protocols for Performance Evaluation

To empirically determine the performance of this compound, a series of standardized characterization techniques must be employed.

Measurement of Birefringence (Δn)

Birefringence is typically measured using an Abbe refractometer or by analyzing the transmission spectrum of a planar-aligned liquid crystal cell.

Step-by-Step Methodology (Abbe Refractometer):

  • Sample Preparation: A small amount of the liquid crystal is placed on the prism of the Abbe refractometer.

  • Alignment: A thin, rubbed polyimide film on the prism surface can be used to induce planar alignment of the liquid crystal molecules.

  • Measurement of nₑ and nₒ: By rotating the polarizer, the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the liquid crystal director are measured.

  • Calculation: Δn is calculated as nₑ - nₒ.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different alignment configurations.

Step-by-Step Methodology:

  • Cell Preparation: Two types of cells are prepared: one with planar alignment and one with homeotropic alignment.

  • Capacitance Measurement: The capacitance of each cell is measured using an LCR meter at a specific frequency (e.g., 1 kHz).

  • Calculation: The dielectric permittivities parallel (ε∥) and perpendicular (ε⊥) to the director are calculated from the capacitance values. Δε is then determined as ε∥ - ε⊥.[4]

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity can be measured by observing the transient current response of a liquid crystal cell to a voltage pulse.

Step-by-Step Methodology:

  • Cell Preparation: A planar-aligned cell is used.

  • Voltage Application: A step voltage is applied to the cell, causing the liquid crystal directors to reorient.

  • Current Measurement: The transient current during the reorientation process is measured.

  • Analysis: The rotational viscosity is calculated from the decay time of the transient current.

Determination of Clearing Point (Tₙᵢ)

The clearing point is typically determined using differential scanning calorimetry (DSC) or by observing the texture change under a polarizing optical microscope (POM) with a hot stage.

Step-by-Step Methodology (DSC):

  • Sample Preparation: A small, accurately weighed sample of the liquid crystal is sealed in an aluminum pan.

  • Thermal Scan: The sample is heated at a constant rate (e.g., 5°C/min).

  • Analysis: The nematic-to-isotropic phase transition is observed as an endothermic peak in the DSC thermogram. The peak temperature corresponds to Tₙᵢ.

Experimental Workflow for Liquid Crystal Characterization

cluster_0 Material Synthesis & Purification cluster_1 Performance Characterization cluster_2 Device Prototyping & Testing synthesis Synthesis of Ethyl 4'-cyanobiphenyl-3-carboxylate purification Purification via recrystallization/chromatography synthesis->purification birefringence Birefringence (Δn) Measurement purification->birefringence dielectric Dielectric Anisotropy (Δε) Measurement purification->dielectric viscosity Rotational Viscosity (γ₁) Measurement purification->viscosity clearing_point Clearing Point (Tₙᵢ) Measurement purification->clearing_point tn_cell TN-LCD Cell Fabrication electro_optic Electro-optic Characterization tn_cell->electro_optic analysis analysis electro_optic->analysis Performance Analysis

A schematic of the experimental workflow for the comprehensive evaluation of a novel liquid crystal material.

The Working Principle of a Twisted Nematic LCD

A TN-LCD operates by controlling the polarization of light passing through it.

Working Principle of a Twisted Nematic Liquid Crystal Display

cluster_0 OFF State (Voltage = 0) cluster_1 ON State (Voltage > Vth) off_state Unpolarized Light Polarizer 1 (Vertical) Twisted Nematic LC (90° twist) Polarizer 2 (Horizontal) Light Blocked off_state:f1->off_state:f2 Vertically Polarized Light off_state:f2->off_state:f3 Polarization Rotated 90° on_state Unpolarized Light Polarizer 1 (Vertical) Aligned Nematic LC Polarizer 2 (Horizontal) Light Passes on_state:f1->on_state:f2 Vertically Polarized Light on_state:f2->on_state:f3 Polarization Unchanged

Illustration of the light modulation mechanism in a TN-LCD in its OFF and ON states.

In the "OFF" state (no applied voltage), the liquid crystal molecules are aligned in a 90-degree twist between the two substrates. As polarized light passes through, its polarization direction is guided by this twisted structure, allowing it to pass through the second polarizer, which is oriented 90 degrees to the first. In the "ON" state, an applied voltage aligns the liquid crystal molecules perpendicular to the substrates, and the twisted structure is lost. The polarization of the light is no longer rotated, and it is blocked by the second polarizer.

Conclusion and Future Outlook

This compound represents an interesting candidate for investigation in the field of liquid crystal materials. Based on its molecular structure, it is predicted to possess the necessary fundamental properties for application in twisted nematic displays, namely a positive dielectric anisotropy and significant birefringence. However, the placement of the ethyl carboxylate group at the meta-position is anticipated to result in a nuanced performance profile, likely involving a trade-off between a potentially lower operating voltage and slower switching speeds when compared to its para-isomer and other standard materials.

The true performance of this compound can only be ascertained through empirical investigation. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound. Such studies would not only elucidate the specific properties of this molecule but also contribute to a deeper understanding of the structure-property relationships in cyanobiphenyl-based liquid crystals, paving the way for the rational design of new materials with tailored performance characteristics for advanced display applications.

References

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  • P. G. de Gennes and J. Prost, The Physics of Liquid Crystals. Oxford University Press, 1993.
  • G. W. Gray, K. J. Harrison, and J. A. Nash, "New family of nematic liquid crystals for displays," Electron. Lett., vol. 9, no. 6, pp. 130-131, 1973.
  • M. Schadt and W. Helfrich, "Voltage-dependent optical activity of a twisted nematic liquid crystal," Appl. Phys. Lett., vol. 18, no. 4, pp. 127-128, 1971.
  • P. J. Collings and M. Hird, Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis, 1997. [Online]. Available: [Link]

  • H. Kelker and R. Hatz, Handbook of Liquid Crystals. Wiley-VCH, 1980.
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A Comparative Guide to the Synthesis and Spectral Validation of Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of the biphenyl core is a cornerstone of modern organic synthesis, often pivotal in the development of pharmaceuticals and liquid crystals.[1] The targeted molecule, Ethyl 4'-cyanobiphenyl-3-carboxylate, possesses a functionalized biphenyl scaffold that makes it a valuable building block. The presented synthetic approach, centered around the Suzuki-Miyaura cross-coupling reaction, is favored for its efficiency and tolerance of a wide array of functional groups.[2][3]

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction stands out as a prevalent and highly effective method for forging the carbon-carbon bond that forms the biphenyl structure.[2][4] This reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[5][6]

The logical choice for the synthesis of this compound via this method involves the reaction between ethyl 3-bromobenzoate and (4-cyanophenyl)boronic acid .

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Ethyl 3-bromobenzoate C This compound A->C Suzuki Coupling B (4-cyanophenyl)boronic acid B->C Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->C Base Base (e.g., K2CO3) Base->C Solvent Solvent (e.g., Toluene/Water) Solvent->C

Caption: Synthetic route to this compound via Suzuki-Miyaura coupling.

The selection of these starting materials is strategic. Ethyl 3-bromobenzoate provides the ester functionality at the desired position, while (4-cyanophenyl)boronic acid introduces the cyano group on the second phenyl ring. The palladium catalyst, often tetrakis(triphenylphosphine)palladium(0), facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the biphenyl product.[6] The base is crucial for the transmetalation step.[3]

Spectral Validation: A Self-Validating System

The cornerstone of trustworthy synthesis is rigorous characterization of the final product. A combination of spectroscopic techniques provides a detailed "fingerprint" of the molecule, confirming its identity and purity.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7]

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): This provides information on the different types of carbon atoms in the molecule.[9]

Expected Spectral Data for this compound:

Technique Expected Chemical Shifts (δ) and Multiplicities Interpretation
¹H NMR ~8.2-7.5 ppm (m, 8H, Ar-H), ~4.4 ppm (q, 2H, -OCH₂CH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃)The complex multiplet in the aromatic region corresponds to the eight protons on the biphenyl core. The quartet and triplet are characteristic of the ethyl ester group.
¹³C NMR ~165 ppm (C=O), ~145-125 ppm (Ar-C), ~118 ppm (CN), ~61 ppm (-OCH₂), ~14 ppm (-CH₃)The carbonyl carbon of the ester appears downfield. A series of peaks represent the aromatic carbons. The cyano carbon has a characteristic shift, as do the carbons of the ethyl group.

Note: Predicted chemical shifts are approximate and can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[10]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
~2230Cyano (C≡N)Stretching
~1720Ester (C=O)Stretching
~1600, ~1480Aromatic (C=C)Stretching
~1250Ester (C-O)Stretching

The presence of a sharp peak around 2230 cm⁻¹ is a strong indicator of the cyano group.[11] The strong absorption around 1720 cm⁻¹ confirms the presence of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[12]

Expected Mass Spectrum Data:

Technique Expected m/z Value Interpretation
High-Resolution MS (HRMS) Calculated m/z for C₁₆H₁₃NO₂ + H⁺Provides the exact mass of the molecular ion, confirming the molecular formula.
Electron Ionization MS (EI-MS) Molecular Ion Peak (M⁺) at m/z = 251Corresponds to the molecular weight of the compound.

The molecular ion peak should be observed at m/z 251, corresponding to the molecular weight of this compound.[2]

Comparative Analysis: Alternative Synthetic Route

While the Suzuki-Miyaura coupling is highly effective, other methods for biphenyl synthesis exist. One classical approach is the Ullmann condensation .

Ullmann Condensation:

This reaction involves the copper-catalyzed coupling of two aryl halides. To synthesize this compound via this method, one could react ethyl 3-bromobenzoate with 4-cyanobromobenzene in the presence of a copper catalyst at high temperatures.

Comparison of Synthetic Routes:

Feature Suzuki-Miyaura Coupling Ullmann Condensation
Catalyst Palladium-basedCopper-based
Reaction Conditions Generally milder conditionsOften requires high temperatures
Substrate Scope Broad, tolerates many functional groupsLess tolerant of sensitive functional groups
Byproducts Boron-containing byproducts, generally easy to removeCan lead to homo-coupling and other side products
Environmental Impact Palladium is a precious metal, but catalytic amounts are used. Boronic acids are generally less toxic than organotin reagents used in Stille coupling.[6]Copper is more abundant and less expensive than palladium, but the high temperatures can be energy-intensive.

The Suzuki-Miyaura coupling is generally preferred due to its milder reaction conditions, higher functional group tolerance, and often cleaner reaction profiles, leading to higher yields of the desired product.[3]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • Ethyl 3-bromobenzoate

  • (4-cyanophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add ethyl 3-bromobenzoate (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[2]

Spectral Analysis Protocol
  • NMR Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H and ¹³C NMR Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • IR Sample Preparation: Prepare a sample for IR analysis, for example, as a thin film on a salt plate or as a KBr pellet.

  • IR Spectrum Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Mass Spectrum Acquisition: Analyze the sample using a mass spectrometer, preferably with high-resolution capabilities.

By following these detailed protocols and comparing the obtained spectral data with the expected values, researchers can confidently validate the successful synthesis of this compound.

References

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  • Mamo, J. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ResearchGate. 2018. Available from: [Link]

  • Mamo, J., et al. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. 2018;3(3):8-11. Available from: [Link]

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  • Wang, K., et al. Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals. 2018;45(13-15):2049-2057. Available from: [Link]

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  • ResearchGate. Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl 3-(4-(hexyloxy)phenyl)-3-oxopropanoate (3). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 238201, Ethyl (1,1'-biphenyl)-4-carboxylate. Available from: [Link]

  • CHEMICAL PROBLEMS. SYNTHESIS BASED ON ETHYL CYANOACETATE 325. Available from: [Link]

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  • ResearchGate. Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Available from: [Link]

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  • National Institute of Standards and Technology. Ethyl cyanoacetate. In: NIST Chemistry WebBook. Available from: [Link]

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  • ResearchGate. FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). Available from: [Link]

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A Comparative Analysis of Palladium Catalysts for the Synthesis of Cyanobiphenyls: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Cyanobiphenyls

Cyanobiphenyls represent a critical class of organic molecules, most notably for their foundational role in the development of liquid crystal displays (LCDs). The unique properties of molecules like 4'-pentyl-4-biphenylcarbonitrile (5CB), first synthesized in 1972, paved the way for the ubiquitous flat-panel displays that define modern electronics.[1] Beyond this hallmark application, the cyanobiphenyl scaffold is a valuable building block in medicinal chemistry and materials science. The synthesis of these compounds, therefore, remains a topic of significant interest for both academic and industrial researchers.

The most prevalent and efficient method for constructing the core biphenyl structure is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This versatile carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions.[5][6] However, the success and efficiency of the Suzuki coupling are profoundly dependent on the choice of the palladium catalyst, particularly the nature of the ancillary ligands that coordinate to the palladium center. This guide provides a comparative study of different palladium catalyst systems for the synthesis of cyanobiphenyls, offering insights into catalyst selection, experimental design, and troubleshooting.

The Engine of Biphenyl Synthesis: The Suzuki-Miyaura Catalytic Cycle

At the heart of cyanobiphenyl synthesis lies the elegant catalytic cycle of the Suzuki-Miyaura reaction. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdX->ArPdAr_prime Transmetalation->ArPdX Ar'-B(OR)2 + Base ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArPdAr_prime->Product ArPdAr_prime->Product RedElim->ArPdAr_prime Reductive Elimination Product->Pd0 Reactant1 Ar-X Reactant2 Ar'-B(OR)2 Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium precursor and, more critically, the associated ligands (Ln), significantly influences the efficiency of each step in this cycle. The ligands stabilize the palladium center, modulate its reactivity, and can facilitate challenging transformations.

A Comparative Look at Palladium Catalysts

The evolution of palladium catalysts has led to a diverse array of options for synthetic chemists. For the synthesis of cyanobiphenyls, we will compare three representative classes of palladium catalysts, each with distinct characteristics.

Traditional Phosphine Ligand-Based Catalysts: The Workhorses

Palladium complexes with phosphine ligands have historically been the go-to catalysts for cross-coupling reactions.[8] A classic example is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Characteristics: These catalysts are often commercially available and relatively inexpensive. The electronic and steric properties of phosphine ligands can be tuned to a certain extent to optimize reactivity.[9]

  • Advantages:

    • Well-established and widely used, with a vast body of literature.

    • Effective for a range of aryl bromides and iodides.

  • Disadvantages:

    • Can be sensitive to air and moisture, requiring inert atmosphere techniques.

    • May exhibit lower activity for less reactive aryl chlorides.

    • Catalyst decomposition to palladium black can be an issue, leading to reduced yields.[10]

Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type): Enhanced Reactivity

The development of bulky, electron-rich biaryl phosphine ligands, pioneered by Stephen Buchwald, revolutionized palladium-catalyzed cross-coupling.[6][9] Ligands such as XPhos and SPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, generate highly active catalysts.

  • Characteristics: These ligands possess significant steric bulk and strong electron-donating properties. This combination promotes the oxidative addition of even challenging substrates like aryl chlorides and facilitates the reductive elimination step.[6]

  • Advantages:

    • High catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions.

    • Effective for a broad substrate scope, including sterically hindered and electron-rich or -poor aryl halides.

    • Increased catalyst stability compared to traditional phosphine ligands.

  • Disadvantages:

    • Higher cost compared to simpler phosphine ligands.

    • The pre-catalyst needs to be generated in situ in some cases, which can add a step to the experimental setup.

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: A New Generation of Stability and Activity

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[11][12][13] They are strong σ-donors, even more so than many phosphines, and form very stable bonds with the palladium center.[8][13]

  • Characteristics: NHC-palladium complexes are often well-defined, air- and moisture-stable solids, making them user-friendly.[11] The steric environment around the palladium can be readily modified by changing the substituents on the NHC ring.

  • Advantages:

    • Exceptional thermal stability, allowing for reactions at higher temperatures if necessary.[13]

    • High catalytic activity, often surpassing that of phosphine-based systems for certain applications.[11][13]

    • Robustness towards a wide range of functional groups.

  • Disadvantages:

    • The synthesis of some NHC ligands and their palladium complexes can be more complex.

    • The cost of commercially available NHC-palladium pre-catalysts can be higher.

Experimental Protocol: Synthesis of 4'-Pentyl-4-biphenylcarbonitrile (5CB)

To provide a direct comparison of the catalyst systems, a standardized experimental protocol for the synthesis of 5CB via the Suzuki-Miyaura coupling of 4-bromobenzonitrile and 4-pentylphenylboronic acid is presented below.[14][15][16]

Experimental_Workflow Reactants Reactant & Reagent Preparation Reaction Reaction Setup (Inert Atmosphere) Reactants->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Figure 2: A generalized experimental workflow for the synthesis of 5CB.

Materials:
  • 4-Bromobenzonitrile

  • 4-Pentylphenylboronic acid

  • Palladium Catalyst (see table below for specific catalysts)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or THF/Water)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol), 4-pentylphenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5-2 mol%) and the degassed solvent mixture (e.g., Toluene:Water 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 4'-pentyl-4-biphenylcarbonitrile.

  • Characterization: Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Data Comparison: Catalyst Performance in 5CB Synthesis

The following table summarizes the expected performance of the different palladium catalyst systems in the synthesis of 5CB under optimized conditions. The data is a representative compilation based on typical outcomes reported in the literature.

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Turnover Number (TON)Notes
Pd(PPh₃)₄212-2410075-85~40Prone to decomposition; requires strict inert conditions.
Pd₂(dba)₃ / XPhos0.52-480>95~190Highly active; suitable for a broader range of substrates.
[Pd(IPr)Cl₂]₂11-390>95~95Air- and moisture-stable pre-catalyst; easy to handle.

TON (Turnover Number) = moles of product / moles of catalyst

Discussion and Interpretation of Results

The data clearly illustrates the evolution of palladium catalysts. While traditional catalysts like Pd(PPh₃)₄ can provide moderate to good yields, they are often less efficient, requiring higher catalyst loadings and longer reaction times. Their susceptibility to decomposition can also lead to reproducibility issues.[10]

The advent of Buchwald-type ligands such as XPhos dramatically improves the efficiency of the Suzuki coupling. The steric bulk and electron-rich nature of these ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination, resulting in significantly higher yields, lower catalyst loadings, and shorter reaction times. This makes them a superior choice for demanding syntheses and for scaling up reactions.

NHC-palladium complexes represent a further refinement, combining high activity with exceptional stability.[11] The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, even at elevated temperatures.[13] Their user-friendliness, due to their air and moisture stability, makes them an attractive option for both academic and industrial settings where ease of handling and robustness are paramount.

Troubleshooting Common Issues in Cyanobiphenyl Synthesis

Even with optimized protocols, challenges can arise in Suzuki coupling reactions. Here are some common issues and potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the catalyst has not been deactivated by exposure to air or moisture.[10] For in situ generated catalysts, ensure the pre-catalyst and ligand are of high purity.

    • Inefficient Base: The choice of base is critical.[17] If one base is not effective, screen others such as Cs₂CO₃ or K₃PO₄. The base must be sufficiently strong to activate the boronic acid but not so strong as to cause side reactions.

    • Poor Solubility: Ensure all reactants are soluble in the chosen solvent system at the reaction temperature.[18]

  • Formation of Byproducts:

    • Homocoupling of Boronic Acid: This can occur if the reaction is too slow or if oxygen is present. Ensure thorough degassing of solvents and maintain a positive inert gas pressure.[19]

    • Protodeborylation: The boronic acid can be replaced by a hydrogen atom, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can help compensate for this.[10]

  • Difficulty in Purification:

    • Co-elution of Byproducts: If byproducts are difficult to separate by chromatography, optimizing the reaction to minimize their formation is the best approach. Recrystallization of the final product can also be an effective purification method.

Conclusion and Recommendations

The synthesis of cyanobiphenyls via the Suzuki-Miyaura cross-coupling reaction is a mature and reliable methodology. The choice of palladium catalyst, however, is a critical parameter that dictates the efficiency, scope, and practicality of the synthesis.

  • For routine syntheses where cost is a primary concern and the substrates are relatively reactive, traditional phosphine-based catalysts can be a viable option, provided that careful experimental technique is employed.

  • For challenging substrates , high-throughput synthesis, or process development where high yields and efficiency are paramount, Buchwald-type ligands are the recommended choice.

  • For applications demanding robustness, ease of handling, and high thermal stability , NHC-palladium catalysts offer significant advantages and represent the state-of-the-art in many cross-coupling applications.

Ultimately, the optimal catalyst for a specific cyanobiphenyl synthesis will depend on a careful consideration of the substrate, desired scale, and available resources. By understanding the principles outlined in this guide, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively.

References

  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research.

  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.

  • Pd-Catalyzed Cyanation of (Hetero)Aryl Halides by Using Biphosphine Ligands. Chemistry – A European Journal.

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition.

  • Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Trent University Digital Collections.

  • N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Chemical Society Reviews.

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC.

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Cyano-3-methoxyphenyl)boronic acid. Benchchem.

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters.

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  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega.

  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa.

  • A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate.

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.

  • Palladium-catalyzed C-C, C-N and C-O bond formation. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki reaction. Wikipedia.

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  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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  • How can I solve my problem with Suzuki coupling?. ResearchGate.

  • 4-Cyano-4'-pentylbiphenyl. Wikipedia.

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing.

  • Suzuki cross-coupling reaction. YouTube.

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  • 4′-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online.

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.

  • 4′-Pentyl-4-biphenylcarbonitrile 5CB Liquid Crystal. Ossila.

  • Synthesis of Supported Palladium Catalysts. DSpace.

  • Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. ResearchGate.

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A Senior Application Scientist's Guide to Carboxylate Positional Isomerism: The 3- vs. 4-Substituted Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, even the slightest alteration in a molecule's architecture can precipitate a cascade of changes, profoundly influencing its journey through the body and its interaction with its target. Positional isomerism, the seemingly simple rearrangement of a functional group on a scaffold, is a prime example of this principle. This guide provides an in-depth, comparative analysis of how shifting a carboxylate group from the 3-position to the 4-position on a pyridine ring—a common heterocyclic scaffold in medicinal chemistry—dramatically affects a compound's fundamental properties.[1][2]

Using the well-characterized isomers, Nicotinic Acid (3-carboxylate) and Isonicotinic Acid (4-carboxylate) , as our central case study, we will dissect the causal relationships between structure and function. We will explore the critical physicochemical and pharmacokinetic parameters that every drug developer must consider, supported by experimental data and detailed protocols.

Section 1: The Physicochemical Foundation: Acidity, Lipophilicity, and Solubility

The journey of a drug begins with its fundamental physical and chemical properties. These characteristics govern how a molecule behaves in various physiological environments, from the aqueous milieu of the bloodstream to the lipid-rich barriers of cell membranes.

Acidity (pKa): A Tale of Electronic Effects

The acidity of a molecule, quantified by its pKa, is a critical determinant of its charge state at a given physiological pH. This, in turn, influences solubility, permeability, and receptor binding. The position of the carboxylate group on the electron-deficient pyridine ring creates a significant difference in the acidity of nicotinic and isonicotinic acids.

The nitrogen atom in the pyridine ring is electron-withdrawing. In isonicotinic acid (the 4-isomer), the carboxylate group is in conjugation with the nitrogen, allowing for resonance stabilization of the carboxylate anion. This increased stabilization of the conjugate base makes the corresponding acid stronger (i.e., it has a lower pKa). In nicotinic acid (the 3-isomer), this direct resonance stabilization is not possible, resulting in a weaker acid.[3]

Compound Structure Position Experimental pKa
Nicotinic AcidPyridine-3-carboxylic acid3-Carboxylate~4.82[4]
Isonicotinic AcidPyridine-4-carboxylic acid4-Carboxylate~4.91 (for the carboxylic acid group)[4] / 1.77 (for the pyridinium ion)[5]

Note: The pKa values can vary slightly depending on experimental conditions. The pKa of the pyridinium nitrogen is also a key parameter, with isonicotinic acid being a moderately basic compound.[6]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method determines the pKa by creating a titration curve, where the pH at the half-equivalence point corresponds to the pKa.[7][8]

Materials:

  • pH meter with a glass electrode

  • Stir plate and stir bar

  • Buret

  • Standardized 0.1 M NaOH solution

  • 0.01 M solution of the test compound (e.g., nicotinic acid)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 10.0).[9]

  • Accurately measure 50 mL of the 0.01 M test compound solution into a beaker.

  • Place the beaker on the stir plate, add the stir bar, and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the 0.1 M NaOH solution, adding it in small, precise increments (e.g., 0.1-0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Determine the equivalence point. The pKa is the pH at which half of the volume of the equivalence point has been added.[7][8]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Water and Fat Solubility

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is crucial for membrane permeability and overall pharmacokinetics. It is commonly expressed as LogP (for neutral species) or LogD (at a specific pH).[10] The different electronic distributions of the 3- and 4-carboxylate isomers influence their lipophilicity.

Compound Position Calculated XLogP3
Nicotinic Acid3-Carboxylate0.9
Isonicotinic Acid4-Carboxylate0.4[5]

The slightly lower LogP of isonicotinic acid suggests it is marginally more hydrophilic than nicotinic acid. This can be attributed to the more polarized nature of the 4-substituted isomer.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the gold standard for experimentally determining lipophilicity.[11][12]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)

  • Test compound

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in the aqueous buffer.

  • Add equal volumes of the n-octanol and the compound-containing aqueous buffer to a vial.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing and partitioning.

  • Allow the two phases to separate. Centrifugation may be required for complete separation.[13]

  • Carefully collect an aliquot from both the n-octanol and the aqueous phase.

  • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility

Solubility is a gatekeeper for drug absorption. A compound must dissolve to be absorbed. The solubility of carboxylic acids is generally low in water but increases significantly when they are converted to salts by adding a base.[14] Factors like crystal lattice energy and hydrogen bonding capabilities play a significant role. Isonicotinic acid, for instance, is slightly soluble in cold water but more so in hot water.[6]

Compound Position Aqueous Solubility
Nicotinic Acid3-CarboxylateSoluble
Isonicotinic Acid4-CarboxylateSlightly soluble in cold water, soluble in hot water[6]

The differences in solubility can be attributed to the distinct crystal packing and intermolecular interactions dictated by the isomer's geometry.

Section 2: Pharmacokinetic and Pharmacological Consequences

The subtle shifts in physicochemical properties between 3- and 4-carboxylate isomers have profound implications for how they interact with biological systems.

Receptor Binding and Biological Activity

The precise three-dimensional arrangement of a functional group is paramount for effective binding to a biological target. The carboxylate group is a key pharmacophore, often forming critical hydrogen bonds or ionic interactions within a receptor's binding pocket.[15][16]

Shifting the carboxylate from the 3- to the 4-position alters the vector and distance of these potential interactions. If a key interaction with, for example, a positively charged lysine or arginine residue in the binding site is optimal for the 4-carboxylate, the 3-isomer may bind with significantly lower affinity, or not at all.[17] This is a fundamental principle of structure-activity relationships (SAR).[2]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.[18][19][20][21]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., ³H-labeled).

  • Test compounds (3- and 4-isomers).

  • Incubation buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a series of tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Include control tubes for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known non-labeled ligand).

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Wash the filters with cold buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each test compound concentration (Total Binding - Non-specific Binding).

  • Plot the percent specific binding versus the log concentration of the test compound to generate a competition curve and determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding & Separation cluster_2 Quantification & Analysis A Receptor Source D Incubate to Equilibrium A->D B Radioligand B->D C Test Compound (Isomers) C->D E Rapid Filtration D->E F Scintillation Counting E->F G Calculate IC50 F->G H Determine Ki G->H

Caption: Principle of a competitive radioligand binding assay.

Metabolic Stability

The metabolic fate of a drug is a critical aspect of its pharmacokinetic profile. The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 (CYP) family modify foreign compounds to facilitate their excretion.[22] The position of substituents can influence a molecule's susceptibility to these enzymes.

For pyridine-containing compounds, the nitrogen atom can decrease the potential for oxidative metabolism.[23] However, the overall electronic properties and steric accessibility of different positions on the ring, as dictated by the carboxylate's location, can lead to different metabolic "hot spots." One isomer might be readily hydroxylated at an open position, while the other might be more resistant, leading to a longer metabolic half-life.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This in vitro assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[22][24][25]

Materials:

  • Pooled human liver microsomes (HLMs).[26]

  • NADPH regenerating system (cofactor for CYP enzymes).

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Ice-cold acetonitrile or methanol (to stop the reaction).

  • LC-MS/MS for analysis.

Procedure:

  • Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer. Pre-incubate at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[27]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (ice-cold acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.[22][24]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Caption: Workflow for assessing metabolic stability in human liver microsomes.

Conclusion

The comparison between 3-carboxylate and 4-carboxylate isomers on a pyridine scaffold unequivocally demonstrates that positional isomerism is a powerful modulator of drug-like properties. A simple shift of the carboxylate group alters the electronic landscape of the entire molecule, leading to tangible and often predictable differences in acidity, lipophilicity, solubility, receptor affinity, and metabolic stability.

For the drug development professional, these insights are not merely academic. They underscore the critical importance of synthesizing and evaluating positional isomers early in the discovery process. Understanding the causal links between a functional group's position and its resulting properties allows for a more rational, data-driven approach to lead optimization, ultimately accelerating the journey from a promising scaffold to a viable clinical candidate.

References

  • Protocol for the Human Liver Microsome Stability Assay . ResearchGate. Available at: [Link]

  • Radioligand Binding Assay . Gifford Bioscience. Available at: [Link]

  • LogP / LogD shake-flask method . Protocols.io. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism . Protocols.io. Available at: [Link]

  • Radioligand binding assays and their analysis . PubMed. Available at: [Link]

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A Comparative Guide to Liquid Crystal Additives: Benchmarking Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic field of materials science, the performance of liquid crystal (LC) mixtures is critically dependent on the properties of their constituent components.[1] Additives, even in small concentrations, can significantly alter the electro-optical characteristics of a host mixture, tailoring it for specific applications ranging from high-resolution displays to advanced photonic devices.[2] Among the vast array of available additives, cyanobiphenyls have long been a cornerstone due to their favorable dielectric and optical properties. This guide provides an in-depth comparative analysis of Ethyl 4'-cyanobiphenyl-3-carboxylate, a lesser-known but potentially advantageous additive.

The unique meta-position of the ethyl carboxylate group in this molecule, as opposed to the more common para-substitution, suggests intriguing structure-property relationships that could influence molecular packing, viscosity, and electro-optical response.[3] This guide will objectively benchmark its performance against established industry-standard additives, such as 4'-Pentyl-4-biphenylcarbonitrile (5CB) and 4'-Octyl-4-biphenylcarbonitrile (8CB). We will delve into the core performance metrics—dielectric anisotropy, optical birefringence, rotational viscosity, and clearing point—supported by standardized, self-validating experimental protocols to provide researchers and drug development professionals with actionable, field-proven insights.

Physicochemical Properties: A Foundational Comparison

The fundamental properties of a liquid crystal molecule dictate its phase behavior and compatibility within a host mixture. The table below summarizes the key physicochemical properties of this compound and its benchmark counterparts.

PropertyThis compound4'-Pentyl-4-biphenylcarbonitrile (5CB)4'-Octyl-4-biphenylcarbonitrile (8CB)
CAS Number 131379-34-5[3]40817-08-154211-49-1
Molecular Formula C₁₆H₁₃NO₂C₁₈H₁₉NC₂₁H₂₅N
Molecular Weight 251.28 g/mol [3]249.35 g/mol 291.44 g/mol
Melting Point 123-124.5 °C[4]24 °C21.5 °C
Clearing Point (T_c) Not widely reported35.3 °C40.5 °C

Core Performance Metrics: A Benchmarking Analysis

The utility of a liquid crystal additive is defined by its impact on the bulk properties of the host mixture. This section compares the critical performance parameters, providing a quantitative basis for material selection.

Performance MetricRationale for ImportanceThis compound4'-Pentyl-4-biphenylcarbonitrile (5CB)4'-Octyl-4-biphenylcarbonitrile (8CB)
Dielectric Anisotropy (Δε) Governs the threshold voltage for switching. A large positive Δε is desirable for low-power applications.[5]Expected to be positive due to the polar cyano group. The meta-ester may reduce the overall value compared to para-substituted analogs.+11.5 (at 1 kHz, 25 °C)+7.5 (at 1 kHz, 25 °C)[5]
Optical Birefringence (Δn) Determines the phase retardation of light. High Δn allows for thinner display cells, leading to faster response times.[6]Data not readily available; likely moderate due to the biphenyl core.~0.18~0.133[5]
Rotational Viscosity (γ₁) A primary factor determining the switching speed of the LC device. Lower viscosity enables faster response times.[7]Data not readily available; the bulky ethyl carboxylate group may increase viscosity.~100-130 mPa·s (at 20°C)~190-220 mPa·s (at 20°C)

Note: The performance data for this compound is sparse in public literature, necessitating direct experimental evaluation. The protocols provided in the subsequent section outline the standardized methods for obtaining these critical values.

Experimental Protocols for Performance Validation

To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for characterizing liquid crystal additives. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Protocol for Measuring Dielectric Anisotropy (Δε)

Rationale: Dielectric anisotropy (Δε = ε|| - ε⊥) is the difference in dielectric permittivity when an electric field is applied parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. This measurement is fundamental to understanding the electro-optical switching behavior of the material.[8] The capacitance method is a robust and widely accepted technique for this determination.[5][6]

Methodology:

  • Cell Preparation:

    • Prepare two parallel-plate capacitor cells (e.g., Indium Tin Oxide coated glass). Cell thickness should be precisely controlled, typically between 7 µm and 11 µm.[5]

    • For the ε⊥ measurement, use a cell with a homeotropic alignment layer (e.g., polyimide) to orient the LC molecules perpendicular to the glass substrates.

    • For the ε|| measurement, use a cell with a planar alignment layer (e.g., rubbed polyimide) to orient the LC molecules parallel to the substrates.

  • Sample Preparation:

    • Create a 5-10% (by weight) mixture of this compound in a well-characterized nematic LC host with a known low dielectric anisotropy.

    • Heat the mixture above its clearing point to ensure homogeneity, then inject it into both the homeotropic and planar cells via capillary action.

  • Measurement:

    • Measure the capacitance of the empty cells (C_empty) using an LCR meter at a standard frequency (e.g., 1 kHz).

    • Measure the capacitance of the filled homeotropic (C⊥) and planar (C||) cells under the same conditions.

  • Calculation:

    • Calculate ε⊥ = C⊥ / C_empty.

    • Calculate ε|| = C|| / C_empty.

    • The dielectric anisotropy of the mixture is then calculated as Δε_mix = ε|| - ε⊥.

    • The contribution of the additive can be extrapolated from the mixture's properties.

G cluster_prep Preparation cluster_measure Measurement (LCR Meter) cluster_calc Calculation Prep_Cells Prepare Homeotropic & Planar Alignment Cells Fill_Cells Inject Mixture into Cells Prep_Cells->Fill_Cells Prep_Mix Create LC Host + Additive Mixture Prep_Mix->Fill_Cells Measure_Perp Measure C_perp (Homeotropic Cell) Fill_Cells->Measure_Perp Measure_Para Measure C_para (Planar Cell) Fill_Cells->Measure_Para Measure_Empty Measure C_empty Calc_Eps Calculate ε_perp and ε_para Measure_Empty->Calc_Eps Measure_Perp->Calc_Eps Measure_Para->Calc_Eps Calc_Delta Calculate Δε = ε_para - ε_perp Calc_Eps->Calc_Delta

Caption: Workflow for Dielectric Anisotropy Measurement.

Protocol for Measuring Optical Birefringence (Δn)

Rationale: Birefringence (Δn = n_e - n_o) is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices of the material. It is a measure of optical anisotropy.[9] A common and precise method involves using a polarized light microscope equipped with a compensator.

Methodology:

  • Cell Preparation: A planar aligned cell (as described in the previous protocol) with a known thickness (d) is required.

  • Sample Preparation: Fill the cell with the LC mixture containing the additive.

  • Measurement Setup:

    • Place the filled cell on the rotating stage of a polarized light microscope.

    • The microscope should be equipped with two polarizers crossed at 90° to each other.[9]

  • Measurement Procedure:

    • Rotate the stage until the sample appears darkest (extinction position). The LC director is now aligned with one of the polarizers.

    • Rotate the stage by 45°. This is the position of maximum brightness.

    • Insert a Berek or de Sénarmont compensator and adjust it to determine the optical retardation (R). The measurement involves finding the compensation point where the light intensity is minimized.

  • Calculation:

    • The birefringence is calculated using the formula: Δn = R / d, where R is the measured retardation and d is the cell thickness.

Protocol for Determining Clearing Point (T_c)

Rationale: The clearing point is the temperature at which the material transitions from the anisotropic liquid crystal phase to the isotropic liquid phase.[10] This temperature defines the upper limit of the device's operating range. Differential Scanning Calorimetry (DSC) is a highly accurate method for determining this phase transition temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the LC mixture into an aluminum DSC pan.

  • DSC Measurement:

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

    • Cool the sample at the same rate.

  • Data Analysis:

    • The clearing point is identified as the peak temperature of the endothermic transition observed during the heating cycle. The corresponding exothermic peak on cooling confirms the transition.

G cluster_workflow Overall Benchmarking Workflow cluster_props Key Performance Indicators A Synthesize LC Mixture (Host + Additive) B Characterize Properties A->B C Analyze Data & Compare B->C P1 Dielectric Anisotropy P2 Birefringence P3 Viscosity P4 Clearing Point D Select Optimal Additive C->D

Caption: High-level workflow for benchmarking LC additives.

Field Insights & Discussion

The molecular structure of this compound presents a fascinating deviation from the typical linear, para-substituted liquid crystal mesogens. The placement of the ethyl carboxylate group at the meta-position introduces a "kink" in the molecular shape. From an application scientist's perspective, this has several important implications:

  • Disruption of Molecular Packing: The non-linear shape can disrupt the smectic layering that is common in longer-chain cyanobiphenyls like 8CB.[11] This makes it a potentially effective additive for suppressing unwanted smectic phases in nematic mixtures, thereby extending the operational temperature range for nematic-based devices.

  • Impact on Viscosity: The disruption in packing and the steric hindrance from the meta-substituted group could lead to an increase in rotational viscosity. This is a critical trade-off; while it might improve phase stability, it could slow down the switching speed of the display. This is a key parameter that must be experimentally verified.[7]

  • Dielectric Properties: The strong dipole moment of the cyano group ensures a positive dielectric anisotropy. However, the meta-position of the ester group means its dipole moment does not align perfectly with the principal molecular axis. This would likely result in a lower overall Δε compared to its para-substituted isomer, Ethyl 4'-cyanobiphenyl-4-carboxylate. This could be advantageous in applications where a moderate, rather than a very high, Δε is required.

Therefore, a researcher might choose this compound not to maximize a single parameter, but to achieve a specific balance of properties. It could be an ideal candidate for creating wide-temperature-range nematic mixtures where a slight compromise in switching speed is acceptable for enhanced phase stability.

Conclusion

This compound is a liquid crystal additive with a unique molecular architecture that distinguishes it from common alternatives like 5CB and 8CB. While publicly available data on its core performance metrics are limited, its structure suggests it could serve as a valuable tool for materials scientists looking to fine-tune liquid crystal mixtures. Specifically, its potential to act as a smectic phase suppressor and to offer a moderate dielectric anisotropy makes it a compelling candidate for specialized applications.

This guide has provided the foundational knowledge and, critically, the standardized experimental protocols necessary to perform a comprehensive benchmark. By systematically measuring the dielectric anisotropy, optical birefringence, and clearing point, researchers can generate the empirical data needed to confidently assess the utility of this compound and make informed decisions in the development of next-generation liquid crystal materials.

References

  • [No Author]. (n.d.). Two-dimensional birefringence measurement technique using a polarization camera. Optica Publishing Group.
  • Xu, H., Trushkevych, O., Collings, N., & Crossland, W. A. (n.d.). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1).
  • Wikipedia. (n.d.). Birefringence.
  • [No Author]. (n.d.). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI.
  • [No Author]. (n.d.). Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. Optica Publishing Group.
  • [No Author]. (n.d.). Full article: Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online.
  • [No Author]. (2011). Measurement of Viscosity of Lyotropic Liquid Crystals by Means of Rotating Laser-Trapped Microparticles. PubMed.
  • [No Author]. (n.d.). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Semantic Scholar.
  • [No Author]. (n.d.). Full article: Anisotropic shear viscosity in nematic liquid crystals: new optical measurement method. Taylor & Francis Online.
  • Miller, D. (2007). Birefringence Precision Measurement and Reduction Tutorial. University of Arizona.
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A Senior Application Scientist's Guide to Cross-Validation of Thermal Analysis for Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with novel organic molecules, rigorous thermal analysis is a cornerstone of material characterization. It provides critical data on melting points, phase transitions, and thermal stability that inform downstream applications, from formulation to synthesis optimization. However, relying on a single analytical technique can be misleading. True scientific integrity demands a cross-validation approach, where orthogonal methods are employed to confirm and enrich the data, providing a holistic understanding of the material's behavior.

The Imperative of Cross-Validation in Thermal Analysis

In the realm of materials science, and particularly for complex organic molecules like liquid crystals, no single analytical technique tells the whole story. Differential Scanning Calorimetry (DSC) is excellent for detecting thermal transitions and quantifying their enthalpies, while Thermogravimetric Analysis (TGA) reveals information about thermal stability and decomposition. However, these techniques alone do not provide structural or morphological information. This is where cross-validation with methods like Polarized Light Microscopy (PLM) and Powder X-ray Diffraction (PXRD) becomes indispensable.

PLM allows for the direct visualization of different phases and their characteristic textures, confirming the nature of the transitions observed in DSC. PXRD provides information on the crystalline structure and can differentiate between different polymorphic forms. By integrating the data from these techniques, we build a self-validating system that enhances the trustworthiness and authority of our findings.

A Case Study: Thermal Profile of a Cyanobiphenyl Mesogen

Let us consider a hypothetical thermal analysis of Ethyl 4'-cyanobiphenyl-3-carboxylate. The following data is representative of a typical cyanobiphenyl liquid crystal and will serve as the basis for our cross-validation discussion.

Thermal Analysis Data Summary
Analytical TechniqueParameterObserved ValueInterpretation
DSC Melting Transition (Crystal to Nematic)85.0 °CEndothermic peak
Nematic to Isotropic Transition110.0 °CEndothermic peak
Enthalpy of Melting25.0 J/g
Enthalpy of Nematic-Isotropic Transition1.5 J/g
TGA Onset of Decomposition (5% weight loss)> 300 °CHigh thermal stability

Experimental Protocols for Comprehensive Thermal Analysis

To achieve a robust cross-validation, a systematic application of multiple analytical techniques is required. The following are detailed protocols for the thermal characterization of a small organic molecule like this compound.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp up to 150 °C at a rate of 10 °C/min.

    • Hold for 2 minutes to ensure complete melting.

    • Cool down to 25 °C at a rate of 10 °C/min.

    • A second heating run under the same conditions is often performed to observe the behavior of the material from a consistent thermal history.

  • Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of endothermic and exothermic transitions, and to calculate the enthalpy of these transitions.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3]

  • Sample Preparation: Weigh approximately 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a rate of 20 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs.

Polarized Light Microscopy (PLM) Protocol

PLM is used to observe the unique textures of different liquid crystal phases.[4][5]

  • Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.

  • Instrument Setup: Place the slide on a hot stage attached to a polarized light microscope.

  • Thermal Program:

    • Slowly heat the sample while observing it through the crossed polarizers.

    • Note the temperatures at which changes in the optical texture occur.

    • Cool the sample slowly from the isotropic liquid phase to observe the formation of liquid crystal textures.

  • Data Analysis: Correlate the observed textural changes with the transition temperatures identified by DSC to confirm the nature of the phases (e.g., crystalline, nematic, smectic).

Powder X-ray Diffraction (PXRD) Protocol

PXRD is used to analyze the crystalline structure of the material.[6][7]

  • Sample Preparation: Grind the sample to a fine powder and pack it into a sample holder.

  • Instrument Setup: Mount the sample holder in the diffractometer.

  • Data Collection: Collect the diffraction pattern over a relevant 2θ range (e.g., 5° to 50°) with a defined step size and scan speed.

  • Data Analysis: Analyze the positions and intensities of the diffraction peaks to determine the crystal structure and identify any polymorphic forms.

Cross-Validation Workflow

The power of this multi-technique approach lies in the integration of the data to build a cohesive and validated understanding of the material's thermal behavior.

Caption: Workflow for the cross-validation of thermal analysis results.

Interpreting the Cross-Validated Data

In our case study, the DSC data indicates two endothermic transitions at 85.0 °C and 110.0 °C. The TGA data shows that the compound is thermally stable well above these transitions, confirming that they are phase changes and not decomposition events.

The PLM analysis would then be used to visually confirm these transitions. Upon heating, the crystalline solid would be observed to transform into a birefringent fluid with a characteristic nematic texture (e.g., schlieren or threaded) at approximately 85 °C.[4] Further heating to around 110 °C would result in the disappearance of this texture as the material becomes an isotropic, dark liquid under crossed polarizers. This visual confirmation provides strong evidence for the crystal-to-nematic and nematic-to-isotropic phase transitions identified by DSC.

Finally, PXRD analysis of the initial solid material would provide a diffraction pattern characteristic of its crystalline structure. This can be used as a fingerprint for the specific polymorphic form of the compound. If the material were to exhibit polymorphism, PXRD would be crucial in identifying the different crystal forms and their transition temperatures, which would also be reflected in the DSC data.

Conclusion

The cross-validation of thermal analysis data is not merely a suggestion but a necessity for producing high-quality, reliable scientific results. By integrating the quantitative data from DSC and TGA with the qualitative and structural information from PLM and PXRD, a comprehensive and validated thermal profile of a material like this compound can be established. This rigorous approach provides the confidence and depth of understanding required for advanced research and development in the fields of materials science and drug development.

References

  • Structure–Property Correlations in Cyanobiphenyl-Based Dimer-Like Mesogens. (URL: [Link])

  • Structure-Property Correlations in Cyanobiphenyl-Based Dimer-Like Mesogens - PubMed. (URL: [Link])

  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (URL: [Link])

  • 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy - Chemistry LibreTexts. (URL: [Link])

  • Powder X-ray Diffraction Protocol/SOP. (URL: [Link])

  • Polarimetric method for liquid crystal displays characterization in presence of phase fluctuations - Optica Publishing Group. (URL: [Link])

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  • Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. (URL: [Link])

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A Comparative Guide to the Reproducible Synthesis and Purification of Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide Overview: This document provides an in-depth technical guide for the reproducible synthesis and purification of Ethyl 4'-cyanobiphenyl-3-carboxylate, a key intermediate in the development of advanced materials and pharmaceuticals. This guide is intended for researchers, chemists, and process development professionals seeking to establish a robust and scalable protocol. We will objectively compare common synthetic and purification methodologies, supported by experimental insights and best practices to ensure high-yield, high-purity, and reproducible outcomes.

Introduction: The Significance of a Reliable Protocol

This compound is a crucial building block whose utility is directly tied to its purity. The presence of residual catalysts, starting materials, or side-products can significantly impede performance in downstream applications, such as liquid crystal formulations or as a precursor for active pharmaceutical ingredients. Therefore, a reproducible and well-characterized synthesis and purification workflow is not merely an academic exercise but a critical prerequisite for successful research and development. This guide addresses the common challenges in producing this molecule and provides a clear, validated pathway to achieving consistent, high-quality results.

Comparative Analysis of Synthetic Methodologies

The core challenge in synthesizing this compound lies in the selective formation of the C-C bond between the two phenyl rings. Palladium-catalyzed cross-coupling reactions are the industry standard for this transformation.[1]

The Suzuki-Miyaura Coupling: The Method of Choice

The Suzuki-Miyaura reaction stands out as the most prevalent and robust method for constructing the biphenyl core of the target molecule.[1] This reaction couples an organoboron species with an organohalide and is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.

The general mechanism involves three key steps: oxidative addition, transmetallation, and reductive elimination.[2]

  • Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-halide bond of one of the aromatic rings.

  • Transmetallation: The organic group from the boronic acid derivative is transferred to the palladium catalyst, typically facilitated by a base.[3][4]

  • Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]

Key Experimental Choices & Rationale:

  • Reactants: The most common approach involves coupling 3-(Ethoxycarbonyl)phenylboronic acid with 4-bromobenzonitrile . Both starting materials are commercially available and exhibit good stability.

  • Catalyst: A range of palladium catalysts can be employed. While Pd(PPh₃)₄ is a classic choice, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and efficiency, especially with less reactive aryl chlorides.[3]

  • Base: The choice of base is critical for activating the boronic acid for transmetallation.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. K₃PO₄ is often preferred for its ability to facilitate the reaction without promoting significant ester hydrolysis.

  • Solvent: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is frequently used.[4] This allows the inorganic base to remain in the aqueous phase while the organic reactants and catalyst are in the organic phase, often leading to cleaner reactions.

Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly recommended, other methods exist, each with distinct advantages and disadvantages.

Method Advantages Disadvantages Typical Use Case
Suzuki-Miyaura Coupling High functional group tolerance; mild conditions; commercially available, non-toxic boron reagents.[2]Potential for protodeboronation (loss of boronic acid group).General purpose, scalable synthesis. (Recommended)
Stille Coupling Insensitive to water; broad substrate scope.Uses toxic organotin reagents; difficult to remove tin byproducts.When functional groups are incompatible with boronic acids.
Negishi Coupling Highly reactive; couples a wide range of substrates.Uses air- and moisture-sensitive organozinc reagents.For difficult couplings where other methods fail.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for high yield and reproducibility on a laboratory scale.

Workflow Diagram: Suzuki-Miyaura Synthesis

G cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis & Reaction cluster_workup 3. Workup & Isolation reagents Combine: - 3-(Ethoxycarbonyl)phenylboronic acid - 4-Bromobenzonitrile - K₃PO₄ - Toluene/H₂O degas Degas with N₂/Ar (3 cycles) reagents->degas add_pd Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->add_pd heat Heat to 80-90 °C (12-18 hours) add_pd->heat tlc Monitor by TLC (disappearance of starting material) heat->tlc cool Cool to RT tlc->cool separate Separate Organic Layer cool->separate extract Extract Aqueous Layer (e.g., with Ethyl Acetate) separate->extract wash Wash Combined Organics (Brine) extract->wash dry Dry (Na₂SO₄), Filter wash->dry evaporate Evaporate Solvent dry->evaporate crude Obtain Crude Solid evaporate->crude

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add 3-(Ethoxycarbonyl)phenylboronic acid (1.0 equiv), 4-bromobenzonitrile (1.05 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Solvent Addition: Add a 4:1 mixture of Toluene and Water. The total solvent volume should be sufficient to make the mixture stirrable (approx. 0.1 M concentration).

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 20-30 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv).

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromobenzonitrile starting material is fully consumed (typically 12-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.

Purification Strategies: Achieving >99.5% Purity

The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The primary impurities are often unreacted starting materials, homocoupled byproducts, and residual palladium.

Recrystallization: The Scalable Workhorse

Recrystallization is a powerful and cost-effective technique for purifying crystalline solids on a large scale.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.

Solvent Selection is Key: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this compound, common and effective solvent systems include:

  • Ethanol/Water: Dissolve the crude solid in hot ethanol and slowly add hot water until the solution becomes faintly cloudy. Allow to cool slowly.

  • Ethyl Acetate/Hexane: Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity persists. Reheat to clarify and cool slowly.[6]

  • Toluene/Cyclohexane: A mixture of toluene and cyclohexane (e.g., 25%/75%) has been reported as effective for similar cyanobiphenyl compounds.[7]

Column Chromatography: For High-Purity Demands

For smaller scales or when recrystallization fails to remove closely related impurities, silica gel column chromatography is the method of choice.[8] The separation is based on the differential adsorption of compounds to the stationary phase (silica) as a mobile phase (solvent) is passed through the column.

System Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents is used. A common starting point is a mixture of Hexane and Ethyl Acetate. A typical gradient might start at 5% Ethyl Acetate in Hexane and gradually increase to 20-30% to elute the product. Biphenyl stationary phases can also offer alternative selectivity for aromatic compounds.[9]

Comparative Data Summary
Parameter Recrystallization Column Chromatography
Typical Purity >99.0% (can reach >99.5% with multiple crops)>99.8%
Yield Recovery 80-95% (some loss in mother liquor)85-98% (minor loss on silica)
Scalability Excellent (easily scaled to kg quantities)Poor (becomes cumbersome and costly >100 g)
Solvent Consumption ModerateHigh
Time/Labor Intensity LowHigh

Recommended Purification Protocol & Decision Guide

For most applications, a well-executed recrystallization is sufficient and more efficient.

Decision Guide: Choosing a Purification Method

G start Crude Product Isolated check_purity Analyze Purity (e.g., by HPLC/NMR) start->check_purity is_high_purity Purity > 98%? check_purity->is_high_purity recrystallize Perform Recrystallization (e.g., EtOH/Water) is_high_purity->recrystallize Yes chromatography Perform Column Chromatography (Hexane/EtOAc) is_high_purity->chromatography No (or major impurities present) final_product Final Product >99.5% Pure recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is fully dissolved.

  • Antisolvent Addition: Slowly add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Collection: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Troubleshooting Common Reproducibility Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield Inactive catalyst (oxidized); Insufficient degassing; Poor quality boronic acid; Incorrect base.Use fresh catalyst; Ensure thorough degassing with N₂/Ar; Use high-purity, dry boronic acid; Use a strong, non-nucleophilic base like K₃PO₄.
Significant Ester Hydrolysis Base is too strong or reaction temperature is too high for prolonged periods.Use a milder base (e.g., K₂CO₃) or a non-aqueous system. Reduce reaction time if possible.
Product "Oiling Out" During Recrystallization Solution is too supersaturated; Cooling is too rapid; Melting point of impurities lowers melting point of mixture.Add more solvent to the hot solution before cooling; Ensure slow, undisturbed cooling; Try a different solvent system.
Persistent Yellow/Brown Color After Purification Trapped palladium impurities.Treat the crude product solution with activated carbon before filtration/recrystallization.[11] A silica plug filtration before recrystallization can also be effective.

Conclusion

The reproducible synthesis of high-purity this compound is reliably achieved through a palladium-catalyzed Suzuki-Miyaura coupling of 3-(Ethoxycarbonyl)phenylboronic acid and 4-bromobenzonitrile. This method offers a robust and scalable pathway. For purification, recrystallization from an ethanol/water or ethyl acetate/hexane system provides an excellent balance of purity, yield, and operational efficiency. By carefully controlling reaction parameters, particularly the exclusion of oxygen and the choice of base, and by selecting the appropriate purification strategy based on initial crude purity, researchers can consistently obtain material exceeding 99.5% purity, suitable for the most demanding applications.

References

  • LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. In Macroscale and Microscale Organic Experiments.
  • Nacalai Tesque, Inc. Comparison of biphenyl and other aromatic stationary phases. [Link]

  • Chromtech. (n.d.). The Next Generation of Phenyl Column Chemistry. [Link]

  • Google Patents. (2009).
  • Abeysekera, D., et al. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals. [Link]

  • ResearchGate. (2018). Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Organic Syntheses. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. [Link]

  • Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4′-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemical Problems. (2023). Synthesis Based on Ethyl Cyanoacetate. [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • Adhikari, R., et al. (2018). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Crystals. [Link]

  • ResearchGate. (2024). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • ResearchGate. (2016). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. [Link]

Sources

A Comparative Guide to Experimental Data and Computational Models of Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 4'-cyanobiphenyl-3-carboxylate

This compound is a calamitic (rod-shaped) liquid crystal belonging to the cyanobiphenyl family, a class of materials renowned for their application in liquid crystal displays (LCDs) and other electro-optic devices. The molecule's elongated structure, arising from the biphenyl core, coupled with the polar cyano (-C≡N) and ethyl carboxylate (-COOCH₂CH₃) terminal groups, imparts the anisotropic properties essential for the formation of liquid crystalline phases. The precise arrangement and interplay of these functional groups dictate the material's physical and chemical characteristics, making a thorough understanding of its structure-property relationships paramount for both fundamental research and technological applications.

This guide will navigate through the available experimental data for this compound and its close structural analogs, and compare these findings with the predictions derived from prevalent computational models, namely Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Experimental Characterization: Methodologies and Data

The characterization of liquid crystalline materials like this compound involves a suite of analytical techniques to probe its structural, thermal, and spectroscopic properties.

Synthesis and Purification

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the central biphenyl core. This is a versatile and efficient method for constructing biaryl systems from appropriately substituted boronic acids and aryl halides. Following synthesis, purification is crucial to ensure the high purity required for accurate physical measurements and device applications. Standard purification techniques include column chromatography and recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. While a publicly available, explicitly named spectrum for this compound is not readily found, spectral data from a supporting information document for a related synthesis provides likely assignments.

Table 1: Postulated Experimental NMR Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H8.15dd8.3, 1.7Aromatic H
7.76dd8.2, 1.7Aromatic H
4.43q7.1-OCH₂CH₃
1.43t7.1-OCH₂CH₃
¹³C164.78--C=O (ester)
134.11, 132.05, 129.91--Aromatic C
117.89--Aromatic C-CN
116.09--C≡N
61.67---OCH₂CH₃
14.10---OCH₂CH₃

Note: This data is tentatively assigned based on available information for a closely related structure and may not be the definitive spectrum for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of its functional groups. For this compound, characteristic peaks are expected for the C≡N stretch, the C=O stretch of the ester, and various vibrations of the biphenyl core. The C≡N stretching vibration in cyanobiphenyls is typically observed in the range of 2220-2230 cm⁻¹. The C=O stretching of the ethyl ester group is expected around 1720 cm⁻¹.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals. A typical DSC thermogram for a calamitic liquid crystal would show endothermic peaks upon heating, corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions. While a specific DSC thermogram for this compound is not available in the public domain, studies on similar cyanobiphenyl derivatives show that they often exhibit monotropic or enantiotropic nematic phases[1]. The position of the ester group on the biphenyl ring is known to significantly influence the transition temperatures.

Structural Analysis

Single-Crystal X-ray Diffraction: This technique provides the most definitive information about the molecular structure and packing in the crystalline state. While a crystal structure for this compound is not publicly available, the structure of the closely related molecule, 4-n-ethyl-4'-cyanobiphenyl (2CB), offers valuable insights. The 2CB molecule crystallizes in a monoclinic system, and the crystal packing is characterized by antiparallel pairing of molecules. This antiparallel arrangement is a common feature in cyanobiphenyls, driven by the strong dipole moment of the cyano group.

Computational Modeling: Theoretical Predictions

Computational chemistry provides powerful tools to predict and understand the properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. From these calculations, a wide range of properties can be derived.

Optimized Molecular Geometry: A DFT calculation begins with optimizing the molecule's geometry to find its lowest energy conformation. For this compound, this would involve determining the dihedral angle between the two phenyl rings, the conformation of the ethyl ester group, and the bond lengths and angles throughout the molecule. For many cyanobiphenyls, the dihedral angle between the phenyl rings in the gas phase is calculated to be around 30-40 degrees, representing a balance between steric hindrance and π-conjugation.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule. These calculated frequencies can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. For cyanobiphenyls, the calculated C≡N stretching frequency is typically in good agreement with experimental values.

Electronic Properties: DFT calculations provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic excitation properties. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and can predict sites for electrophilic and nucleophilic attack.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Input_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond lengths, angles) Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Calculated IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra HOMO_LUMO HOMO/LUMO Energies, MEP Map Electronic_Properties->HOMO_LUMO

A simplified workflow for Density Functional Theory (DFT) calculations.
Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to study the physical movements of atoms and molecules over time. For liquid crystals, MD simulations are invaluable for understanding the collective behavior that gives rise to mesophases.

Phase Behavior and Transition Temperatures: By simulating a system of many this compound molecules at different temperatures, MD can, in principle, predict the formation of liquid crystalline phases and estimate the transition temperatures. However, accurately predicting these transitions is computationally expensive and highly dependent on the quality of the force field used to describe the intermolecular interactions.

Structural and Dynamic Properties in the Mesophase: MD simulations can provide detailed information about the orientational order, translational diffusion, and rotational dynamics of the molecules within a liquid crystalline phase. This allows for a microscopic understanding of the macroscopic properties of the material.

MD_Workflow cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Analysis Initial_Configuration Initial Configuration (Box of Molecules) Equilibration Equilibration (NVT/NPT Ensemble) Initial_Configuration->Equilibration Force_Field Force Field Selection Force_Field->Equilibration Production_Run Production Run Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis Production_Run->Trajectory_Analysis Property_Calculation Property Calculation (Order parameter, etc.) Trajectory_Analysis->Property_Calculation

A general workflow for Molecular Dynamics (MD) simulations.

Comparison and Discussion

A direct and comprehensive comparison between experimental data and computational models for this compound is challenging due to the limited availability of specific experimental data and the absence of dedicated computational studies for this exact molecule in the public domain. However, by drawing on data from closely related compounds and general principles, we can infer likely points of agreement and divergence.

Table 2: Comparative Overview of Experimental and Computational Approaches

PropertyExperimental MethodExpected Experimental DataComputational MethodPredicted Computational DataAgreement/Discrepancy
Molecular Structure Single-Crystal X-ray DiffractionPrecise bond lengths, bond angles, dihedral angles in the solid state.DFT (Gas Phase)Optimized geometry with specific bond lengths, angles, and dihedral angle.Good agreement for bond lengths and angles is expected. The dihedral angle may differ due to packing forces in the crystal.
Vibrational Spectra FT-IR SpectroscopyAbsorption bands corresponding to functional groups (C≡N, C=O).DFTCalculated vibrational frequencies and intensities.Good qualitative agreement is expected, with calculated frequencies often being systematically higher and requiring scaling.
Thermal Properties Differential Scanning Calorimetry (DSC)Phase transition temperatures (melting, clearing) and enthalpies.MD SimulationsPrediction of phase transitions and estimation of transition temperatures.Qualitative agreement in observing phase transitions is possible, but quantitative prediction of transition temperatures is challenging and highly force-field dependent.
Electronic Properties UV-Vis SpectroscopyAbsorption maxima (λ_max).TD-DFTCalculation of electronic transitions and absorption wavelengths.Good qualitative agreement is generally observed, though the accuracy of predicted λ_max can vary.
Causality Behind Experimental Choices and Discrepancies with Models

The choice of experimental techniques is dictated by the need to obtain a holistic understanding of the material. NMR and IR confirm the molecular identity, DSC reveals the thermotropic behavior, and X-ray diffraction provides the ground truth of the solid-state structure.

Discrepancies between experimental data and computational models often arise from the inherent approximations in the models. DFT calculations are typically performed on a single molecule in the gas phase, neglecting intermolecular interactions and solvent effects that are present in the condensed phase where experiments are conducted. MD simulations, while accounting for many-body interactions, rely on empirical force fields that may not perfectly capture the subtle electronic and steric effects governing molecular packing and phase behavior. For instance, the dihedral angle between the phenyl rings in the solid state (from X-ray diffraction) is influenced by crystal packing forces and can differ from the gas-phase optimized geometry predicted by DFT.

Conclusion and Future Directions

This compound presents an interesting case study where a complete experimental and computational characterization is yet to be fully realized in the public domain. While the synthesis and basic characterization are established, detailed experimental data on its thermal and specific spectroscopic properties are scarce. Similarly, dedicated computational studies that could provide a direct comparison are lacking.

This guide highlights the complementary nature of experimental and computational approaches. Future research should focus on obtaining high-quality experimental data for this compound, including its crystal structure and liquid crystalline phase behavior. These experimental benchmarks would be invaluable for validating and refining computational models, particularly the force fields used in MD simulations. Such a synergistic approach will undoubtedly lead to a deeper understanding of the structure-property relationships in this and other cyanobiphenyl-based liquid crystals, ultimately accelerating the design of new materials with tailored properties for advanced applications.

References

  • Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. Beilstein Journal of Organic Chemistry. [Link]

  • Molecular Structure and Packing in the Crystalline State of 4-n-ethyl-4'-cyanobiphenyl (2CB) by Single Crystal X-ray Diffractometry. NBU-IR. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of laboratory chemicals extends beyond their use in discovery and development; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 4'-cyanobiphenyl-3-carboxylate, a compound often utilized in materials science and liquid crystal research. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and established safety standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the 3-carboxylate isomer is not widely available, we can extrapolate a reliable hazard profile from its close isomers and related compounds, such as Ethyl 4-cyanobenzoate and other cyanobiphenyl derivatives.[1][2][3]

The primary hazards associated with this class of compounds stem from the cyano (nitrile) group and the biphenyl structure.[4] The toxicity of aliphatic nitriles is often linked to the metabolic release of cyanide, which can interfere with cellular respiration.[4] Therefore, this compound must be treated as a hazardous substance.

Table 1: Anticipated GHS Hazard Classifications

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [3]
Acute Toxicity, Dermal H312 Harmful in contact with skin [3]
Acute Toxicity, Inhalation H332 Harmful if inhaled [3]
Skin Corrosion/Irritation H315 Causes skin irritation [3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [3]

| Specific target organ toxicity | H335 | May cause respiratory irritation |[3] |

These classifications mandate careful handling at all stages, including disposal, to prevent accidental exposure. The procedures outlined below are designed as a self-validating system to mitigate these risks.

Regulatory Framework: Adherence to OSHA and EPA Standards

In the United States, the disposal of laboratory chemicals is governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling, storage, and disposal of hazardous chemicals in the laboratory.[5][6][7] The disposal plan for this compound should be an integral part of your institution's CHP.

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave."[8] As a laboratory chemical with potential toxicity, this compound waste must be managed as hazardous waste according to RCRA guidelines. It would likely be classified based on its characteristics, though it may also fall under the "F-list" for wastes from non-specific sources depending on how it was used.[9][10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and disposal of this compound waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste containers, ensure you are wearing appropriate PPE to prevent dermal, ocular, or respiratory exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[1]

Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous chemical reactions and ensures compliant disposal.

  • Designate a Waste Stream: this compound waste should be collected in a dedicated "Non-halogenated Organic Solids" or a similar hazardous waste stream, as determined by your institution's EHS department.

  • Use a Compatible Container: Collect waste in a sturdy, leak-proof container with a secure, tight-fitting lid. The container must be compatible with the chemical.

  • Label Correctly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic").[11]

  • Do Not Mix Wastes: Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1] Keep waste containers segregated based on chemical compatibility.[12]

Step 3: Managing Contaminated Materials and Empty Containers

Any materials that come into direct contact with the chemical are also considered hazardous waste.

  • Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, contaminated gloves) should be placed in the designated solid hazardous waste container.

  • Empty Containers: A container is not considered "empty" by the EPA until it has been properly decontaminated. For containers that held this compound, follow this procedure:

    • Remove all residual chemical.

    • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all three rinses (the "rinsate") as hazardous liquid waste. [12]

    • Once triple-rinsed, deface the original label on the container.[12] It can then typically be disposed of as non-hazardous waste (e.g., in a glass disposal box).

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for ultimate disposal.

  • Store Safely: Keep the sealed and labeled waste container in a designated satellite accumulation area within your lab. This area should be away from heat sources and general traffic.[11]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Final Disposal Method: The EHS-contracted waste disposal company will transport the waste for final disposal, which is typically high-temperature incineration for organic compounds of this nature.[11] This method is effective at destroying the chemical structure and rendering it non-hazardous.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making and operational flow for proper disposal.

G cluster_0 In-Lab Procedures cluster_1 Institutional & Final Disposal A Identify Waste: This compound & Contaminated Materials B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Waste Container B->C D Collect Waste (Solids & Rinsate) C->D E Securely Seal Container D->E F Store in Satellite Accumulation Area E->F G Request Waste Pickup from EHS Department F->G Hand-off H EHS Transfer to Central Storage G->H I Licensed Contractor Transports Waste Off-site H->I J Final Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

Summary of Best Practices

Table 2: Disposal Do's and Don'ts

Do Don't
Do wear appropriate PPE at all times. Don't dispose of this chemical down the drain.
Do collect waste in a clearly labeled, compatible container. Don't mix with other incompatible waste streams.
Do triple-rinse empty containers and collect the rinsate. Don't leave waste containers open or unsealed.[11]
Do consult your institution's Chemical Hygiene Plan and EHS department. Don't allow waste to accumulate for extended periods.

| Do treat all contaminated materials as hazardous waste. | Don't attempt to neutralize the chemical unless it is a specifically approved procedure. |

By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety and environmental stewardship, building trust in our collective responsibility as scientific professionals.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available from: [Link]

  • OSHA Factsheet Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]

  • The OSHA Laboratory Standard. Lab Manager Magazine. Available from: [Link]

  • Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589. PubChem, National Institutes of Health. Available from: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available from: [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland. Available from: [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Available from: [Link]

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. Available from: [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. Available from: [Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA. Available from: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4'-cyanobiphenyl-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 4'-cyanobiphenyl-3-carboxylate demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Profile

This compound belongs to the cyanobiphenyl class of compounds. Based on data from analogous chemicals, a comprehensive hazard profile can be constructed. The primary risks involve exposure through skin contact, eye contact, and inhalation of dust or aerosols.[1][2]

Hazard ClassPotential Health EffectGHS Hazard Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][1][2]H302, H312, H332
Skin Corrosion/Irritation Causes skin irritation. May cause an allergic skin reaction.[3][2][4]H315, H317
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4]H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]H335
Hazardous Decomposition Combustion may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[5][6]-

Understanding these hazards is the first step in a risk-based approach to safety. The level of required PPE will depend on the scale of your work, the physical form of the chemical (solid vs. solution), and the specific procedures being performed.

PPE Selection: A Risk-Based Workflow

The selection of appropriate PPE is not a one-size-fits-all decision. It is a dynamic process that should be evaluated for each experiment. The following workflow provides a logical framework for determining the necessary level of protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Configuration cluster_environment Engineering Controls A Start: Handling this compound B Evaluate Scale & Procedure (e.g., mg vs. g scale, solid vs. solution, heating) A->B C1 Standard PPE - Safety Goggles - Nitrile Gloves - Lab Coat B->C1 Small Scale (mg) Solution Handling C2 Enhanced PPE - Standard PPE + - Chemical-Resistant Apron - Double Gloves B->C2 Gram Scale or Risk of Splashing D Work Environment B->D Assess Environment C3 Maximum Containment - Enhanced PPE + - Respiratory Protection (e.g., N95 or Cartridge Respirator) E1 Open Bench D->E1 Poor Ventilation or Handling Fine Powder E2 Chemical Fume Hood D->E2 Good Ventilation E1->C3 E2->C1 E2->C2

Caption: Risk-based workflow for selecting appropriate PPE.

Eye and Face Protection
  • Mandatory: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications are required at all times.[5] These provide a seal around the eyes to protect against splashes and fine particulates.

  • Recommended for Splash Risk: When handling larger volumes or performing vigorous reactions (e.g., quenching), a full-face shield should be worn over safety goggles to protect the entire face.

Skin and Body Protection
  • Gloves: Nitrile gloves are the standard recommendation for incidental contact.[7] Always check the manufacturer's specifications for compatibility with nitriles. For prolonged handling or immersion, consider heavier-duty gloves or double-gloving.[8] Contaminated gloves should be removed and replaced immediately.[9]

  • Lab Coat: A standard, flame-resistant lab coat is mandatory to protect skin and personal clothing.

  • Additional Protection: For gram-scale work or procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are insufficient to control exposure. This is particularly relevant when:

  • Handling the substance as a fine powder outside of a containment hood.

  • There is a potential for aerosol generation.

  • Cleaning up large spills.

In such cases, a NIOSH-approved respirator is required. An N95 particulate respirator may be sufficient for powders, but for situations with potential vapor exposure or during spill clean-up, a half-mask or full-face respirator with organic vapor/acid gas cartridges is recommended.[7][8] All personnel requiring respiratory protection must be properly fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).

Operational and Disposal Plans

Adherence to strict, procedural steps is critical for minimizing exposure risk.

Protocol 1: Donning Personal Protective Equipment
  • Inspect All PPE: Before starting, visually inspect all equipment for damage or defects.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Pair of Gloves (Optional): For enhanced protection, don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.

  • Respiratory Protection: If a respirator is needed, perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles. If required, add a face shield.

  • Outer Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.[8]

Protocol 2: Safe Handling in a Chemical Fume Hood
  • Verify Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Containment: Perform all manipulations of this compound (weighing, transfers, reactions) at least 6 inches inside the hood.

  • Minimize Contamination: Use disposable weigh boats or liners. Clean the spatula and any surfaces immediately after use with an appropriate solvent (e.g., ethanol or isopropanol), collecting the waste for proper disposal.

  • Closure: Keep all containers of the chemical sealed when not in immediate use.

Protocol 3: Doffing Personal Protective Equipment

The goal of this sequence is to remove the most contaminated items first, preventing cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves. If only one pair was worn, remove them now. Peel them off without touching the outside surface with bare skin.

  • Face Shield/Apron: Remove the face shield and/or apron.

  • Lab Coat: Remove the lab coat by rolling it inside-out, avoiding contact with the exterior.

  • Goggles and Respirator: Remove safety goggles and, if used, the respirator.

  • Inner Gloves (if worn): Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Protocol 4: Small Spill Cleanup
  • Alert Personnel: Inform others in the immediate area.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate and call for emergency assistance.

  • PPE: Don appropriate PPE, including respiratory protection if the spill involves a fine powder.

  • Containment: For solid spills, gently cover with a plastic-backed absorbent pad to avoid raising dust. For liquid spills, surround the area with an inert absorbent material (e.g., sand, vermiculite).[10]

  • Collection: Carefully sweep the contained material into a designated waste container. Do not create dust.[11]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Protocol 5: Waste Disposal
  • Chemical Waste: All waste containing this compound, including excess material and solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE (gloves, weigh boats, absorbent pads) that has come into contact with the chemical must be disposed of as solid hazardous waste.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

By integrating these expert-validated protocols and fostering a deep understanding of the "why" behind each safety measure, you build a resilient and trustworthy safety culture within your laboratory. This commitment not only protects you and your colleagues but also ensures the integrity of your research.

References

  • BenchChem. Personal protective equipment for handling 4'-Bromomethyl-2-cyanobiphenyl.
  • Fisher Scientific. SAFETY DATA SHEET - [1,1'-Biphenyl]-4-carbonitrile.
  • TCI Chemicals. SAFETY DATA SHEET - Ethyl 2-(3-Cyano-4-isobutoxyphenyl)
  • Safety data sheet. Trade name: 03GB134430 Cyan Process P.B.15:4. (2022-07-28).
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Carbonocyanidic acid, ethyl ester. (2025-09-07).
  • Fisher Scientific. SAFETY DATA SHEET - Carbonocyanidic acid, ethyl ester.
  • Acros Organics.
  • TCI Chemicals.
  • ChemicalBook.
  • Fisher Scientific.
  • Cole-Parmer.
  • MilliporeSigma.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Contec, Inc. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).

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